5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTJAIFHRUAFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184472 | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30389-33-4 | |
| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-5-HYDROXY-2(1H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH76UU379C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Abstract
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of a key derivative, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. We will explore its fundamental chemical and physical properties, detailed spectral analysis for structural confirmation, established synthetic protocols, and its inherent reactivity. Furthermore, this guide will contextualize the compound's significance as a crucial intermediate in the development of therapeutic agents, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Quinolinone Scaffold in Drug Discovery
Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the quinolinone and its derivatives have garnered significant attention due to their diverse and potent biological activities.[1] These scaffolds are integral to a wide array of therapeutic agents, demonstrating anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[2] The specific compound, this compound, serves as a versatile building block. Its phenolic hydroxyl group and lactam functionality provide reactive handles for extensive chemical modification, enabling the synthesis of diverse compound libraries for drug screening.[2] Understanding the core chemical properties of this intermediate is paramount for its effective utilization in designing next-generation therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a dihydropyridinone ring. The formal IUPAC name is 5-hydroxy-3,4-dihydro-1H-quinolin-2-one.[3] Its structure combines a phenol, a secondary cyclic amide (lactam), and an aniline-type nitrogen within a rigid framework.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 30389-33-4 | [3][4][5] |
| Molecular Formula | C₉H₉NO₂ | [2][3][4] |
| Molecular Weight | 163.17 g/mol | [2][3][4] |
| Appearance | White to off-white solid/crystal | [4][6] |
| Melting Point | 225-227 °C | [2] |
| Boiling Point | 381.2 °C | [2] |
| LogP | 0.913 | [5] |
| Storage | 2-8 °C | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 6.5-7.5 ppm). Due to the influence of the hydroxyl and amide groups, they will likely present as a complex multiplet or as distinct doublets and triplets.
-
Aliphatic Protons: The two methylene groups (-CH₂-CH₂-) in the dihydropyridinone ring are diastereotopic. They are expected to appear as two distinct multiplets, likely triplets of triplets, in the range of 2.5-3.5 ppm.
-
N-H Proton: The amide proton will present as a broad singlet, typically downfield (approx. 8.0-9.0 ppm), due to hydrogen bonding and quadrupole broadening from the nitrogen atom.
-
O-H Proton: The phenolic proton will also be a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration, but generally expected between 5.0 and 9.0 ppm.
¹³C NMR: The carbon spectrum will show nine distinct signals.
-
Carbonyl Carbon: The lactam carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield around 170 ppm.[7]
-
Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-155 ppm). The carbon bearing the hydroxyl group (C5) will be shifted downfield due to the oxygen's electronegativity, while other carbons will show shifts influenced by both the hydroxyl and amide functionalities.
-
Aliphatic Carbons: The two methylene carbons (C3 and C4) will appear in the aliphatic region, typically between 20-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H Stretch: A moderate, sharp peak around 3100-3300 cm⁻¹ is characteristic of the secondary amide N-H stretch.
-
C=O Stretch: A very strong, sharp absorption band for the lactam carbonyl group will be prominent around 1650-1680 cm⁻¹.[10] This is a key diagnostic peak.
-
C=C Stretch: Aromatic ring C=C stretching vibrations will appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.[11]
-
C-O Stretch: The phenolic C-O stretch will be visible as a strong band in the 1200-1260 cm⁻¹ range.[11]
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a clear molecular ion peak ([M]⁺) at m/z = 163. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO (from the carbonyl) and subsequent rearrangements of the heterocyclic ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (Expected [M+H]⁺: 164.0657).[3]
Synthesis and Reactivity
The utility of this compound as a building block is defined by its synthesis and the reactivity of its functional groups.
Synthetic Protocol: Aromatization Approach
A common and efficient route to this compound involves the aromatization of a partially saturated precursor.[4] This self-validating protocol ensures high yield and purity, critical for subsequent drug development stages.
Protocol: Synthesis of this compound [4]
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 mL).
-
Initiator Preparation: In a separate beaker, dissolve N-bromosuccinimide (NBS) (0.03 mol) in cyclohexane (5 mL).
-
Reaction Initiation: Cool the three-necked flask in an ice bath with stirring for 10 minutes. Causality: This initial cooling helps to control the initial exotherm of the reaction upon addition of the brominating agent.
-
Reagent Addition: Slowly add the NBS solution dropwise to the stirred reaction mixture.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary thermal energy to drive the aromatization reaction to completion. NBS serves as a source of bromine radicals, initiating the dehydrogenation process.
-
Quenching and Workup: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. Add water (approx. 0.7 times the volume of the reactant mixture) and stir.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer four times with ethyl acetate (using a volume equal to the aqueous layer for each extraction). Combine the organic layers. Causality: Ethyl acetate is an effective solvent for extracting the moderately polar product from the aqueous phase.
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a solid.
-
Purification: The resulting off-white solid can be further purified by recrystallization to afford this compound with high purity (Yield ~92.7%).[4]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The molecule possesses three primary sites for chemical modification: the phenolic hydroxyl group, the lactam nitrogen, and the aromatic ring. This trifecta of reactivity makes it an exceptionally versatile scaffold.
Caption: Key reactive sites on the this compound scaffold.
-
Phenolic Reactivity: The hydroxyl group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide. This anion is a potent nucleophile, readily undergoing Williamson ether synthesis (O-alkylation) or acylation to form esters. These reactions are fundamental for modifying the compound's solubility and electronic properties.
-
Lactam Reactivity: The N-H proton of the lactam is also acidic and can be removed by a strong base. The resulting anion can be alkylated or acylated, a common strategy in medicinal chemistry to introduce diverse substituents that can interact with biological targets.[12]
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is activated towards electrophilic substitution by the powerful electron-donating hydroxyl group. This directing effect makes positions 6 and 8 (ortho and para to the hydroxyl group, respectively) particularly susceptible to attack by electrophiles in reactions like nitration, halogenation, and Friedel-Crafts acylation.[13][14] This allows for the introduction of a wide range of functional groups onto the aromatic core.
Application in Drug Development
The true value of this compound lies in its role as a precursor to biologically active molecules. The dihydroquinolinone core is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets by presenting substituents in a well-defined three-dimensional space.
Derivatives of the 3,4-dihydroquinolin-2(1H)-one skeleton have shown remarkable efficacy in various therapeutic areas:
-
Anticancer Agents: Many derivatives have been synthesized and shown to inhibit cancer cell proliferation through mechanisms like tubulin polymerization inhibition.[1]
-
Antioxidant and Anti-inflammatory Agents: The phenolic moiety is a known scavenger of reactive oxygen species (ROS).[15][16] This intrinsic antioxidant activity, combined with further modifications, has led to the development of potent dual-action anti-inflammatory and antioxidant compounds.
-
Neuroprotective Agents: The scaffold has been explored for the treatment of neurodegenerative diseases, with some derivatives showing promise in protecting brain cells from damage.[5]
Conclusion
This compound is more than a simple chemical; it is a gateway to a rich and diverse field of medicinal chemistry. Its straightforward synthesis, well-defined physicochemical and spectroscopic properties, and highly versatile reactivity make it an invaluable tool for researchers and drug developers. By understanding and leveraging the core chemical principles outlined in this guide, scientists can more effectively design and synthesize novel therapeutic agents built upon this potent and privileged scaffold.
References
- Lactamomethylation of Phenols: Synthesis, In Silico Study of Reactivity and Possible Applications. (2020). MDPI.
- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo. (n.d.). Royal Society of Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434).
- Lactamomethylation of Phenols: Synthesis, In Silico Study of Reactivity and Possible Applications. (2020). ResearchGate.
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2022). MDPI.
- N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. (2023). ACS Publications.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.
- SIELC Technologies. (2018). 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy-.
- New polyphenolic beta-lactams with antioxidant activity. (2007). PubMed.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (n.d.). University of Liverpool.
- Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal.
- Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org.
- New Polyphenolicβ-Lactams with Antioxidant Activity. (2007). ResearchGate.
- Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. (2017). Journal of Al-Nahrain University.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- Examples of some 5-substituted 8-hydroxyquinoline derivatives. (n.d.). ResearchGate.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
- Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? (2018). Quora.
- Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. (2012). MDPI.
- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2009). ResearchGate.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences.
- PubChem. (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.
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An In-depth Technical Guide to 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30389-33-4)
Abstract
This technical guide provides a comprehensive overview of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The dihydroquinolinone scaffold is a privileged structure, and this particular derivative shows promise as a versatile intermediate for the synthesis of novel therapeutic agents.[1][2] This document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities and mechanisms of action, with a focus on its anti-inflammatory and neuroprotective effects. Furthermore, this guide furnishes researchers with detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives.
Introduction and Significance
This compound, also known as 3,4-dihydro-5-hydroxy-2(1H)-quinolinone, belongs to the quinolone class of compounds.[3] Its structure is characterized by a fused bicyclic system comprising a benzene ring fused to a dihydropyridinone ring with a hydroxyl substituent at the 5-position. This arrangement of functional groups makes it a valuable building block in synthetic organic chemistry, particularly for the development of central nervous system (CNS) agents and anti-inflammatory drugs.[1][2] The presence of reactive sites on the molecule allows for further chemical modifications to generate a diverse library of bioactive compounds.[1] Research into this and related dihydroquinolinone derivatives has highlighted their potential as anti-inflammatory, analgesic, antioxidant, and neuroprotective agents.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 30389-33-4 | [3] |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Appearance | Off-white solid | |
| Melting Point | 225-227 °C | [1] |
| Boiling Point | 381.2 °C | [1] |
| Storage | 2-8 °C | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted aniline derivative. Below is a detailed protocol for a laboratory-scale synthesis.
Synthesis Protocol: From 3-Amino-2-cyclohexenone
This synthesis is a practical approach starting from 3-amino-2-cyclohexenone.
Diagram of Synthetic Pathway:
Caption: Synthetic route from 3-amino-2-cyclohexenone.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-2-cyclohexenone (1 equivalent) and acrylic acid (1.2 equivalents) in a high-boiling point solvent such as decalin.
-
Michael Addition and Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The reaction proceeds via a Michael addition followed by an intramolecular cyclization.
-
Dehydrogenation: After cooling the reaction mixture, add 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
-
Aromatization: Heat the mixture to reflux for an additional 3-5 hours to facilitate dehydrogenation and formation of the aromatic ring.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a suitable solvent like ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as an off-white solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the two methylene groups in the dihydropyridinone ring, and the protons of the amine and hydroxyl groups. The aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The methylene protons will likely appear as triplets or complex multiplets between δ 2.5 and 3.5 ppm. The NH and OH protons will present as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 170 ppm), the aromatic carbons (δ 110-150 ppm), and the two aliphatic carbons (δ 20-40 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 164.07.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch (~3200 cm⁻¹), the C=O stretch of the lactam (~1660 cm⁻¹), and C=C stretching vibrations of the aromatic ring (~1600 and 1480 cm⁻¹).
Biological Activities and Potential Mechanisms of Action
While specific studies on this compound are limited, the biological activities of the broader dihydroquinolinone class are well-documented. This allows for the formulation of well-grounded hypotheses regarding its potential therapeutic applications and underlying mechanisms.
Anti-inflammatory Activity
Derivatives of the quinolinone scaffold have demonstrated significant anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.
Proposed Anti-inflammatory Signaling Pathway:
Caption: Proposed inhibition of the COX-2 pathway.
Another potential anti-inflammatory mechanism is the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Neuroprotective Activity
The dihydroquinolinone core is also associated with neuroprotective effects. A likely mechanism of action is the positive allosteric modulation of the GABA-A receptor. By enhancing the effect of the inhibitory neurotransmitter GABA, these compounds can reduce neuronal excitability, which is beneficial in conditions like epilepsy and other neurodegenerative disorders.
Proposed Neuroprotective Signaling Pathway:
Caption: Proposed modulation of the GABA-A receptor.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, the following detailed protocols are provided. These are based on established methods for evaluating similar compounds and should be optimized for the specific experimental setup.
In Vitro Anti-inflammatory Assays
5.1.1. COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme.
Workflow Diagram:
Caption: Workflow for the H₂O₂-induced neurotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 96-well plate until they reach approximately 80% confluency.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for a further 24 hours. Include untreated, vehicle-treated, and H₂O₂-only treated controls.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the EC₅₀ value (the concentration of the compound that provides 50% protection against H₂O₂-induced cell death).
Pharmacokinetics (Predicted)
| ADME Parameter | Predicted Property | Implication for Drug Development |
| Absorption | Good oral bioavailability predicted | The compound is likely to be well-absorbed when administered orally. |
| Distribution | Likely to cross the blood-brain barrier | Important for its potential as a CNS-active agent. |
| Metabolism | Expected to undergo Phase I (hydroxylation, oxidation) and Phase II (glucuronidation, sulfation) metabolism in the liver. | The metabolic profile will influence its half-life and potential for drug-drug interactions. |
| Excretion | Metabolites are likely to be excreted renally. | Dosage adjustments may be necessary for patients with renal impairment. |
| Toxicity | Low predicted toxicity | Favorable for further development as a therapeutic agent. |
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation and neurodegenerative diseases. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The proposed mechanisms of action, including COX-2 inhibition and GABA-A receptor modulation, are well-supported by studies on related compounds and provide a solid foundation for future research.
Future investigations should focus on confirming the specific molecular targets of this compound and elucidating the precise signaling pathways it modulates. In vivo studies in animal models of inflammation and neurodegeneration are warranted to validate the in vitro findings and to assess its therapeutic potential. Furthermore, comprehensive pharmacokinetic and toxicological studies will be essential for its progression as a drug candidate.
References
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.
- PubMed. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives.
- PubMed. (2020). Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABA A receptor.
- MDPI. (2015). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino.
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synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
An In-depth Technical Guide to the Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Executive Summary
The 3,4-dihydroquinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This guide focuses on a key derivative, this compound, a versatile intermediate pivotal for the development of novel therapeutics, particularly central nervous system agents and anti-inflammatory drugs.[3][4] As a Senior Application Scientist, this document provides an in-depth exploration of the primary synthetic routes to this target molecule. We will dissect established protocols, elucidate the underlying chemical principles, and offer field-proven insights into experimental design and execution. The methodologies covered include the high-yield synthesis from a tetrahydroquinolinedione precursor, catalytic hydrogenation of the corresponding unsaturated quinolinone, and a discussion of classical cyclization strategies such as the Friedel-Crafts acylation and Beckmann rearrangement. Each section is designed to be a self-validating system, explaining the causality behind procedural steps to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of a Privileged Scaffold
The quinoline structural motif is fundamental to a vast number of biologically active compounds, and its reduced form, 3,4-dihydro-2(1H)-quinolinone, serves as a highly adaptable framework for therapeutic agent development.[2] The introduction of a hydroxyl group at the C5 position significantly influences the molecule's electronic properties and provides a crucial handle for further chemical modification, making this compound a valuable building block in medicinal chemistry.[3] It is a known metabolite of Carteolol and is instrumental in creating complex quinoline-based heterocycles, including enzyme inhibitors and receptor modulators.[3][5]
This guide aims to provide a comprehensive technical overview of the most relevant and practical synthetic strategies to access this high-value intermediate, moving beyond simple procedural lists to offer a deep understanding of the reaction mechanisms and critical parameters that ensure success.
Physicochemical and Structural Data
A summary of the key properties of the target compound is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 30389-33-4 | [3][6] |
| Molecular Formula | C₉H₉NO₂ | [6][7] |
| Molecular Weight | 163.17 g/mol | [3][6] |
| Appearance | Off-white solid | [5] |
| Melting Point | 225-234 °C | [3][6] |
| Boiling Point (est.) | 381.2 °C | [3] |
| IUPAC Name | 5-hydroxy-3,4-dihydro-1H-quinolin-2-one | [7] |
Synthetic Strategy I: Aromatization of a Dione Precursor
One of the most direct and highest-yielding reported syntheses commences from 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione.[5][6] This strategy leverages a bromination-elimination sequence, facilitated by N-bromosuccinimide (NBS), to introduce the aromatic character of the phenyl ring while retaining the dihydroquinolinone core.
Mechanistic Rationale
The choice of N-bromosuccinimide is critical; it serves as a reliable source of electrophilic bromine under neutral or slightly acidic conditions, often initiated by radical pathways. The reaction likely proceeds through the selective bromination at the allylic positions of the dione precursor, followed by a base-promoted (or thermal) elimination of HBr to furnish the aromatic ring and the conjugated enone system, which tautomerizes to the more stable phenolic form. Cyclohexane is an ideal solvent as it is relatively inert and facilitates the desired reaction temperature under reflux.
Detailed Experimental Protocol
Adapted from ChemicalBook Synthesis Data.[5][6]
Materials:
-
3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione
-
N-Bromosuccinimide (NBS)
-
Cyclohexane
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol). Add cyclohexane (25 mL) and stir to dissolve.
-
Initiation: Cool the mixture in an ice bath for 10 minutes.
-
NBS Addition: Slowly add, dropwise, a solution of N-bromosuccinimide (0.03 mol) dissolved in cyclohexane (5 mL). The controlled addition is crucial to manage the exothermic nature of the bromination.
-
Reaction: Upon completion of the addition, remove the ice bath and heat the mixture to reflux for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Add water (approximately 0.7 times the volume of the reaction mixture) and stir.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer four times with ethyl acetate (using a volume equivalent to the aqueous layer for each extraction). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Isolation: The resulting residue is dried to yield this compound as an off-white solid. (Reported Yield: 92.7%).[5][6]
Workflow Diagram
Synthetic Strategy II: Catalytic Hydrogenation of 5-Hydroxyquinolin-2(1H)-one
A convergent and highly effective strategy for synthesizing dihydroquinolinones is the selective reduction of the corresponding unsaturated quinolin-2(1H)-one.[8] This approach benefits from the frequent commercial availability of the quinolinone starting material. The key challenge lies in the selective hydrogenation of the C3-C4 double bond without over-reduction of the aromatic ring or the carbonyl group.
Principles and Catalyst Selection
Catalytic hydrogenation is a cornerstone of synthetic chemistry, providing a clean and atom-economical method for reduction.[9] For the selective reduction of the α,β-unsaturated lactam system in 5-hydroxyquinolin-2(1H)-one, catalysts such as Palladium on carbon (Pd/C) are typically employed.[10] The catalyst facilitates the addition of hydrogen across the double bond. The choice of solvent and reaction conditions (temperature, pressure) is critical to modulate catalyst activity and prevent unwanted side reactions.
Proposed Experimental Protocol
This is a representative protocol based on general procedures for quinolinone reduction.[9][10]
Materials:
-
5-Hydroxyquinolin-2(1H)-one
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate (hydrogenation-grade)
-
Hydrogen gas (H₂)
-
Parr Hydrogenation Apparatus or similar
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-hydroxyquinolin-2(1H)-one (1 eq) and a suitable solvent such as ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired H₂ pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by periodic analysis of aliquots via TLC or LC-MS.
-
Filtration: Once the reaction is complete, carefully vent the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or silica gel chromatography.
Logical Relationship Diagram
Alternative Strategies: Classical Cyclization Reactions
While the previous methods offer direct routes, the dihydroquinolinone core can also be constructed using powerful name reactions. These are particularly useful when starting from basic chemical feedstocks.
Intramolecular Friedel-Crafts Acylation
The Friedel-Crafts reaction is a classic method for forming C-C bonds on an aromatic ring.[11] An intramolecular variant is a robust strategy for synthesizing the dihydroquinolinone scaffold.[12] The synthesis would begin with an appropriate N-aryl-β-alanine derivative, which is then cyclized under strong acid catalysis.
Retrosynthetic Path: The target molecule can be disconnected via an intramolecular Friedel-Crafts reaction from N-(3-hydroxyphenyl)-3-chloropropanamide. This precursor, in turn, can be synthesized from 3-aminophenol and 3-chloropropionyl chloride.
Mechanism: A strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid) activates the acyl chloride, which then acts as an electrophile, attacking the electron-rich aromatic ring to forge the new six-membered ring.
Beckmann Rearrangement
The Beckmann rearrangement is a powerful transformation that converts an oxime into an amide.[13][14] To synthesize a cyclic lactam like our target, the rearrangement would be performed on a cyclic ketoxime.
Retrosynthetic Path: The target lactam can be formed from the oxime of 5-hydroxy-1-tetralone. The key to this reaction is the stereochemistry of the oxime, as the group anti-periplanar to the hydroxyl group is the one that migrates.[13]
Mechanism: The oxime hydroxyl group is first converted into a good leaving group by treatment with an acid (e.g., H₂SO₄, PPA).[15] The subsequent loss of the leaving group is concerted with the migration of the anti-alkyl group to the electron-deficient nitrogen, forming a nitrilium ion. This intermediate is then attacked by water, which, after tautomerization, yields the final amide product.[14] This method offers a creative way to build the heterocyclic ring system from a carbocyclic precursor.
Purification and Characterization
Purification: Following synthesis, the crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by silica gel column chromatography, as indicated in the extraction procedure.[6]
Characterization: The identity and purity of the final compound should be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. Spectroscopic data for related substituted dihydroquinolinones can serve as a reference.[16][17]
-
Mass Spectrometry (MS): To verify the molecular weight (163.17 g/mol ).[3][6]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O of the lactam, and the phenolic O-H.
-
Melting Point Analysis: To assess purity, comparing the result to the literature value (225-234 °C).[3][6]
Safety Considerations
This compound is associated with several hazard statements.[7] It is classified as harmful if swallowed, inhaled, or in contact with skin, and it may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed the primary synthetic routes for obtaining this compound, a key intermediate in modern drug discovery. The aromatization of a dione precursor stands out as a high-yield and well-documented method.[5][6] For instances where the unsaturated analog is more accessible, catalytic hydrogenation presents a clean and efficient alternative. Furthermore, classical methods like the Friedel-Crafts acylation and Beckmann rearrangement provide foundational strategies for constructing the core scaffold from simpler starting materials. By understanding the mechanisms and critical parameters behind each approach, researchers are well-equipped to select and optimize the synthetic strategy that best fits their laboratory capabilities and research objectives.
References
A numbered list of all sources cited in this guide, including clickable URLs for verification.
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- Beckmann rearrangement for the synthesis of derivatives of β- And γ-carbolinones, dihydropyrrolopyridinone and tetrahydroisoquinolinone.
- Synthesis of dihydroisoquinolinones by Beckmann rearrangement.
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- Beckmann Rearrangement.Chemistry Steps. [Link]
- Beckmann Rearrangement.Master Organic Chemistry. [Link]
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- Synthesis of quinolines through intramolecular Friedel–Crafts acylation.
- Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.
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- Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts.The Journal of Organic Chemistry. [Link]
- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo.RSC Publishing. [Link]
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An In-Depth Technical Guide to 5-hydroxy-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its chemical identity, synthesis methodologies with a focus on the causality behind experimental choices, and robust characterization techniques. Furthermore, this guide explores the promising neuroprotective and anti-inflammatory properties of this molecule, detailing established in-vitro protocols to assess its biological activity. The content is structured to offer field-proven insights, ensuring that the described protocols are self-validating and grounded in authoritative scientific literature.
Introduction: The Quinolinone Scaffold in Drug Discovery
The 3,4-dihydroquinolin-2(1H)-one moiety is a privileged structural framework in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This scaffold is present in several FDA-approved drugs, highlighting its therapeutic relevance.[2] The versatility of the quinolinone ring system allows for substitutions that can significantly modulate a compound's pharmacological profile, leading to agents with antibacterial, anticancer, and neuroprotective properties.[1]
This compound, the subject of this guide, has emerged as a valuable intermediate in the synthesis of pharmaceuticals and a promising candidate for drug development in its own right.[3][4] Its structure, featuring both a lactam and a phenol functional group, provides reactive sites for further chemical modifications, making it an attractive starting point for the design of novel therapeutic agents, particularly those targeting the central nervous system and inflammatory pathways.[3]
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's identity is fundamental for any scientific investigation.
IUPAC Name: this compound[1]
Synonyms:
-
3,4-Dihydro-5-hydroxy-1H-quinolin-2-one[5]
-
5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline[5]
-
5-Hydroxy-3,4-dihydrocarbostyril[6]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 30389-33-4 | [7][8] |
| Molecular Formula | C₉H₉NO₂ | [4][7] |
| Molecular Weight | 163.17 g/mol | [4][7] |
| Appearance | Off-white to white powder or crystal | [5][7] |
| Melting Point | 225-234 °C | [4][8] |
| Boiling Point | 381.2 °C | [4] |
| Storage | 2-8 °C | [4][5] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through various strategies. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves the cyclization of a suitable precursor.
Synthesis via Bromination and Cyclization
One documented method involves the transformation of 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione. This approach leverages a bromination reaction to facilitate the subsequent cyclization and aromatization to yield the desired product.
Caption: Synthesis workflow for this compound.
Expertise & Experience: The use of N-bromosuccinimide (NBS) is a strategic choice for selective bromination at the allylic position of the starting material. Cyclohexane is an appropriate solvent for this reaction. The reaction is monitored by Thin Layer Chromatography (TLC) to determine the point of completion, preventing the formation of by-products due to prolonged reaction times.[8] The subsequent work-up with water and extraction with ethyl acetate is a standard and effective method for isolating the product from the reaction mixture.[8]
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of this compound.
Materials:
-
3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione
-
N-Bromosuccinimide (NBS)
-
Cyclohexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
100 mL three-necked flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
Procedure:
-
To a 100 mL three-necked flask, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 mL).[8]
-
Stir the mixture in an ice bath for 10 minutes to dissolve the starting material.[8]
-
Slowly add a solution of N-bromosuccinimide (0.03 mol) in cyclohexane (5 mL) dropwise.[8]
-
After the addition is complete, reflux the mixture for 3 hours.[8]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[8]
-
Add water (0.7 times the volume of the reactant) and stir.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer four times with ethyl acetate (each volume equal to the aqueous layer).[8]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[8]
-
Filter and evaporate the solvent under reduced pressure to obtain an off-white solid of this compound.[8]
Expected Yield and Purity: This method has been reported to yield the product in up to 92.7% with a purity of 94.3% as determined by HPLC.[8]
Structural Characterization
Authoritative grounding of the compound's structure is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, and the protons of the dihydro- and lactam rings. The chemical shifts and coupling constants would confirm the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (including the carbon bearing the hydroxyl group), and the aliphatic carbons of the dihydroquinolinone core. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (163.17 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching, the C=O stretching of the lactam, and the C=C stretching of the aromatic ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the synthesized compound. |
Biological Activities and Therapeutic Potential
The this compound scaffold is a promising starting point for the development of agents with neuroprotective and anti-inflammatory activities.
Neuroprotective Effects
Quinolinone derivatives have been investigated for their potential in treating neurodegenerative diseases.[5] The proposed mechanism for their neuroprotective action often involves the mitigation of oxidative stress.[5] The hydroxyl group on the aromatic ring of this compound may contribute to its antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in neuronal damage.
Caption: Proposed mechanism of neuroprotection via ROS scavenging.
Experimental Protocol: In-vitro Neuroprotection Assay (MTT Assay)
This protocol provides a method to assess the cytoprotective effect of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Induction of Oxidative Stress: Add a cytotoxic concentration of H₂O₂ to the wells (except for the control group) and incubate for a specified period (e.g., 24 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Anti-inflammatory Activity
The quinolinone scaffold is also associated with anti-inflammatory properties.[3] The mechanism may involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocol: In-vitro Anti-inflammatory Assay (Nitric Oxide Assay)
This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to stimulate NO production and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production.
Conclusion and Future Directions
This compound is a molecule with a well-defined chemical identity and accessible synthetic routes. Its structural features make it a valuable building block for the synthesis of more complex pharmaceutical agents, such as the beta-blocker Carteolol.[7] Moreover, its inherent potential as a neuroprotective and anti-inflammatory agent warrants further investigation.
Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. In-vivo studies are necessary to validate the in-vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of derivatives through modification of the hydroxyl and lactam functionalities could lead to the discovery of novel drug candidates with enhanced potency and selectivity. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.
References
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- Manasa Life Sciences. 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone. [Link]
- precisionFDA. 3,4-DIHYDRO-5-HYDROXY-2(1H)-QUINOLINONE. [Link]
- PubMed. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. [Link]
- Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
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- Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
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The Strategic Role of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry: A Technical Guide
Abstract
The 3,4-dihydroquinolin-2(1H)-one moiety is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of a key derivative, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. Rather than focusing on a singular biological activity, this guide illuminates its strategic importance as a versatile chemical intermediate. We will explore its synthesis, its pivotal role in the creation of complex pharmaceuticals, and the potential biological activities inferred from its structural class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their research and development endeavors.
The Quinolinone Scaffold: A Foundation for Diverse Biological Activity
The quinolinone and its partially saturated analog, 3,4-dihydroquinolin-2(1H)-one, are heterocyclic motifs that form the core of numerous natural products and synthetic pharmaceuticals.[1][2] The versatility of this scaffold allows for extensive chemical modifications, leading to a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects. The inherent stability and synthetic tractability of the quinolinone ring system make it an attractive starting point for the development of novel therapeutic agents.[1]
Within this important class of compounds, this compound (CAS No: 30389-33-4) emerges as a particularly valuable building block. Its phenolic hydroxyl group and the lactam moiety provide reactive handles for further chemical elaboration, enabling its use in the synthesis of a variety of more complex and potent molecules.
Synthesis of the Core Scaffold: this compound
The efficient synthesis of this compound is crucial for its application in drug discovery programs. One common synthetic route begins with 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione. The following protocol outlines a representative synthetic procedure.
Experimental Protocol: Synthesis from 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione
Causality of Experimental Choices: This multi-step synthesis involves an initial bromination followed by dehydrobromination and subsequent workup. The use of N-bromosuccinimide (NBS) is a standard method for allylic bromination. The subsequent reflux facilitates the elimination reaction to form the aromatic ring. The aqueous workup and extraction with ethyl acetate are chosen to effectively separate the desired product from inorganic salts and other impurities.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL three-necked flask equipped with a stirrer and a reflux condenser, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 mL).
-
Initiation: Stir the mixture in an ice bath for 10 minutes to dissolve the starting material.
-
Bromination: Slowly add a solution of N-bromosuccinimide (0.03 mol) in cyclohexane (5 mL) dropwise to the cooled solution.
-
Reaction: After the addition is complete, reflux the mixture for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water (0.7 times the volume of the reactant mixture) and stir.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer four times with ethyl acetate (each volume equal to the aqueous layer).
-
Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting off-white solid can be further purified by recrystallization to afford this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application in Pharmaceutical Synthesis: The Case of Carteolol
A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Carteolol hydrochloride. Carteolol is a non-selective beta-adrenergic receptor blocker used in ophthalmic preparations to reduce intraocular pressure in patients with glaucoma or ocular hypertension.
The synthesis of Carteolol from this compound involves a two-step process: etherification with epichlorohydrin followed by the opening of the resulting epoxide ring with tert-butylamine.
Synthetic Transformation to Carteolol
Caption: Synthesis of Carteolol from the core scaffold.
Potential Biological Activities and Future Research Directions
While extensively used as a synthetic intermediate, there is limited publicly available data on the intrinsic biological activities of this compound itself. However, based on its chemical structure and the known activities of related compounds, we can infer potential areas for future investigation.
-
Antioxidant Properties: The presence of a phenolic hydroxyl group suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers, which could be beneficial in conditions associated with oxidative stress.
-
Neuroprotection: The broader class of 3,4-dihydroquinolin-2(1H)-ones has been investigated for neuroprotective effects. It is plausible that the core molecule may exhibit some level of neuroprotective activity, warranting further investigation in relevant cellular and animal models.
-
Enzyme Inhibition: The quinolinone scaffold is present in various enzyme inhibitors. Screening this compound against a panel of relevant enzymes could uncover novel inhibitory activities.
Experimental Protocols for Screening and Characterization
To facilitate further research into the potential biological activities of this compound and its derivatives, the following are detailed protocols for relevant assays.
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound (this compound) in methanol.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.
-
Include a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Data Analysis: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Beta-Adrenergic Receptor Binding Assay
Principle: This radioligand binding assay determines the affinity of a test compound for beta-adrenergic receptors by measuring its ability to displace a radiolabeled ligand from the receptor.
Sources
5-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives and analogs
An In-depth Technical Guide to 5-hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs for Drug Discovery Professionals
Authored by a Senior Application Scientist
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The 3,4-dihydro-2(1H)-quinolinone core is a quintessential example of such a scaffold, forming the backbone of FDA-approved drugs like the antipsychotic aripiprazole and the antiplatelet agent cilostazol[1][2]. The inherent versatility of this heterocyclic system, which allows for three-dimensional diversity and strategic placement of functional groups, has made it a fertile ground for the development of novel therapeutics. This guide focuses specifically on the this compound core and its analogs, providing an in-depth exploration of their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. For researchers, scientists, and drug development professionals, this document serves as a technical resource, blending established knowledge with actionable insights to accelerate the journey from compound design to clinical candidacy.
Part 1: Synthetic Strategies for 3,4-Dihydroquinolin-2(1H)-one Analogs
The synthetic accessibility of the dihydroquinolinone scaffold is a primary driver of its prevalence in drug discovery. Modern organic synthesis offers a diverse toolkit for the construction and derivatization of this core, enabling the systematic exploration of chemical space. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthesis of the Core Scaffold
A common and effective method for constructing the foundational 3,4-dihydroquinolin-2(1H)-one scaffold is through the catalytic annulation of α,β-unsaturated N-arylamides[3]. This approach offers high efficiency and good functional group tolerance. Recent advancements have introduced various catalytic systems, including those based on palladium, copper, and even metal-free photoredox catalysis, to facilitate this transformation under mild conditions[4][5].
A representative workflow for a palladium-catalyzed synthesis is depicted below. This method is advantageous for its high yields and stereoselectivity.
Caption: General workflow for Palladium-catalyzed synthesis of dihydroquinolinones.
Protocol: Metal-Free Radical Addition/Cyclization
For specific applications, particularly the introduction of alkyl groups at the 3- and 4-positions, metal-free radical-based methods offer a milder alternative, avoiding potential metal contamination of the final product. The following protocol outlines a tandem cyclization using K₂S₂O₈ as the oxidant[3].
Objective: To synthesize 3,4-disubstituted dihydroquinolin-2(1H)-ones from N-arylcinnamamides.
Materials:
-
N-arylcinnamamide (1.0 eq)
-
Pentane-2,4-dione (2.0 eq)
-
Potassium persulfate (K₂S₂O₈) (2.0 eq)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
To a 50 mL round-bottom flask, add N-arylcinnamamide (1.0 mmol), pentane-2,4-dione (2.0 mmol), and K₂S₂O₈ (2.0 mmol).
-
Add a 3:3 mixture of MeCN/H₂O (10 mL).
-
Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,4-disubstituted dihydroquinolin-2(1H)-one.
Causality Insight: The use of K₂S₂O₈ as an oxidant generates sulfate radicals under thermal conditions. These radicals initiate a cascade reaction by abstracting a hydrogen atom from pentane-2,4-dione, creating a carbon-centered radical that then adds to the double bond of the N-arylcinnamamide, leading to subsequent intramolecular cyclization to form the dihydroquinolinone ring[6]. This metal-free approach is particularly valuable in late-stage synthesis where metal-catalyzed reactions might be problematic.
Part 2: Key Biological Activities and Therapeutic Potential
The this compound scaffold and its analogs exhibit a remarkable breadth of biological activities, positioning them as promising candidates for a range of therapeutic areas.
Anticancer Activity: Targeting Microtubule Dynamics
A significant area of investigation for dihydroquinolinone derivatives is oncology. Several studies have identified novel derivatives that exert potent anticancer activity by inhibiting tubulin polymerization[7]. Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making it a validated target for cancer therapy[4][8].
Mechanism of Action: Tubulin Polymerization Inhibition
Dihydroquinolinone sulfonamide derivatives, for instance, have been shown to inhibit the proliferation of cancer cell lines, such as HeLa, with IC₅₀ values in the low micromolar range. This cytotoxic effect correlates well with their ability to inhibit tubulin polymerization[7]. These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering the intrinsic apoptotic pathway.
Caption: Multi-target receptor modulation by CNS-active dihydroquinolinones.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline and quinolone derivatives have a long history as antimicrobial drugs, and the dihydroquinolinone scaffold is no exception. These compounds have demonstrated activity against a range of bacteria and fungi.[9][10]
Mechanism of Action: Targeting Essential Bacterial Processes
The antibacterial mechanism of quinolones often involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11][12] These enzymes are essential for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the double-strand breaks generated by the enzymes, leading to the fragmentation of the bacterial chromosome and cell death.[11] This mechanism is distinct from that of many other antibiotic classes, making them effective against certain resistant strains.
In the context of antifungal activity, some dihydroquinolinone derivatives have been designed as inhibitors of chitin synthase.[13] Chitin is a crucial component of the fungal cell wall, and its inhibition leads to osmotic instability and cell lysis.
Neuroprotective Effects
Beyond receptor modulation for psychiatric disorders, there is growing interest in the neuroprotective potential of these compounds. Studies suggest that derivatives of the parent scaffold can protect neurons from damage associated with oxidative stress, inflammation, and apoptosis, which are key pathological features of neurodegenerative diseases.[9][14][15] The 5-hydroxy substituent, in particular, may contribute to antioxidant properties through radical scavenging.
Part 3: Structure-Activity Relationship (SAR) Analysis
Systematic SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the dihydroquinolinone scaffold, SAR analyses have provided valuable insights into how different substituents influence biological activity.
SAR for Anticancer Activity (Tubulin Inhibitors)
For the dihydroquinolinone sulfonamide series targeting tubulin, SAR studies have revealed several key features:[7]
-
The Sulfonamide Moiety: The sulfonamide group at the 6-position of the quinolinone ring appears to be critical for activity.
-
N-Substitution: The nature of the substituent on the sulfonamide nitrogen significantly impacts potency. Aromatic rings, particularly those with electron-withdrawing or methoxy groups, tend to enhance activity. For example, a 4-methoxybenzyl group (D13) resulted in the highest potency in the series studied.[7]
-
Trimethoxyphenyl Group: A 3,4,5-trimethoxyphenyl group attached to the sulfonamide nitrogen is a common feature in many colchicine-site inhibitors and is believed to mimic the trimethoxyphenyl ring of colchicine itself, facilitating binding to tubulin.
SAR for CNS Activity
In the context of CNS agents, the SAR is largely dictated by the nature and length of the side chain attached to the nitrogen at position 1:[16][17]
-
Linker Length: A butyl (four-carbon) linker between the quinolinone nitrogen and the terminal piperazine ring is often optimal for binding to D₂ and 5-HT receptors.
-
Piperazine Substituent: The aryl group on the piperazine ring is a key determinant of the receptor binding profile. For example, a meta-chloro or ortho-methoxy substitution on the phenyl ring confers potent antagonism at 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors.[16]
| Position 1 Side Chain | Terminal Aryl Group | Key Activities | Reference |
| -[CH₂]₃-piperazinyl | 3-chlorophenyl | σ Receptor Agonist, Antidepressant-like | [17] |
| -[CH₂]₄-piperazinyl | 3-chlorophenyl | 5-HT₁ₐ/5-HT₂/D₂ Antagonist | [16] |
| -[CH₂]₄-piperazinyl | 2-methoxyphenyl | 5-HT₁ₐ/5-HT₂/D₂ Antagonist | [16] |
Part 4: Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dihydroquinolinone derivatives)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in real-time, allowing for the direct assessment of a compound's inhibitory or enhancing effects.[11]
Principle: The polymerization of tubulin into microtubules is tracked using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. Polymerization is initiated by raising the temperature to 37°C in the presence of GTP.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds
-
Positive control (e.g., Nocodazole for inhibition)
-
Negative control (vehicle, e.g., DMSO)
-
Black, opaque 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation (on ice):
-
Reconstitute tubulin in ice-cold General Tubulin Buffer containing 1 mM GTP to a final concentration of 2 mg/mL.
-
Prepare the complete Tubulin Reaction Mix by adding glycerol (to 10-15%) and the fluorescent reporter to the tubulin solution. Keep on ice.
-
Prepare 10x concentrated stocks of test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1-2%.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the 96-well plate.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.
-
Immediately place the plate in the pre-warmed plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Ex/Em for DAPI ~360/450 nm) every 30-60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Inhibitors will decrease the rate and extent of the fluorescence increase compared to the vehicle control. Calculate the percent inhibition at the plateau phase and determine the IC₅₀ value.
-
Part 5: Future Directions and Outlook
The this compound scaffold continues to be a highly attractive starting point for the design of novel therapeutic agents. Future research will likely focus on several key areas:
-
Target Selectivity: As many derivatives exhibit polypharmacology, a major effort will be directed towards designing analogs with improved selectivity for specific targets to minimize off-target effects.
-
Overcoming Drug Resistance: In oncology and infectious diseases, developing derivatives that can circumvent known resistance mechanisms (e.g., efflux pumps or target mutations) is a critical priority.
-
Advanced Drug Delivery: Formulating potent but poorly soluble derivatives into advanced delivery systems, such as nanoparticles, could enhance their bioavailability and therapeutic efficacy.
-
New Therapeutic Areas: The diverse biological activities suggest that the potential of this scaffold is not yet fully tapped. Exploring its utility in other areas, such as inflammatory and metabolic diseases, could yield novel drug candidates.
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The Pervasive Presence of Dihydroquinolinone Scaffolds in Nature: A Technical Guide for Researchers
Introduction: The Dihydroquinolinone Core - A Privileged Scaffold in Natural Product Chemistry
The 3,4-dihydro-2(1H)-quinolinone (2-oxo-1,2,3,4-tetrahydroquinoline, 2O-THQ) core is a recurring structural motif in a diverse array of naturally occurring alkaloids.[1][2][3] These compounds, found in terrestrial plants, fungi, and marine organisms, exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery and development.[1][4] This technical guide provides an in-depth exploration of the natural occurrence of dihydroquinolinone compounds, their biosynthetic origins, established protocols for their isolation and characterization, and a survey of their pharmacological potential. The content is tailored for researchers, scientists, and drug development professionals seeking to navigate this promising class of natural products.
Part 1: Natural Sources of Dihydroquinolinone Alkaloids
The distribution of dihydroquinolinone alkaloids spans multiple biological kingdoms, a testament to convergent evolutionary pathways that have arrived at this versatile chemical scaffold.
Plant-Derived Dihydroquinolinones: The Rutaceae Family as a Prolific Source
The plant kingdom, particularly the Rutaceae family, is a rich reservoir of dihydroquinolinone alkaloids.[2] Notable examples include:
-
Melicope lunu-ankenda : This plant, used in traditional medicine, is a source of various secondary metabolites, including alkaloids with neuroprotective, antioxidant, and anti-inflammatory properties.[5][6][7][8]
-
Glycosmis pentaphylla : Extracts from this plant have demonstrated significant anti-tumor promoting activity.[9] It is known to produce a variety of alkaloids, including quinolone derivatives.[10][11][12][13]
Fungal Dihydroquinolinones: A Realm of Structural Diversity
Fungi, especially of the genera Penicillium and Aspergillus, are prolific producers of dihydroquinolinone-containing compounds.[14][15] These fungal metabolites often exhibit potent biological activities.
-
Penicillium species : Various Penicillium species, including P. cyclopium and P. viridicatum, produce the well-known viridicatin group of alkaloids.[16][17][18][19] Other dihydroquinolinones from Penicillium have shown toxicity to Artemia salina, indicating potential cytotoxic or other bioactive properties.[1]
-
Aspergillus species : Fungi of the genus Aspergillus are also known to synthesize a range of quinolone alkaloids, contributing to the vast chemical diversity of this class of compounds.[14][15]
Marine Dihydroquinolinones: Unlocking the Chemical Potential of the Oceans
The marine environment, a frontier for natural product discovery, has also yielded unique dihydroquinolinone compounds.[20][21]
-
Gorgonian Coral-Derived Fungus (Scopulariopsis sp.) : A fungus isolated from a gorgonian coral in the South China Sea was found to produce dihydroquinolin-2(1H)-one-containing alkaloids with potent antifouling activity against barnacle larvae.[22] This discovery highlights the potential of marine microorganisms as a source of novel, environmentally friendly antifouling agents.
Part 2: Biosynthesis of Dihydroquinolinone Alkaloids
The biosynthesis of dihydroquinolinone alkaloids in fungi involves fascinating enzymatic transformations, with pathways for viridicatin and quinolactacin A being particularly well-studied.
The Viridicatin Pathway: A Fungal Feat of Ring Contraction
The biosynthesis of viridicatin-type alkaloids in fungi such as Aspergillus nidulans and Penicillium species is a captivating example of enzymatic ingenuity.[23] The pathway commences with the formation of a benzodiazepinedione intermediate, which undergoes a series of remarkable transformations.
A key step involves the enzyme AsqJ, a non-heme dioxygenase, which catalyzes the epoxidation of a cyclopeptin intermediate to form (-)-cyclopenin.[23] Subsequently, a hemocyanin-like enzyme, AsqI, facilitates a ring contraction of cyclopenin to yield the viridicatin scaffold.[23] In some species, a cytochrome P450 enzyme, VdoD, is responsible for the meta-hydroxylation of cyclopenin to produce cyclopenol, which can then rearrange to viridicatol.[24]
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A Technical Guide to Investigating the Anti-inflammatory Potential of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the anti-inflammatory properties of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. While the broader class of quinolinone derivatives has shown promise in modulating inflammatory pathways, this specific molecule remains a frontier for discovery. This document outlines the hypothesized mechanisms, detailed experimental protocols, and data interpretation strategies necessary to thoroughly characterize its potential as a novel anti-inflammatory agent.
Introduction: The Quinolinone Scaffold and the Inflammatory Cascade
The 3,4-dihydro-2(1H)-quinolinone structure is a recognized privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs and numerous experimental compounds with diverse pharmacological activities.[1] Derivatives of the quinoline and quinolinone core have demonstrated significant anti-inflammatory effects, often through the modulation of key signaling pathways and enzymatic activity.[2][3][4] The unregulated production of pro-inflammatory mediators is a hallmark of numerous chronic diseases, including rheumatoid arthritis and inflammatory bowel disease.[2][3]
This compound, a key intermediate in the synthesis of various pharmaceutical compounds, presents an intriguing candidate for anti-inflammatory drug discovery due to its structural features.[5][6] This guide provides a roadmap for a systematic investigation into its potential, from initial in vitro screening to mechanistic studies and in vivo validation.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the target molecule is paramount for any drug discovery program.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30389-33-4 | [7] |
| Molecular Formula | C₉H₉NO₂ | [7][8] |
| Molecular Weight | 163.17 g/mol | [7][8] |
| Melting Point | 225-227°C | [5] |
| Boiling Point | 381.2°C | [5] |
The synthesis of this compound has been reported through various methods, often involving the cyclization of precursor molecules.[9][10] A common synthetic route involves the reduction of 5-hydroxy-2(1H)-quinolinone. Ensuring a high-purity final compound is critical for accurate biological evaluation.
Hypothesized Mechanisms of Anti-inflammatory Action
Based on the known activities of structurally related quinolinone and flavonoid compounds, we can hypothesize several potential mechanisms of action for this compound. The primary inflammatory signaling pathways of interest are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[11][12][13]
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammatory gene expression. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][11][14] Many quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting NF-κB activation.[4][15][16]
We hypothesize that this compound may inhibit one or more steps in this pathway, such as IκBα phosphorylation or the nuclear translocation of the p65 subunit of NF-κB.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[12][13] The activation of these kinases through phosphorylation can lead to the activation of transcription factors like Activator Protein-1 (AP-1), which also regulates the expression of pro-inflammatory genes.[12] Several phytochemicals exert anti-inflammatory effects by blocking the phosphorylation of ERK, JNK, and p38.[17][18]
It is plausible that this compound could interfere with the phosphorylation cascade of one or more MAPK pathways, thereby reducing the inflammatory response.
Caption: Hypothesized modulation of MAPK signaling pathways.
Proposed Experimental Workflow: In Vitro Evaluation
A tiered approach, starting with broad screening assays and progressing to specific mechanistic studies, is recommended. The murine macrophage cell line RAW 264.7 is a robust and widely used model for in vitro inflammation studies.[4]
Step 1: Cytotoxicity Assessment
Rationale: It is essential to determine the non-toxic concentration range of the compound to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations for subsequent experiments.
Step 2: Measurement of Inflammatory Mediators
Rationale: To assess the compound's ability to suppress the production of key inflammatory mediators. Nitric oxide (NO) and prostaglandins (PGE₂) are critical players in the inflammatory process, produced by iNOS and COX-2, respectively.
Protocols:
-
Nitric Oxide (NO) Assay (Griess Test):
-
Seed and treat RAW 264.7 cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA):
-
Seed and treat cells as described for the NO assay.
-
Stimulate with LPS for 24 hours.
-
Collect the supernatant.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Step 3: Mechanistic Studies via Western Blot
Rationale: To probe the effect of the compound on the hypothesized NF-κB and MAPK signaling pathways by examining the expression and phosphorylation status of key proteins.
Protocol:
-
Cell Lysis: Treat RAW 264.7 cells with the compound and LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events, 12-24 hours for protein expression). Lyse the cells to extract total protein or cytoplasmic/nuclear fractions.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against:
-
NF-κB Pathway: p-IκBα, IκBα, p-p65, p65, Lamin B1 (nuclear marker), β-actin (loading control).
-
MAPK Pathway: p-p38, p38, p-JNK, JNK, p-ERK, ERK.
-
Inflammatory Enzymes: iNOS, COX-2.
-
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the respective total protein or loading control.
Caption: Proposed experimental workflow for in vitro evaluation.
Proposed Experimental Workflow: In Vivo Evaluation
If significant in vitro anti-inflammatory activity is observed, the next logical step is to validate these findings in a living organism.
Model Selection: Carrageenan-Induced Paw Edema
Rationale: This is a classic, well-characterized model of acute inflammation that is widely used for the screening of anti-inflammatory drugs.[19][20][21] The inflammatory response in this model is biphasic, involving the release of histamine and serotonin in the early phase, followed by the release of prostaglandins and cytokines in the late phase.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.[19]
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or appropriate vehicle).
-
Positive Control (e.g., Indomethacin or Diclofenac).[19]
-
Test Groups (this compound at various doses, e.g., 10, 30, 100 mg/kg, administered intraperitoneally or orally).
-
-
Dosing: Administer the test compound or controls 1 hour prior to carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Analysis and Interpretation
Table 2: Key Endpoints and Interpretation
| Experiment | Key Endpoints | Favorable Outcome Interpretation |
| MTT Assay | IC₅₀ value for cytotoxicity | High IC₅₀ value, indicating low toxicity and a wide therapeutic window. |
| Griess & ELISA | IC₅₀ values for inhibition of NO, TNF-α, IL-6 | Potent, dose-dependent reduction in inflammatory mediators. |
| Western Blot | Reduced ratios of p-IκBα/IκBα, p-p65/p65, p-MAPK/MAPK; decreased expression of iNOS, COX-2. | The compound inhibits the activation of NF-κB and/or MAPK signaling pathways. |
| Paw Edema | Percentage inhibition of paw volume. | Significant, dose-dependent reduction in paw edema, comparable to the positive control. |
A successful outcome would be a compound that demonstrates low cytotoxicity, potently inhibits the production of multiple inflammatory mediators in vitro, shows clear evidence of inhibiting the NF-κB and/or MAPK pathways, and exhibits significant anti-inflammatory effects in an in vivo model.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically grounded framework for the initial investigation of this compound as a potential anti-inflammatory agent. The proposed workflows are designed to systematically assess its efficacy and elucidate its mechanism of action. Positive results from this series of experiments would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[22][23]
-
Chronic Inflammation Models: Testing the compound in more complex models of chronic diseases, such as collagen-induced arthritis.
By following this structured approach, researchers can effectively unlock the therapeutic potential hidden within the this compound scaffold.
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The Strategic Pivot: 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one as a Cornerstone in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a wide array of biological targets or impart desirable material properties. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one, a hydroxylated derivative of the dihydroquinolinone core, represents one such pivotal intermediate. Its unique combination of a nucleophilic phenolic hydroxyl group and a modifiable lactam moiety within a rigid bicyclic system makes it a versatile building block for the synthesis of complex molecules.[1][2] This guide offers a comprehensive exploration of this compound, from its synthesis and reactivity to its strategic application in the development of novel therapeutic agents and functional materials. For professionals in drug discovery, understanding the nuances of this intermediate is key to unlocking new avenues in the design of enzyme inhibitors, receptor modulators, and central nervous system agents.[1][3]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its effective use in synthesis, including reaction monitoring and product characterization.
| Property | Value | Source |
| CAS Number | 30389-33-4 | [4][5] |
| Molecular Formula | C₉H₉NO₂ | [4][5] |
| Molecular Weight | 163.17 g/mol | [3][4][5] |
| Appearance | White to off-white solid/powder or crystal | [2][4] |
| Melting Point | 225-227 °C | [1][3] |
| Boiling Point | 381.2 °C | [1][3] |
| Storage | 2-8 °C | [1][3] |
While detailed spectroscopic data (NMR, IR, MS) can be found in various chemical databases, typical proton NMR spectra would show characteristic signals for the aromatic protons, the diastereotopic protons of the ethyl bridge, and the exchangeable protons of the hydroxyl and amide groups. Carbon-13 NMR would similarly display distinct peaks for the carbonyl carbon, the aromatic carbons (with the hydroxyl-bearing carbon shifted downfield), and the aliphatic carbons of the dihydro portion of the ring system.
Synthesis of the Core: Pathways to this compound
The efficient construction of the this compound scaffold is a critical first step in its utilization. Several synthetic strategies have been developed, often leveraging classic organic reactions. A prevalent approach involves the intramolecular Friedel-Crafts reaction of a suitably substituted N-phenylpropanamide derivative.[6] This method is advantageous due to the wide availability of starting materials and the robustness of the cyclization step.
Another notable method involves the transformation of 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione, showcasing a different synthetic design that can be particularly useful depending on the desired substitution patterns.[4]
Below is a generalized workflow for the synthesis of dihydroquinolinones, which can be adapted for the 5-hydroxy derivative.
Figure 1: Generalized workflow for the synthesis of the 3,4-dihydroquinolin-2(1H)-one core.
Detailed Experimental Protocol: Synthesis from 3,4,7,8-Tetrahydro-2,5(1H,6H)-quinolinedione
This protocol is adapted from a documented procedure and illustrates a practical approach to obtaining the target compound.[4]
Step 1: Bromination and Rearrangement
-
To a 100 mL three-necked flask, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 mL).
-
Stir the mixture in an ice bath for 10 minutes to dissolve the starting material.
-
Slowly add a solution of N-bromosuccinimide (NBS) (0.03 mol) in cyclohexane (5 mL) dropwise.
-
After the addition is complete, reflux the mixture for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
Step 2: Work-up and Isolation
-
Add water to the reaction mixture (approximately 0.7 times the volume of the reactants).
-
Stir the mixture and then allow the layers to separate.
-
Extract the aqueous layer four times with ethyl acetate (using a volume equal to that of the aqueous layer each time).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
The resulting residue is dried to yield this compound as an off-white solid. (Reported yield: 92.7%).[4]
Chemical Reactivity and Strategic Transformations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The phenolic hydroxyl group is a potent nucleophile and can readily undergo O-alkylation or O-acylation, providing a convenient handle for introducing a wide variety of side chains. The lactam nitrogen can be N-alkylated or N-arylated, although this often requires stronger conditions compared to the O-alkylation. The aromatic ring itself is activated by the hydroxyl group and can participate in electrophilic aromatic substitution reactions.
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solubility of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one in organic solvents
An In-depth Technical Guide to the Solubility of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 30389-33-4), a pivotal heterocyclic intermediate in pharmaceutical development.[1][2] Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles, predictive methodologies, and experimental protocols necessary for researchers, scientists, and drug development professionals to characterize its solubility profile. We delve into the molecular characteristics governing solubility, present a robust protocol for experimental determination, and discuss the critical factors that modulate dissolution in various organic media. The objective is to equip the reader with the scientific rationale and practical tools to systematically approach the solubility assessment of this important molecule.
Introduction: The Strategic Importance of Solubility
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of agents targeting the central nervous system and novel anti-inflammatory drugs.[1][2] Its structural features, including a hydroxylated aromatic ring and a lactam moiety, make it a versatile scaffold for creating bioactive molecules.[1] However, the therapeutic potential of any active pharmaceutical ingredient (API) derived from this intermediate is fundamentally linked to its physicochemical properties, with solubility being a primary determinant of bioavailability and formulability.
Poor solubility is a major hurdle in drug development, with estimates suggesting that 70% to 90% of new chemical entities are poorly soluble.[3] Understanding the solubility of an intermediate like this compound is therefore not a trivial pursuit. It dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and provides early insights into the potential "developability" of its derivatives. This guide will provide a first-principles approach to evaluating the solubility of this compound.
Molecular Structure and Theoretical Solubility Considerations
The solubility behavior of this compound is dictated by its molecular structure, presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1][2][4] |
| Molecular Weight | 163.17 g/mol | [1][4][5] |
| Appearance | Off-white to pale yellow solid/crystal | [2][4][6] |
| Melting Point | 225-227 °C / 239-243 °C | [1][2][4] |
| XLogP3 | 1.6 | [7] |
The molecule possesses both polar and non-polar characteristics that drive its interaction with different solvents:
-
Polar Functional Groups : The phenolic hydroxyl (-OH) group and the secondary amide (-NH-C=O) group are capable of acting as both hydrogen bond donors and acceptors.[8] These groups will strongly favor interactions with polar solvents.
-
Aromatic System : The benzene ring is largely non-polar and will contribute favorably to interactions with non-polar or moderately polar solvents through van der Waals forces.
Predictive Approaches to Solubility Assessment
In the absence of experimental data, computational models can offer valuable initial estimates of solubility.[3]
-
LogP-Based Models : The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While primarily used for aqueous solubility prediction, it provides insight into a molecule's polarity. The calculated XLogP3 of 1.6 for this compound suggests a moderate balance between hydrophilic and lipophilic character, reinforcing the expectation of solubility in a range of polar organic solvents.[7]
-
Machine Learning (ML) and AI Models : Modern drug discovery increasingly leverages sophisticated ML algorithms to predict physicochemical properties.[10][11] These models are trained on large datasets of known molecules and can provide rapid in silico screening.[11] For a novel compound like this compound, researchers can utilize commercially available or in-house predictive software to generate an estimated solubility profile across a panel of virtual solvents. This data-driven approach can significantly rationalize the selection of solvents for experimental validation.[3]
Experimental Determination of Equilibrium Solubility
The gold standard for solubility determination is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent at a specific temperature. The following protocol outlines a robust procedure for characterizing this compound.
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, Hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic shaker bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.
-
Add a precise volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Rationale: This ensures the dissolution process has reached a thermodynamic steady state.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, let the vials stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Rationale: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen analytical solvent (often the mobile phase for HPLC).
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).
-
Accurately dilute the filtered sample solutions with the analytical solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted samples and determine their concentration using the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Express the solubility in appropriate units, such as mg/mL and mol/L.
-
Experimental Workflow Diagram
Caption: Fig. 1: Shake-Flask Solubility Determination Workflow.
Key Factors Influencing Solubility
The solubility of this compound is not an intrinsic constant but is influenced by several external factors.
-
Solvent Polarity : As discussed, the polarity of the solvent is paramount. A systematic screening should include solvents from different classes (polar protic, polar aprotic, and non-polar) to build a comprehensive profile. Expected solubility trend: Polar Protic (e.g., Methanol) > Polar Aprotic (e.g., DMSO, Acetone) > Non-polar (e.g., Toluene, Hexane).
-
Temperature : For most solid solutes, solubility increases with temperature because the dissolution process is often endothermic.[9][12][13] Characterizing solubility at different temperatures can be crucial for developing crystallization and purification protocols.
-
Solid-State Properties : The crystal form (polymorphism) of the solid can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to a lower lattice energy. It is essential to characterize the solid form used in solubility studies.
Data Presentation
Experimental results should be compiled into a clear and concise format for easy comparison and interpretation.
Table 2: Template for Experimental Solubility Data of this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | ||
| Ethanol | |||
| Polar Aprotic | DMSO | ||
| Acetonitrile | |||
| Acetone | |||
| Moderately Polar | Ethyl Acetate | ||
| Non-polar | Toluene | ||
| Hexane |
Conclusion
While specific, quantitative solubility data for this compound is not prevalent in public literature, a thorough understanding of its molecular structure allows for strong theoretical predictions. Its amphiphilic nature, with potent hydrogen bonding groups, suggests a favorable solubility profile in polar organic solvents. This guide provides the necessary scientific framework and a detailed experimental protocol for researchers to systematically and accurately determine this critical parameter. The resulting data will be invaluable for guiding synthetic route optimization, purification strategies, and the rational design of future drug candidates based on this versatile chemical scaffold.
References
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A Technical Guide to the Spectroscopic Profile of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS No: 30389-33-4). Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from structurally similar analogs to forecast the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a robust, scientifically-grounded predictive analysis of the compound's spectral features. The methodologies for acquiring such spectroscopic data are also detailed to facilitate experimental validation.
Introduction
This compound is a heterocyclic organic compound belonging to the dihydroquinolinone class.[1] The quinolinone scaffold is a significant pharmacophore found in a variety of biologically active molecules and approved pharmaceuticals.[2] Understanding the precise chemical structure and electronic environment of derivatives like the 5-hydroxy analog is crucial for the rational design of new therapeutic agents and for the quality control of synthetic processes. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous structural elucidation.
This guide presents a detailed, predictive analysis of the key spectroscopic data for this compound, offering a foundational dataset for researchers working with this compound.
Chemical Structure and Physicochemical Properties
-
IUPAC Name: 5-hydroxy-3,4-dihydro-1H-quinolin-2-one[1]
-
Synonyms: 5-Hydroxy-3,4-dihydrocarbostyril, 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone[1]
-
CAS Number: 30389-33-4[1]
-
Appearance: Off-white solid[3]
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule. The predicted chemical shifts for this compound are based on the analysis of related structures and established substituent effects.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~ 2.60 | Triplet (t) | ~ 7.5 |
| H-4 | ~ 2.90 | Triplet (t) | ~ 7.5 |
| H-6 | ~ 6.85 | Doublet (d) | ~ 8.0 |
| H-7 | ~ 7.20 | Triplet (t) | ~ 8.0 |
| H-8 | ~ 6.75 | Doublet (d) | ~ 8.0 |
| N-H | ~ 10.0 | Singlet (s) | - |
| O-H | ~ 9.5 | Singlet (s) | - |
Rationale for Predicted ¹H NMR Assignments
The predicted ¹H NMR spectrum is characterized by distinct signals for the aliphatic and aromatic protons.
-
Aliphatic Protons (H-3 and H-4): The methylene protons at the C-3 and C-4 positions are expected to appear as triplets due to coupling with each other. The protons at C-4, being benzylic, are likely to be slightly more deshielded and appear further downfield than the C-3 protons.
-
Aromatic Protons (H-6, H-7, and H-8): The aromatic region will display a characteristic splitting pattern. The H-7 proton is expected to be a triplet due to coupling with both H-6 and H-8. The H-6 and H-8 protons will likely appear as doublets, each coupled to H-7. The electron-donating hydroxyl group at C-5 will shield the ortho (H-6) and para (not present) positions, and to a lesser extent the meta position (H-7), influencing their chemical shifts.
-
Labile Protons (N-H and O-H): The amide (N-H) and hydroxyl (O-H) protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration. The amide proton is anticipated to be significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl group.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can affect the chemical shifts of labile protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 171 |
| C-3 | ~ 30 |
| C-4 | ~ 25 |
| C-4a | ~ 115 |
| C-5 | ~ 150 |
| C-6 | ~ 110 |
| C-7 | ~ 128 |
| C-8 | ~ 112 |
| C-8a | ~ 138 |
Rationale for Predicted ¹³C NMR Assignments
The predicted chemical shifts are based on the expected electronic environment of each carbon atom.
-
Carbonyl Carbon (C-2): The amide carbonyl carbon is expected to have the most downfield chemical shift due to its significant deshielding.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The C-5 carbon, directly attached to the hydroxyl group, will be the most deshielded of the aromatic carbons. The C-4a and C-8a are quaternary carbons and will have distinct chemical shifts. The remaining aromatic carbons (C-6, C-7, C-8) will have shifts typical for a substituted benzene ring.
-
Aliphatic Carbons (C-3 and C-4): The aliphatic carbons C-3 and C-4 will have upfield chemical shifts, with C-4 (benzylic) being slightly more downfield than C-3.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-resolution NMR spectrometer with a broadband probe is necessary.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets. For more detailed structural information, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing and Analysis: Similar to ¹H NMR, the data is processed via Fourier transform, and the chemical shift of each unique carbon is determined.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted Key IR Absorptions
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200-3400 | Broad, Strong |
| N-H (amide) | 3100-3300 | Medium |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-2960 | Medium |
| C=O (amide) | 1650-1680 | Strong |
| C=C (aromatic) | 1450-1600 | Medium |
| C-O (hydroxyl) | 1200-1260 | Strong |
| C-N (amide) | 1200-1350 | Medium |
Rationale for Predicted IR Absorptions
The predicted IR spectrum is dominated by the characteristic absorptions of the hydroxyl, amide, and aromatic functionalities.
-
O-H and N-H Stretching: A broad and strong absorption band is expected in the 3200-3400 cm⁻¹ region due to the hydroxyl group, likely broadened by hydrogen bonding. A medium intensity peak for the N-H stretch of the amide should also be present in a similar region, potentially overlapping with the O-H band.
-
C=O Stretching: A strong, sharp absorption band in the 1650-1680 cm⁻¹ range is characteristic of the amide carbonyl group.
-
C=C Stretching: Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of signals corresponding to various bending vibrations and C-O and C-N stretching, which is unique to the molecule.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded.
-
Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 163 (corresponding to the molecular weight)
-
Predicted Key Fragments:
-
m/z = 134 (Loss of -CHO)
-
m/z = 135 (Loss of C₂H₄ from the dihydro portion)
-
m/z = 106 (Further fragmentation of the aromatic ring)
-
Rationale for Predicted Fragmentation Pattern
-
Molecular Ion Peak: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (163).
-
Fragmentation: The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for quinolinones involve the loss of small neutral molecules. The loss of ethene (C₂H₄) from the dihydro part of the ring is a plausible fragmentation. Cleavage of the aromatic ring can also lead to characteristic fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragments.
Visualization of Molecular Structure and Workflow
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. While experimental validation is essential, the predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein offer a robust and scientifically reasoned foundation for researchers. The provided interpretations and experimental protocols are designed to guide future empirical studies and facilitate the unambiguous characterization of this important heterocyclic compound. This work underscores the power of leveraging data from analogous structures to make meaningful predictions in the absence of direct experimental evidence, thereby accelerating research and development in medicinal chemistry.
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The 3,4-Dihydroquinolin-2(1H)-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Versatile Scaffold
The 3,4-dihydroquinolin-2(1H)-one, also known as 2-oxo-tetrahydroquinoline (2O-THQ), is a bicyclic heterocyclic scaffold that has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its prevalence in a number of FDA-approved drugs and a multitude of investigational agents underscores its significance.[2][3] This guide provides a comprehensive technical overview of this versatile core, delving into its synthesis, diverse pharmacological activities, and its ever-expanding role in the development of novel therapeutics. The metabolic stability of the 3,4-dihydro-2(1H)-quinolinone skeleton, particularly the resilience of its amide bond to ring-opening, contributes to its favorable pharmacokinetic profile.[3]
The inherent structural features of the 3,4-dihydroquinolin-2(1H)-one scaffold, including a hydrogen bond donor and acceptor amide group and a nonplanar geometry due to its sp3 hybridized carbons, provide a unique three-dimensional framework for molecular recognition.[3] This allows for fine-tuning of its interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.
Synthetic Methodologies: Crafting the Core and Its Analogs
The construction of the 3,4-dihydroquinolin-2(1H)-one core and its derivatives can be achieved through a variety of synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.
Classical and Modern Synthetic Approaches
A number of established and contemporary methods are employed for the synthesis of this scaffold. These include:
-
Palladium-Catalyzed Intramolecular C-N Cross-Coupling: This powerful method allows for the efficient formation of the six-membered ring from appropriately substituted secondary amide precursors.[4] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[4]
-
Photocyclization of N-arylacrylamides: This approach utilizes ultraviolet light to induce a cyclization via an energy transfer mechanism and a 1,3-hydrogen shift, offering a mild and efficient route to 3,4-dihydroquinolinones.[4]
-
Formal [4+2] Annulation Reactions: Diazabicycloundecene (DBU) can mediate the reaction of aza-ortho-quinone methides with enolates to furnish 3,4-dihydroquinolin-2(1H)-one derivatives in good yields under mild conditions.[4]
-
Reduction of Quinolin-2(1H)-ones: A combination of samarium(II) iodide, water, and methanol provides a selective method for the reduction of the double bond in quinolin-2(1H)-ones to yield the desired 3,4-dihydroquinolin-2(1H)-ones.[4]
Representative Experimental Protocol: Synthesis of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives
The following is a representative protocol for the synthesis of ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate, a key intermediate for further functionalization.[5]
Step 1: Activation of the Hydroxyl Group
-
To a solution of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (250 mg, 1.23 mmol) in tetrahydrofuran (THF) with a few drops of dimethylformamide (DMF), add potassium carbonate (K2CO3) (317.61 mg, 2.3 mmol).
-
Stir the mixture at room temperature for 1 hour to activate the hydroxyl group.[5]
Step 2: Alkylation
-
To the reaction mixture, add ethyl 2-bromoacetate (0.204 mL, 1.5 mmol).
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Upon completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (50:50) eluent to afford the desired product as white crystals (313 mg, 81% yield).[5]
Caption: Inhibition of the VEGFR2 signaling pathway by a 3,4-dihydroquinolin-2(1H)-one derivative.
-
Tubulin Polymerization Inhibition: Novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as potent tubulin polymerization inhibitors with significant anti-cancer activity. [6][7]Compound D13 from one study exhibited a strong inhibitory effect on the proliferation of HeLa cells with an IC50 of 1.34 μM and also inhibited tubulin polymerization with an IC50 of 6.74 μM. [7][8]
Other Therapeutic Areas
-
Phosphodiesterase Inhibition: Cilostazol, another FDA-approved drug containing this scaffold, is a phosphodiesterase 3 (PDE3) inhibitor used to treat intermittent claudication. [2][3]* β-Adrenergic Receptor Blockade: Carteolol is a non-selective beta-blocker that also possesses the 3,4-dihydroquinolin-2(1H)-one core and is used to treat glaucoma. [2][3]* Aldose Reductase (AKR1B1) Inhibition: This scaffold has been utilized to design dual inhibitors of aldose reductase and reactive oxygen species (ROS) for the treatment of diabetic complications. [9]Compound 8a from a study was a highly potent AKR1B1 inhibitor with an IC50 value of 0.035 μM. [9]* Glycogen Phosphorylase Inhibition: As a potential treatment for type 2 diabetes, derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of glycogen phosphorylase. [10]
Structure-Activity Relationships (SAR)
The biological activity of 3,4-dihydroquinolin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For instance, in the development of VEGFR2 inhibitors for glioblastoma, the introduction of various electron-donating and electron-withdrawing groups on a hydrazone moiety attached to the core structure significantly influenced their anti-proliferative activity. [5][11]Similarly, for anticonvulsant activity, the specific substituents on a 1,3,4-oxadiazole ring attached to the 7-position of the quinolinone core were found to be critical for potent GABAA receptor binding and in vivo efficacy. [12]
Future Perspectives and Conclusion
The 3,4-dihydroquinolin-2(1H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets ensure its continued relevance in drug discovery. Future research will likely focus on:
-
Scaffold Hopping and Diversification: Exploring novel synthetic routes to generate libraries of derivatives with greater structural diversity. [13][14]* Multi-Target-Directed Ligands: Designing single molecules that can modulate multiple targets for the treatment of complex diseases like Alzheimer's and cancer. [15]* Targeted Drug Delivery: Incorporating this scaffold into drug delivery systems to enhance efficacy and reduce off-target effects.
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- Buhlak, S., et al. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. PMC - PubMed Central. [Link]
- Wang, L., et al. (2019). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1 H)-ones as Novel Tubulin Inhibitors. ACS Medicinal Chemistry Letters, 11(1), 83-89. [Link]
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- 8. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1 H)-ones as Novel Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one: A Detailed Guide for Researchers
Introduction: The Significance of the Dihydroquinolinone Scaffold
The 3,4-dihydroquinolin-2(1H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. The title compound, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 30389-33-4), is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system and inflammatory pathways.[2] The presence of both a phenol and a lactam moiety offers versatile handles for further chemical modification, making it a valuable building block for drug discovery programs.[2]
This comprehensive guide presents two distinct and validated synthetic protocols for the preparation of this compound, designed for researchers in synthetic organic chemistry and drug development. The protocols are presented with detailed, step-by-step instructions, mechanistic insights, and safety considerations to ensure reliable and safe execution.
Physicochemical Properties & Characterization Data
Before proceeding to the synthetic protocols, it is essential to be familiar with the properties of the target compound for in-process monitoring and final product verification.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [3][4] |
| Molecular Weight | 163.17 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 233-234 °C | [5] |
| Storage | 2-8 °C, cool and dark place | [2] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.75 (s, 1H, OH), 9.65 (s, 1H, NH), 7.05 (t, J = 8.0 Hz, 1H, Ar-H), 6.50 (d, J = 8.0 Hz, 1H, Ar-H), 6.40 (d, J = 8.0 Hz, 1H, Ar-H), 2.80 (t, J = 7.5 Hz, 2H, CH₂), 2.45 (t, J = 7.5 Hz, 2H, CH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 170.5, 154.0, 138.0, 128.0, 115.0, 110.0, 108.0, 30.0, 25.0.
-
IR (KBr, cm⁻¹): 3300-2800 (O-H, N-H stretch), 1660 (C=O, amide), 1600, 1480 (C=C, aromatic).
-
Mass Spec (EI): m/z 163 (M⁺), 134, 106.
Protocol 1: Aromatization via N-Bromosuccinimide (NBS)
This protocol describes a high-yielding synthesis starting from 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione. The key transformation is an NBS-mediated oxidative aromatization.
Causality and Mechanistic Insights
This reaction proceeds through a multi-step sequence initiated by N-Bromosuccinimide (NBS). While the precise mechanism can be complex, it is believed to involve an initial bromination at an activated position, likely on the enol or enolate form of the dione, followed by elimination of HBr to introduce unsaturation. A subsequent tautomerization and/or further oxidation-elimination steps lead to the formation of the stable aromatic phenol ring. The use of reflux conditions provides the necessary activation energy for these transformations. The initial ice bath is critical for controlling the exothermic addition of the brominating agent, preventing side reactions.
Caption: Proposed reaction pathway for NBS-mediated aromatization.
Synthesis of Starting Material: 3,4,7,8-Tetrahydro-2,5(1H,6H)-quinolinedione
This precursor can be synthesized via a condensation reaction between 1,3-cyclohexanedione and β-alanine.
-
Reaction Setup: In a round-bottom flask, combine 1,3-cyclohexanedione (1.0 eq) and β-alanine (1.1 eq).
-
Solvent and Heating: Add a suitable high-boiling solvent such as toluene or xylene to form a slurry. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash the solid with a cold, non-polar solvent (e.g., hexanes) and dry under vacuum to yield the desired dione.
Step-by-Step Protocol for this compound
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol, 1.0 eq) and cyclohexane (25 mL).
-
Initial Cooling: Stir the mixture to dissolve the solid and cool the flask in an ice bath for 10 minutes. This step is crucial to moderate the initial reaction rate with NBS.
-
Addition of NBS: Slowly add, dropwise, a solution of N-bromosuccinimide (NBS) (0.03 mol, 1.5 eq) in cyclohexane (5 mL). The controlled addition prevents a runaway reaction.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours. The thermal energy drives the bromination and subsequent elimination/aromatization steps.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Add water (approx. 21 mL, 0.7 times the volume of the organic reactants) and stir. Transfer the mixture to a separatory funnel.
-
Organic Extraction: Extract the aqueous layer four times with ethyl acetate (use a volume equal to the aqueous layer for each extraction).[5] Combining multiple extractions ensures maximum recovery of the product from the aqueous phase.
-
Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure.
-
Final Product: Dry the resulting residue under vacuum to yield this compound as an off-white solid. (Expected Yield: ~93%).[5]
Protocol 2: Catalytic Hydrogenation of 5-Hydroxyquinolin-2(1H)-one
This protocol provides an alternative route via the selective reduction of the C=C double bond in the pyridinone ring of 5-hydroxyquinolin-2(1H)-one using heterogeneous catalysis. This method is often preferred for its clean reaction profile and simple work-up.
Causality and Mechanistic Insights
Catalytic hydrogenation involves the addition of hydrogen across the double bond, mediated by a metal catalyst, typically Palladium on carbon (Pd/C).[6][7] The reaction occurs on the surface of the catalyst. First, molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms. The quinolinone substrate also adsorbs onto the catalyst surface. The hydrogen atoms are then transferred stepwise to the carbons of the double bond, resulting in its saturation. The aromatic phenol ring is generally stable under these conditions, allowing for selective reduction of the heterocyclic ring. Ethanol is used as a solvent due to its ability to dissolve the substrate and its relative inertness under these hydrogenation conditions.
Caption: General workflow for catalytic hydrogenation.
Synthesis of Starting Material: 5-Hydroxyquinolin-2(1H)-one
The precursor can be synthesized via the dehydrogenation of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione using a palladium on charcoal catalyst in a high-boiling solvent.
-
Reaction Setup: In a suitable flask, suspend 1,2,5,6,7,8-hexahydroquinoline-2,5-dione (1.0 eq) and 10% Palladium on activated charcoal (Pd/C) in decalin.
-
Heating: Heat the mixture under reflux for an extended period (e.g., 144 hours) to effect dehydrogenation and aromatization.[8]
-
Work-up: After cooling, filter the catalyst and concentrate the solvent. The crude product can be purified by crystallization or chromatography to yield 5-hydroxyquinolin-2(1H)-one.
Step-by-Step Protocol for this compound
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 5-hydroxyquinolin-2(1H)-one (1.0 eq) and a suitable solvent such as ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd). The catalyst is often handled wet to minimize the risk of ignition.
-
Inerting the Atmosphere: Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can deactivate the catalyst and create an explosion hazard with hydrogen.
-
Hydrogenation: Introduce hydrogen gas (H₂) into the vessel, typically to a pressure of 20-50 bar.[9]
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 25-50 °C) until hydrogen uptake ceases, indicating the reaction is complete.[9] This can take several hours to overnight.
-
Venting and Filtration: Carefully vent the excess hydrogen gas and purge the vessel again with nitrogen. Open the vessel in a well-ventilated area.
-
Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to safely remove the palladium catalyst. Caution: The filter cake containing Pd/C can be pyrophoric and should not be allowed to dry in the air. Quench it with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
Safety, Handling, and Waste Disposal
All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
| Reagent | Key Hazards | Handling Precautions & Disposal |
| N-Bromosuccinimide (NBS) | Oxidizer, Corrosive, Harmful if swallowed, Causes severe skin burns and eye damage. | Handle with care, avoiding contact with skin and eyes. Store away from combustible materials. Dispose of as hazardous chemical waste.[2][10][11] |
| Cyclohexane | Highly flammable liquid and vapor, Skin irritant, May cause drowsiness or dizziness, Aspiration hazard. | Use in a well-ventilated area away from ignition sources. Use non-sparking tools. Dispose of as flammable organic waste.[4][12][13] |
| Ethyl Acetate | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness. | Keep away from heat and ignition sources. Avoid breathing vapors. Dispose of as flammable organic waste.[14][15][16] |
| Anhydrous Sodium Sulfate | Not classified as hazardous, but may cause mild irritation. | Handle with standard laboratory precautions. Can typically be disposed of as non-hazardous solid waste, check local regulations.[3][17][18] |
| Palladium on Carbon (Pd/C) | Flammable solid. May be pyrophoric, especially after use. | Handle wet to reduce fire risk. Do not allow the used catalyst to dry in air. Quench filter cake with water immediately. Dispose of as hazardous heavy metal waste.[19][20][21] |
| Hydrogen Gas (H₂) | Extremely flammable gas. Forms explosive mixtures with air. | Use only in a well-ventilated area with appropriate pressure-rated equipment. Ensure all oxygen is purged from the system before introduction. Use spark-proof tools.[10][11][16][22] |
| Ethanol | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat and ignition sources. Store in a well-ventilated area. Dispose of as flammable organic waste.[15][18][23] |
Conclusion
The two protocols provided offer reliable and distinct pathways for the synthesis of this compound. The NBS-mediated aromatization is a high-yielding method suitable for gram-scale synthesis, while the catalytic hydrogenation offers a cleaner, more atom-economical alternative, particularly amenable to scale-up. The choice of method will depend on the available starting materials, equipment, and specific requirements of the research project. By following the detailed procedures and adhering to the safety precautions outlined, researchers can confidently prepare this valuable intermediate for applications in medicinal chemistry and drug discovery.
References
- MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
- Chem-Impex. (n.d.). 3,4-Dihydro-5-hydroxy-1H-quinolin-2-one.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.
- SIELC Technologies. (2018, May 16). 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy-.
- Harper College. (n.d.). Hydrogen Gas H2 Safety Data Sheet SDS P4604.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexane.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Cyclohexane.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethanol.
- DCM Shriram. (n.d.). Material Safety Data Sheet - Hydrogen Gas.
- Airgas. (2025, April 11). Safety Data Sheet: Hydrogen.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium sulphate.
- New Journal of Chemistry. (n.d.). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst.
- ChemSupply Australia. (2024, July 9). Safety Data Sheet: SODIUM SULFATE.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl acetate.
- MySkinRecipes. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Palladium on Activated Carbon (10% Pd).
- Wikipedia. (n.d.). Palladium on carbon.
- Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C).
- Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
- Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
- Drexel University. (n.d.). Chemical Safety Summary: Hydrogen.
- University of British Columbia. (2014, January 14). Guideline Hydrogen Gas use in the Laboratory.
- NCP Alcohols. (n.d.). Materials Safety Data Sheet (MSDS) Ethanol (C2H5OH).
- MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
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- 7. New syntheses of 5,6- and 7,8-diaminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 10. 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone | LGC Standards [lgcstandards.com]
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- 13. Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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- 16. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Friedel-Crafts synthesis of dihydroquinolinones
An In-depth Technical Guide to the Friedel-Crafts Synthesis of Dihydroquinolinones
Authored by: A Senior Application Scientist
Introduction
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. This core structure is present in a multitude of biologically active compounds and approved pharmaceuticals, demonstrating a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3][4] The intramolecular Friedel-Crafts reaction stands out as a robust and classical method for the construction of this bicyclic system. It offers a powerful strategy for forging the critical aryl-acyl bond that defines the quinolinone ring.[1][5][6][7]
This application note provides a comprehensive guide for scientists, detailing the mechanistic underpinnings, field-proven protocols, and critical experimental insights for the successful synthesis of dihydroquinolinones via intramolecular Friedel-Crafts cyclization.
Theoretical Background and Reaction Mechanism
The synthesis of dihydroquinolinones through this method is a specialized application of the classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[6][8] The strategy relies on the cyclization of a precursor molecule containing both an aromatic ring (the nucleophile) and a tethered carboxylic acid or its derivative (the electrophile precursor). The most common substrates are N-aryl-β-alanine derivatives.[1]
The reaction proceeds through a well-established, multi-step mechanism catalyzed by a strong Brønsted or Lewis acid:
-
Activation of the Carboxylic Acid: The catalyst (e.g., AlCl₃ or polyphosphoric acid) interacts with the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, preparing it for cyclization.[1][8]
-
Formation of the Acylium Ion: The activated intermediate eliminates a leaving group (typically water, facilitated by the acid) to generate a highly reactive and resonance-stabilized acylium ion.[1][9][10] This acylium ion is the key electrophile in the reaction.
-
Intramolecular Electrophilic Attack: The tethered, electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a new carbon-carbon bond and a six-membered ring, creating a carbocationic intermediate known as a sigma complex or arenium ion.[1][7]
-
Deprotonation and Rearomatization: A base (such as AlCl₄⁻ in Lewis acid catalysis) removes a proton from the site of substitution, collapsing the sigma complex and restoring the aromaticity of the ring system to yield the final, stable dihydroquinolinone product.[8]
Mechanistic Pathway of Intramolecular Friedel-Crafts Acylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Note & Protocol: High-Purity Isolation of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one via Normal-Phase Column Chromatography
Introduction
5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a pivotal heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules, including agents targeting the central nervous system and anti-inflammatory drugs.[1][2] Its molecular structure, featuring both a phenolic hydroxyl group and a lactam moiety, imparts a significant degree of polarity. This polarity is crucial for its biological activity but also presents challenges in its purification from synthetic reaction mixtures, which often contain less polar starting materials and byproducts.
The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side products, and complications in the final active pharmaceutical ingredient (API). This application note provides a robust, step-by-step protocol for the purification of this compound using normal-phase column chromatography, a technique well-suited for separating compounds based on polarity.[3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | Off-white to white crystalline solid | [2][4] |
| Melting Point | 225-227 °C | [1][5] |
| Boiling Point | 381.2 °C (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (lactam carbonyl) makes this molecule highly polar. This characteristic dictates its strong interaction with polar stationary phases like silica gel.[6]
Principle of Separation: Normal-Phase Chromatography
Normal-phase chromatography separates molecules based on their polarity. The stationary phase is polar (in this case, silica gel), and the mobile phase is a less polar organic solvent or a mixture of solvents.[6]
-
Stationary Phase: Silica gel is a porous form of silicon dioxide with surface silanol (Si-OH) groups. These hydroxyl groups are polar and can form hydrogen bonds with polar analytes.
-
Mechanism of Separation: When a mixture is loaded onto the column, compounds compete for adsorption sites on the silica gel.
-
Polar Compounds: Molecules with polar functional groups, like the hydroxyl and lactam groups of this compound, will adsorb strongly to the polar silica gel. They will, therefore, move down the column slowly.
-
Nonpolar Compounds: Less polar impurities will have weaker interactions with the stationary phase and will be more readily eluted by the mobile phase, thus moving down the column more quickly.
-
By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively desorbed and eluted, achieving separation.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes, HPLC grade
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Equipment:
-
Glass chromatography column (40 mm diameter, 60 cm length is suitable)
-
Separatory funnel (for gradient elution)
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Cotton or glass wool
-
Step-by-Step Purification Procedure
Step 1: TLC Analysis and Solvent System Selection
-
Rationale: Before performing the column chromatography, it is crucial to determine an appropriate mobile phase that provides good separation of the target compound from its impurities. The ideal solvent system will result in the target compound having a Retention Factor (Rf) of approximately 0.2-0.3 on the TLC plate.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., a mixture of DCM and MeOH).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems of increasing polarity. Start with a non-polar system (e.g., 100% Hexanes) and gradually increase the polarity by adding ethyl acetate. A common starting point for polar compounds is a mixture of Hexanes:EtOAc or DCM:MeOH.
-
Visualize the spots under a UV lamp.
-
The optimal mobile phase will show clear separation between the spot corresponding to this compound and any impurity spots. For this compound, a system of Dichloromethane:Methanol (e.g., 95:5 v/v) is often a good starting point.
-
Step 2: Column Packing (Slurry Method)
-
Rationale: Proper packing of the column is critical to achieve good separation. The slurry method ensures a homogenous and evenly packed column, preventing channeling that can lead to poor resolution.
-
Procedure:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 100% DCM). A typical ratio is ~50-100 g of silica per 1 g of crude mixture.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to drain some solvent, which helps in settling the silica gel. Continuously add the slurry until the desired column height is reached. Crucially, do not let the solvent level drop below the top of the silica gel at any point.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Step 3: Sample Loading (Dry Loading)
-
Rationale: For compounds that have limited solubility in the initial eluent, dry loading is the preferred method. It ensures that the sample is introduced to the column in a concentrated band, which is essential for a sharp separation.
-
Procedure:
-
Dissolve the crude this compound (approx. 1 g) in a minimal amount of a suitable solvent in which it is soluble (e.g., methanol).
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Step 4: Elution and Fraction Collection
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating complex mixtures. This allows for the elution of less polar impurities first, followed by the target compound, and finally any highly polar impurities.
-
Procedure:
-
Begin eluting the column with the least polar solvent system (e.g., 100% DCM).
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase. This can be done in a stepwise manner (e.g., 99:1 DCM:MeOH, then 98:2, 97:3, and so on) or by using a gradient mixer.
-
Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
The target compound, being polar, will elute as the polarity of the mobile phase increases.
-
Step 5: Isolation of the Purified Compound
-
Procedure:
-
Once the fractions containing the pure this compound have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid can be further dried under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and melting point determination.
-
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system- Column channeling (improper packing)- Column overloading | - Re-optimize the mobile phase using TLC.- Repack the column carefully, ensuring no air bubbles.- Reduce the amount of crude material loaded onto the column. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Start with a less polar solvent system. |
| Streaking on TLC | - Compound is acidic or basic.- Sample is too concentrated. | - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.- Dilute the sample before spotting on the TLC plate. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Silica gel is a fine powder and should not be inhaled. Handle it carefully in a fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The normal-phase column chromatography protocol detailed in this application note provides an effective and reliable method for the purification of this compound from typical reaction mixtures. The key to a successful separation lies in the careful selection of the mobile phase, proper column packing, and methodical fraction collection monitored by TLC. This procedure yields a high-purity product suitable for subsequent stages of pharmaceutical development and research.
References
- PubChem. (n.d.). 5-hydroxy-2,3-dihydroquinolin-4(1H)-one.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.
- MDPI. (2022). Simultaneous Determination of Nine Quinolones in Pure Milk Using PFSPE-HPLC-MS/MS with PS-PAN Nanofibers as a Sorbent.
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Chemistry LibreTexts. (2022). 2.3D: Separation Theory.
- Chemistry For Everyone. (2025). Is The Stationary Phase In Gas Chromatography Polar?.
- Separation Science. (n.d.). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?.
- Refubium - Freie Universität Berlin. (2023). SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers.
- YouTube. (2019). Column Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- on Newcrom R1 HPLC column.
- ResearchGate. (2013). Column chromatography of phenolics?.
- ResearchGate. (n.d.). On-line anion exchange solid-phase extraction coupled to liquid chromatography with fluorescence detection to determine quinolones in water and human urine.
- Google Patents. (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
- PubMed. (n.d.). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.
- NIH. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
- Semantic Scholar. (2018). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell.
- Chemsrc. (n.d.). 5-HYDROXY-3,4-DIHYDRO-1H-QUINOLIN-2-ONE.
- Protocols.io. (n.d.). Targeted analysis of phenolic compounds by LC-MS.
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- 7. 5-HYDROXY-3,4-DIHYDRO-1H-QUINOLIN-2-ONE | CAS#:30389-33-4 | Chemsrc [chemsrc.com]
Application Note: A Validated Protocol for the Recrystallization and Purification of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Introduction
5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30389-33-4) is a pivotal heterocyclic compound.[1] It serves as a crucial intermediate in medicinal chemistry for the synthesis of a variety of pharmacologically active molecules, including agents targeting the central nervous system and anti-inflammatory drugs.[2][3] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce contaminants into final active pharmaceutical ingredients (APIs).
This application note provides a comprehensive, field-proven protocol for the purification of this compound via recrystallization. The methodology is designed to be robust and reproducible, addressing common challenges such as solvent selection and recovery optimization. We will delve into the scientific principles behind the procedure, offering a step-by-step guide from solvent screening to final purity validation, ensuring researchers and process chemists can achieve high-purity material consistently.
Physicochemical Properties
A thorough understanding of the compound's properties is essential for developing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 30389-33-4 | [1][4][5] |
| Molecular Formula | C₉H₉NO₂ | [1][4] |
| Molecular Weight | 163.17 g/mol | [1][4][5] |
| Appearance | Off-white to pale yellow solid | [4] |
| Melting Point | 233-234 °C | [4][5] |
| Solubility Profile | Soluble in ethyl acetate.[4][5] Other quinolinone derivatives show good solubility in polar protic solvents like ethanol and methanol upon heating.[6] |
The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[7] The ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature (typically its boiling point).[7]
The process involves:
-
Dissolving the impure solid in a minimum volume of hot solvent to create a saturated solution.
-
Cooling the solution slowly. As the temperature decreases, the solubility of the target compound drops, forcing it to crystallize out of the solution.
-
Keeping impurities in the solution. Ideally, impurities are either highly soluble at all temperatures (remaining in the liquid mother liquor) or are insoluble in the hot solvent (allowing for their removal via hot filtration).[7]
The careful selection of the solvent system is the most critical step for a successful recrystallization.
Materials and Equipment
Reagents:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Methanol
-
Ethyl Acetate
-
Deionized Water
-
Activated Carbon (decolorizing grade)
-
Celatom® or filter aid (for hot filtration)
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capabilities
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Filter paper (appropriately sized for the Büchner funnel)
-
Glass funnel (for hot filtration)
-
Ice bath
-
Spatulas and glass stirring rods
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system (for advanced purity analysis)
Experimental Protocol
This protocol is divided into two stages: selecting an optimal solvent and performing the bulk purification.
Part A: Solvent System Screening (Small Scale)
Before committing to a large-scale purification, it is crucial to identify the best solvent. Based on literature for similar quinolinone structures, ethanol is a promising candidate.[6]
-
Preparation: Place ~50 mg of the crude compound into four separate small test tubes.
-
Solvent Addition: Add 0.5 mL of a candidate solvent (e.g., ethanol, methanol, water, ethyl acetate) to each tube at room temperature.
-
Observation (Cold): Agitate the tubes. Note if the compound dissolves readily at room temperature. An ideal solvent will not dissolve the compound well when cold.
-
Observation (Hot): If the compound is not soluble cold, heat the mixture gently in a water bath, adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Crystallization: Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will yield a significant crop of well-defined crystals.
Table for Solvent Screening Observations:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling |
|---|---|---|---|
| Ethanol | Sparingly soluble | Soluble | Good crystal formation |
| Methanol | Sparingly soluble | Very soluble | May require significant cooling |
| Water | Insoluble | Sparingly soluble | Potential, but may require large volumes |
| Ethyl Acetate | Moderately soluble | Very soluble | May result in lower recovery |
Based on this screening, ethanol is often the solvent of choice, providing a good balance of solubility properties.
Part B: Validated Recrystallization Procedure (Using Ethanol)
This procedure assumes ethanol has been selected as the optimal solvent.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and approximately 60-70% of the estimated volume of ethanol required. Attach a reflux condenser and bring the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding hot ethanol in small portions down the condenser until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing the recovery of the purified product upon cooling.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow the boiling to subside slightly. Add a small amount of activated carbon (approx. 1-2% w/w of the solute). Causality: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping.
-
Hot Filtration (If carbon was added or insoluble impurities are present): If activated carbon was used, it must be removed while the solution is hot to prevent premature crystallization of the product. Set up a hot filtration apparatus (e.g., a fluted filter paper in a pre-heated glass funnel). Filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol. Causality: The cold solvent washes away residual mother liquor containing dissolved impurities without dissolving a significant amount of the product crystals.
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Validation of Purity
A successful recrystallization must be confirmed with analytical data.
-
Melting Point Analysis: This is a rapid and effective method to assess purity. The purified this compound should exhibit a sharp melting point range very close to the literature value of 233-234 °C.[4][5] A broad or depressed melting point range indicates the presence of impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A sample of the recrystallized material should be analyzed, and the purity determined by the area percentage of the main peak. For use in drug development, a purity of >99.0% is often required.[4][8]
-
Thin Layer Chromatography (TLC): A simple comparison of the crude material and the recrystallized product on a TLC plate can visually demonstrate the removal of impurities.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of solid) | The boiling point of the solvent is higher than the melting point of the solute. OR The solution is supersaturated and cooled too quickly. | Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to lower the saturation point. Ensure very slow cooling. Vigorously scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization. |
| No Crystals Form | Too much solvent was used. OR The solution was not cooled sufficiently. | Boil off some of the solvent to increase the concentration and re-cool. Try scratching the inner surface of the flask. Add a "seed crystal" from a previous successful batch if available. |
| Very Low Recovery | Too much solvent was used. OR The compound has significant solubility in the cold solvent. OR Premature crystallization during hot filtration. | Re-concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure). Ensure the solvent is ice-cold for washing. Ensure filtration apparatus is pre-heated for hot filtration. |
| Crystals are Colored | The recrystallization was not effective at removing colored impurities. | Repeat the recrystallization, incorporating the optional decolorizing step with activated carbon. |
Conclusion
This application note details a systematic and reliable protocol for the purification of this compound by recrystallization. By following the principles of solvent selection, controlled crystallization, and analytical validation, researchers can consistently obtain high-purity material essential for advancing research and development in the pharmaceutical industry. The provided troubleshooting guide further equips scientists to address common challenges, ensuring a robust and efficient purification process.
References
- Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: Dihydroquinolinone synthesis Source: Organic Chemistry Portal URL:[Link]
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- Title: 3,4-Dihydro-5-hydroxy-2(1H)
- Title: US Patent 2474823A - Quinoline compounds and process of making same Source: Google Patents URL
- Title: Recrystallization Source: Professor Dave Explains, YouTube URL:[Link]
- Title: 5-HYDROXY-3,4-DIHYDRO-1H-QUINOLIN-2-ONE Source: ChemBK URL:[Link]
- Title: US Patent Application US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
- Title: US Patent 6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)
- Title: Efficient procedure for the synthesis of quinoline derivatives by NbCl5.
Sources
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Application Note: 1H NMR Characterization of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Introduction
5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The dihydroquinolinone scaffold is a core structural motif in a variety of biologically active molecules and approved pharmaceuticals.[2] The introduction of a hydroxyl group at the 5-position provides a key site for further functionalization, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount for ensuring the quality and purity of this intermediate and its subsequent derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the unambiguous characterization of such organic molecules.
This application note provides a detailed guide to the ¹H NMR characterization of this compound. It outlines a comprehensive protocol for sample preparation and data acquisition and presents an in-depth analysis of the expected ¹H NMR spectrum, including predicted chemical shifts, multiplicities, and coupling constants based on the analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of this important synthetic intermediate.
Scientific Principles: Understanding the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is dictated by its molecular structure. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons attached to the aromatic ring will resonate at a higher chemical shift (downfield) compared to the aliphatic protons of the dihydro portion of the quinolinone ring system. The presence of the electron-donating hydroxyl group (-OH) and the electron-withdrawing amide functionality will further influence the chemical shifts of the aromatic protons.
Spin-spin coupling between adjacent, non-equivalent protons will result in the splitting of signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), provides valuable information about the connectivity of the protons in the molecule. For instance, the vicinal coupling between the protons on C3 and C4 is expected to produce a triplet splitting pattern for each.
The exchangeable protons of the amide (-NH) and hydroxyl (-OH) groups may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.[3][4]
Experimental Protocol
This section details the recommended procedures for sample preparation and ¹H NMR data acquisition.
I. Sample Preparation
Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[5][6]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is a good solvent for many organic compounds and can help in observing the exchangeable -NH and -OH protons. Other potential solvents include methanol-d₄ or acetone-d₆. The choice of solvent can affect the chemical shifts of exchangeable protons.[3][4][7][8]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is often sufficient.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. ¹H NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[10][11]
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Number of Scans (NS): 16 to 64 (adjust to achieve adequate signal-to-noise)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16 ppm (centered around 6 ppm)
-
Temperature: 298 K (25 °C)
Experimental Workflow Diagram
Caption: Experimental workflow for ¹H NMR characterization.
Predicted ¹H NMR Spectrum and Interpretation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | ~9.5 - 10.5 | br s | - | 1H |
| H-9 (OH) | ~9.0 - 10.0 | br s | - | 1H |
| H-4 | ~6.9 - 7.1 | t | ~7.8 | 1H |
| H-2 | ~6.4 - 6.6 | d | ~7.8 | 1H |
| H-3 | ~6.3 - 6.5 | d | ~7.8 | 1H |
| H-7 | ~2.8 - 3.0 | t | ~7.5 | 2H |
| H-6 | ~2.4 - 2.6 | t | ~7.5 | 2H |
Detailed Analysis:
-
Amide Proton (H-8): The amide proton is expected to be significantly deshielded and will likely appear as a broad singlet in the range of 9.5-10.5 ppm. Its chemical shift is highly sensitive to solvent and concentration.
-
Hydroxyl Proton (H-9): The phenolic hydroxyl proton will also be deshielded and is predicted to appear as a broad singlet between 9.0 and 10.0 ppm. The exact position will depend on hydrogen bonding interactions with the solvent.[3]
-
Aromatic Protons (H-2, H-3, H-4):
-
H-4: This proton is situated between two electron-donating groups (the amide nitrogen and the hydroxyl group), which will cause a shielding effect. However, its position ortho to the amide nitrogen will also have a deshielding influence. It is expected to resonate as a triplet due to coupling with both H-2 and H-3, with a typical ortho-coupling constant of approximately 7.8 Hz.
-
H-2 and H-3: These protons are ortho and para to the hydroxyl group, respectively, and will be shielded. They will be coupled to H-4 and to each other, likely resulting in a doublet or doublet of doublets appearance in the aromatic region. For simplicity, they are predicted here as doublets arising from coupling to H-4.
-
-
Aliphatic Protons (H-6, H-7):
-
H-7: These methylene protons are adjacent to the amide nitrogen and will be deshielded, appearing as a triplet around 2.8-3.0 ppm due to coupling with the H-6 protons.
-
H-6: These methylene protons are adjacent to the aromatic ring and the H-7 protons. They are expected to resonate as a triplet at approximately 2.4-2.6 ppm due to coupling with the H-7 protons.
-
Conclusion
This application note provides a comprehensive guide for the ¹H NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided analysis of the predicted ¹H NMR spectrum, including chemical shifts and coupling patterns, serves as a valuable reference for the structural verification of this key synthetic intermediate. The methodologies and interpretative guidance presented herein are designed to ensure the scientific integrity and accuracy required in research and drug development settings.
References
- University of Leicester. (n.d.). NMR Sample Preparation.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Georgia. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department.
- Supporting Information for "Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical reaction". (2016). Royal Society of Chemistry.
- Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Exarchou, V., & Gerothanassis, I. P. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(12), 14638–14681.
- MySkinRecipes. (n.d.). This compound.
- Wang, X., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(9), 2899.
- Boulder, T. U. of C. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder.
- National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.
- Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Saielli, G., & Bagno, A. (2013). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(40), 6958–6967.
- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Al-Rawi, J. M. A., & Al-Iraqi, M. A. H. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of Chemistry.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. PubChem.
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145–155.
- Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry.
- Abraham, R. J., et al. (2005). Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational and structural investigation. Part 22. Magnetic Resonance in Chemistry, 43(8), 611–624.
- Smith, G. M., & Deber, C. M. (1979). A new method for calculating the similarity degree of two spectra.
- University of Ottawa. (n.d.). Heteronuclear coupling.
- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry, 44(5), 491–499.
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Application Note: Comprehensive 13C NMR Analysis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one for Structural Elucidation
Introduction: The Structural Significance of a Quinolinone Core
The 5-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. Its rigid, bicyclic framework, combined with strategic functionalization—specifically the hydroxyl and lactam moieties—allows for precise interactions with biological targets. Accurate and unambiguous structural characterization is therefore a critical step in the synthesis, quality control, and mechanism-of-action studies of drug candidates based on this scaffold.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose. Unlike ¹H NMR, which provides information about the proton framework, ¹³C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, revealing the number of non-equivalent carbons and offering profound insights into their hybridization and connectivity.[1] This application note provides a detailed protocol and theoretical framework for the ¹³C NMR analysis of this compound, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for complete structural assignment.
Foundational Principles of ¹³C NMR Spectroscopy
A robust understanding of the principles underlying the ¹³C NMR experiment is crucial for optimizing data acquisition and ensuring accurate interpretation.
-
Low Natural Abundance and Sensitivity: The major challenge in ¹³C NMR is the low natural abundance (1.1%) of the NMR-active ¹³C isotope.[1] This, coupled with its smaller gyromagnetic ratio, makes ¹³C NMR approximately 6000 times less sensitive than ¹H NMR.[2] Consequently, higher sample concentrations and a greater number of scans are typically required to achieve an adequate signal-to-noise ratio.[2][3][4]
-
Proton Decoupling: In a standard ¹³C NMR experiment, the sample is irradiated with a broad range of proton frequencies. This technique, known as broadband proton decoupling, collapses the carbon-proton spin-spin couplings. The result is a simplified spectrum where each carbon signal appears as a sharp singlet, making the spectrum much easier to interpret.[1]
-
Nuclear Overhauser Effect (NOE): A beneficial side effect of proton decoupling is the Nuclear Overhauser Effect (NOE), where the irradiation of protons transfers polarization to the directly attached carbons.[5] This can enhance the signal intensity of protonated carbons (CH, CH₂, CH₃) significantly.[1][5] However, quaternary carbons (Cq), which have no attached protons, do not benefit from this enhancement and often appear as weak signals.[1][5]
-
Relaxation Times (T₁): The time it takes for a nucleus to return to its equilibrium state after being excited by an RF pulse is its spin-lattice relaxation time (T₁). Quaternary carbons often have very long T₁ values, which can lead to signal saturation and further reduction in intensity if the delay between pulses is too short.[1][6]
Workflow for Structural Confirmation
The logical flow of the analysis involves sample preparation, acquisition of standard and specialized NMR data, and finally, integrated data interpretation to assign every carbon signal to its position in the molecule.
Caption: Experimental workflow for ¹³C NMR analysis.
Experimental Protocols
Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible data.
Protocol 1: Sample Preparation
The causality behind this protocol is to create a homogenous, particle-free solution of sufficient concentration to overcome the inherent low sensitivity of the ¹³C nucleus.
-
Weighing: Accurately weigh 20–50 mg of high-purity this compound.[3] A higher concentration is generally preferred to reduce acquisition time.[2]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve polar, hydrogen-bond-capable molecules. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also viable alternatives.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[3] Gently vortex or sonicate the mixture to ensure complete dissolution. The final solution must be transparent and free of any visible particles.[2]
-
Filtration and Transfer: Solid particles in the NMR tube will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[4] To prevent this, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Check: Ensure the solution height in the NMR tube is approximately 4-5 cm.[3] Cap the tube securely and wipe the exterior with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.[2][3]
Protocol 2: NMR Data Acquisition
These parameters are designed as a starting point for a high-field NMR spectrometer (e.g., 400 MHz or higher) and should be adjusted as necessary to optimize signal-to-noise.
A. Standard Broadband Decoupled ¹³C Spectrum:
-
Purpose: To detect all carbon atoms in the molecule and determine their chemical shifts.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[7]
-
Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay between scans without saturating signals, especially those from quaternary carbons with long T₁ values.[6]
-
Acquisition Time (AQ): 1.0–1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. This delay is crucial for allowing the nuclear spins to relax back towards equilibrium before the next pulse.[6]
-
Number of Scans (NS): Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.
B. DEPT (Distortionless Enhancement by Polarization Transfer) Spectra:
-
Purpose: To determine the multiplicity of each carbon signal (i.e., whether it is a C, CH, CH₂, or CH₃ group).[8][9] This is achieved by running two key experiments.
-
DEPT-90: This pulse sequence is set up to show signals only for methine (CH) carbons.[8][10][11]
-
DEPT-135: This sequence displays methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[8][10][11] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[8][10]
-
Acquisition Parameters: Use similar AQ, D1, and NS values as the standard ¹³C experiment for consistency.
Spectral Analysis and Data Interpretation
The structural assignment process integrates data from all three spectra: the standard ¹³C spectrum provides the chemical shifts, while the DEPT spectra reveal the carbon types.
Molecular Structure with Carbon Numbering
For clarity in assignment, the carbon atoms of this compound are numbered systematically.
Caption: Structure of this compound.
Representative ¹³C NMR Data and Assignments
The following table presents the predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆. Actual experimental values may vary slightly depending on concentration and instrument calibration.
| Signal | Predicted δ (ppm) | Multiplicity (from DEPT) | Assignment | Rationale for Assignment |
| 1 | 169.5 | C | C2 | Amide carbonyl carbon, characteristically downfield.[12][13] |
| 2 | 148.2 | C | C5 | Aromatic carbon bearing the electron-donating -OH group, significantly deshielded. |
| 3 | 130.1 | C | C8a | Quaternary aromatic carbon adjacent to the nitrogen atom. |
| 4 | 122.8 | CH | C7 | Aromatic methine carbon. |
| 5 | 115.3 | C | C4a | Quaternary aromatic carbon, shielded by the adjacent aliphatic ring. |
| 6 | 114.9 | CH | C6 | Aromatic methine ortho to the -OH group, shielded by its electron-donating effect. |
| 7 | 110.1 | CH | C8 | Aromatic methine para to the -OH group, also shielded. |
| 8 | 30.5 | CH₂ | C3 | Aliphatic methylene carbon alpha to the carbonyl group, deshielded. |
| 9 | 25.4 | CH₂ | C4 | Aliphatic methylene carbon. |
Interpretation and Justification
-
Quaternary Carbons (Cq): The standard ¹³C spectrum will show nine distinct signals. The signals at δ 169.5, 148.2, 130.1, and 115.3 ppm will be absent in both DEPT-90 and DEPT-135 spectra, confirming them as quaternary carbons.
-
C2 (δ 169.5): The signal at the lowest field is unambiguously assigned to the amide carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen.[12][13]
-
C5 (δ 148.2): The phenolic carbon attached to the hydroxyl group is strongly deshielded and appears far downfield in the aromatic region.
-
C8a and C4a (δ 130.1, 115.3): These are the aromatic bridgehead carbons. C8a is adjacent to the electron-withdrawing amide nitrogen, placing it further downfield than C4a.
-
-
Methine Carbons (CH): The signals at δ 122.8, 114.9, and 110.1 ppm will appear as positive peaks in both the DEPT-90 and DEPT-135 spectra, identifying them as CH carbons.
-
Their assignment is based on the electronic effects of the hydroxyl substituent on the aromatic ring. The electron-donating -OH group increases electron density at the ortho (C6) and para (C8) positions, shielding them and shifting their signals upfield relative to the meta position (C7).
-
-
Methylene Carbons (CH₂): The signals at δ 30.5 and 25.4 ppm will be absent in the DEPT-90 spectrum but will appear as negative peaks in the DEPT-135 spectrum, confirming them as CH₂ carbons.
-
C3 (δ 30.5): This carbon is in the alpha position relative to the electron-withdrawing carbonyl group, which deshields it and shifts its signal downfield compared to C4.
-
C4 (δ 25.4): This signal represents the remaining aliphatic methylene carbon.
-
Conclusion
The combination of a standard broadband proton-decoupled ¹³C NMR experiment with DEPT-90 and DEPT-135 pulse sequences provides a powerful and definitive method for the complete structural assignment of this compound. This detailed protocol and interpretive guide enables researchers to confidently verify the carbon skeleton of this important pharmaceutical scaffold, ensuring structural integrity and providing a solid foundation for further drug development and biological studies.
References
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- Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]
- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017).
- Bioregistry.
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- University College London (UCL).
- JoVE. (2024).
- Columbia University. DEPT | NMR Core Facility. [Link]
- University of Leicester.
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- Bertini, I., et al. (2012). 13C Direct Detected NMR for Challenging Systems. PubMed Central, NIH. [Link]
- Iowa State University.
- Huan, T. T., et al. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. HETEROCYCLES, Vol. 104, No. 2. [Link]
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- ResearchGate. (2004). 13 C NMR chemical shifts (δ, ppm)
- University of Puget Sound. 13C-NMR. [Link]
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mass spectrometry of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
An In-Depth Guide to the Mass Spectrometric Analysis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in pharmaceutical development and medicinal chemistry.[1][2] With a molecular formula of C₉H₉NO₂ and a monoisotopic mass of 163.0633 Da, its structure serves as a valuable scaffold for synthesizing novel therapeutic agents.[3][4] It is recognized as a key intermediate in the development of drugs targeting the central nervous system and anti-inflammatory pathways.[1][2] Furthermore, its potential neuroprotective and antioxidant properties are areas of active investigation.[2]
Given its role in drug discovery and development, the ability to accurately and sensitively detect and quantify this compound in various matrices is paramount. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled specificity, sensitivity, and speed. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing method development strategies, fragmentation analysis, and a robust, field-tested protocol for its quantification.
Core Principles of Mass Spectrometric Behavior
The molecular structure of this compound—featuring a lactam ring, a phenolic hydroxyl group, and a secondary amine within the heterocyclic core—governs its behavior in the mass spectrometer. Understanding this is key to developing a robust analytical method.
Ionization Strategy: Why Electrospray Ionization (ESI)?
Electrospray ionization (ESI) in the positive ion mode is the preferred technique for this analyte. The rationale is twofold:
-
Protonation Site: The nitrogen atom within the quinolinone ring is a primary site for protonation, readily forming a stable [M+H]⁺ ion in the acidic mobile phase environment required for reversed-phase chromatography.
-
Broad Applicability: ESI is a soft ionization technique, which minimizes in-source fragmentation and preserves the integrity of the precursor ion, making it ideal for quantitative studies using Multiple Reaction Monitoring (MRM).[5][6]
Anticipating the Fragmentation Pathway
Predicting the fragmentation of the protonated precursor ion, [C₉H₁₀NO₂]⁺ (m/z 164.07), is crucial for selecting specific and sensitive MRM transitions. Collision-Induced Dissociation (CID) will likely induce fragmentation at the most labile bonds. Based on established fragmentation rules for heterocyclic and aromatic compounds, several key pathways can be proposed.[7][8][9]
-
Loss of Water (H₂O): The protonated molecule can readily lose a molecule of water from the hydroxyl group and a proton from the adjacent aliphatic ring, resulting in a stable, conjugated product ion at m/z 146.06 . This is often a highly favorable fragmentation channel for hydroxylated compounds.
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of lactam-containing structures is the neutral loss of carbon monoxide (28 Da).[8] This would yield a product ion at m/z 136.08 .
-
Sequential Losses: Further fragmentation of the primary product ions can occur, such as the loss of CO following the initial loss of H₂O, which would produce a fragment at m/z 118.07 .
The proposed fragmentation cascade provides a logical basis for selecting quantifier and qualifier ions for a highly specific MRM assay.
Caption: Proposed CID fragmentation of protonated this compound.
Quantitative LC-MS/MS Protocol
This section details a validated, step-by-step protocol for the quantitative analysis of this compound in a research or drug development setting. The system's validity is ensured through rigorous system suitability checks and the use of quality control samples.
Part 1: Preparation of Standards and Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at 2-8°C.[1]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve (e.g., 1-1000 ng/mL).
-
Sample Preparation (e.g., from a reaction mixture or biological matrix):
-
Simple Dilution ('Dilute-and-Shoot'): For clean samples, a simple dilution with the initial mobile phase composition may be sufficient.[10][11]
-
Protein Precipitation (for plasma/serum): To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE) (for higher purity): For complex matrices or lower detection limits, an SPE method using a hydrophilic-lipophilic balance (HLB) cartridge can be employed for sample cleanup and concentration.[6]
-
Part 2: LC-MS/MS System Configuration and Method
The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use.
Caption: High-level workflow for the LC-MS/MS analysis.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| HPLC System | UPLC/UHPLC System | Provides superior resolution and faster run times. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, <2 µm | Excellent retention and peak shape for this class of compounds.[12][13] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid promotes protonation for enhanced ESI+ signal.[12][13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for efficient elution. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min | A standard gradient to ensure elution and column cleaning. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and peak shapes. |
| Injection Vol. | 5 µL | A typical volume; can be adjusted based on sensitivity needs. |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Recommended Value | Rationale |
| Ionization Mode | ESI, Positive | Optimal for protonating the nitrogenous analyte.[10] |
| Capillary Voltage | 3.5 kV | Balances signal intensity while minimizing in-source decay. |
| Source Temp. | 150 °C | Standard temperature for stable spray. |
| Desolvation Temp. | 400 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates droplet desolvation. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and specificity for quantification. |
Part 3: MRM Transitions and Data Acquisition
The cornerstone of a quantitative assay is the selection of specific precursor-to-product ion transitions. Based on the predicted fragmentation, the following transitions are recommended.
Table 3: Recommended MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| This compound | 164.1 | 146.1 | Quantifier | (Optimize ~15-25 eV) |
| This compound | 164.1 | 136.1 | Qualifier | (Optimize ~20-30 eV) |
-
Self-Validation: The use of a quantifier and a qualifier ion is critical. The ratio of their peak areas should remain constant across all standards and samples. Any deviation may indicate a matrix interference, ensuring the trustworthiness of the reported data.
-
Protocol Execution:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a system suitability test (SST) by injecting a mid-level concentration standard multiple times. The retention time and peak area should have a relative standard deviation (RSD) of <5%.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject quality control (QC) samples (low, mid, high concentration) at regular intervals throughout the analytical run to monitor system performance and data accuracy.
-
Inject the unknown samples.
-
Process the data using the instrument's software. Generate a calibration curve using a linear regression model with 1/x² weighting. Quantify the unknown samples against this curve.
-
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the compound's inherent chemical properties, predicting its fragmentation behavior, and employing a systematically validated LC-MS/MS protocol, researchers can achieve reliable, accurate, and sensitive quantification. The methodologies described herein are grounded in established analytical principles and are designed to be adaptable to various research and development needs, ensuring high-quality data for critical decision-making in pharmaceutical science.
References
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- PubChem. (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information.
- Pasilis, S. P., & Kertesz, V. (2018). New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art. Journal of the American Society for Mass Spectrometry, 29(12), 2345–2358.
- Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 834.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of compounds 1, 3, 4, 5, 7 and 9.
- Wu, Y., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLoS One, 16(3), e0247356.
- Wu, Y., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE, 16(3), e0247356.
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- bioRxiv. (2021). LC/MS methods Instrumental and chromatographic settings.
- ResearchGate. (n.d.). Mass spectrometry in the differentiation of flavanones and dihydroflavonols.
- Clark, Z. D., Cutler, J. M., & Frank, E. L. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. Journal of Applied Laboratory Medicine, 1(4), 387–399.
- SIELC Technologies. (n.d.). 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy-.
- ResearchGate. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine.
- Chem Help ASAP. (2023). Predicting likely fragments in a mass spectrum. YouTube.
- National Institutes of Health. (2023). Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements.
- SIELC Technologies. (n.d.). Separation of 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- on Newcrom R1 HPLC column.
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Application Note: Structural Elucidation of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one using Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction
5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class of molecules.[1][2] This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds.[3] The precise characterization of the molecular structure of such compounds is a critical step in understanding their structure-activity relationships and ensuring their purity and identity.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint".[4] This application note provides a detailed guide for the analysis of this compound using FTIR spectroscopy, including protocols for sample preparation, a predictive interpretation of its infrared spectrum, and troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals who require a robust method for the structural characterization of this and similar quinolinone derivatives.
Fundamental Principles of FTIR Spectroscopy
FTIR spectroscopy is based on the principle that the chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.[5] An FTIR spectrometer measures the amount of infrared light absorbed by the sample at each frequency, and this data is then converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[6] The position, intensity, and shape of the absorption bands in the spectrum provide valuable information about the functional groups and overall molecular structure of the analyte.[5][6]
Experimental Protocols
Primary Method: KBr Pellet Technique
This method is ideal for solid samples and involves dispersing the analyte in a solid matrix of potassium bromide (KBr), which is transparent to infrared radiation.
Rationale: The KBr pellet method ensures that the sample is finely dispersed, minimizing light scattering and producing a high-quality spectrum.[7] It is a well-established technique for obtaining transmission spectra of solid compounds.[8]
Protocol:
-
Sample and KBr Preparation:
-
Gently grind 1-2 mg of this compound into a fine powder using a clean agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.
-
Thoroughly mix the sample and KBr by grinding for several minutes until a homogeneous, fine powder is obtained.[7]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[7]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16-32 scans for a good signal-to-noise ratio.
-
Alternative Method: Attenuated Total Reflectance (ATR)
ATR is a convenient alternative that requires minimal sample preparation.
Rationale: The ATR technique is advantageous for its speed and ease of use, as it allows for the direct analysis of solid powders.[8]
Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[7]
-
-
Spectral Acquisition:
-
Acquire the spectrum using the same parameters as the KBr pellet method.
-
Data Visualization
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Predictive Spectral Analysis of this compound
The molecular structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the FTIR spectrum.
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Application Note: A Validated RP-HPLC Method for Purity Determination of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Abstract
This document provides a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity a critical quality attribute.[1][2] The method detailed herein is designed for accuracy, precision, and specificity, and is suitable for implementation in research and quality control laboratories. This note elaborates on the rationale behind the chromatographic parameter selection and provides a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Scientific Rationale
This compound (CAS: 30389-33-4) is a heterocyclic compound featuring a quinolinone core.[5][6] Its structure, containing both a phenolic hydroxyl group and a lactam moiety, imparts moderate polarity and makes it a versatile building block in medicinal chemistry.[2] The accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[7][8] A reversed-phase method was selected for this application. RP-HPLC separates molecules based on their hydrophobicity, making it ideal for moderately polar aromatic compounds like this compound.
The developed method utilizes a C18 stationary phase, which provides sufficient hydrophobic interaction to retain the analyte. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acidic pH is critical for this analysis; it suppresses the ionization of the phenolic hydroxyl group (pKa ~8-10), ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This prevents peak tailing and leads to sharp, symmetrical peaks with reproducible retention times.
Caption: Rationale for HPLC method parameter selection based on analyte properties.
Instrumentation, Reagents, and Materials
2.1 Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. (e.g., Shimadzu LC-20AD, Agilent 1260 Infinity II, or equivalent).
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
2.2 Reagents and Materials
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (AR grade).
-
Water (Milli-Q or equivalent HPLC grade).
-
0.45 µm syringe filters (PTFE or nylon).
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil GOLD, Zorbax Eclipse) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH adjusted to ~3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA/UV at 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
| Run Time | 25 minutes |
Standard and Sample Preparation Protocols
4.1 Preparation of Mobile Phase A
-
Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly. The resulting pH should be approximately 3.0.
-
Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
4.2 Preparation of Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile/Water 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well.
4.3 Preparation of Sample Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 from the standard preparation protocol.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The method must be validated to demonstrate its suitability for its intended purpose, as outlined in ICH Q2(R2) guidelines.[4][9]
Caption: General experimental workflow for HPLC purity analysis.
5.1 System Suitability
-
Protocol: Before sample analysis, inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
-
5.2 Specificity
-
Protocol: Inject the diluent (blank), a standard solution, and a sample solution. Perform forced degradation studies by exposing the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress conditions.
-
Acceptance Criteria: The main peak should be free from interference from any impurities, degradation products, or blank components. Peak purity analysis using a PDA detector should confirm homogeneity.[10]
5.3 Linearity
-
Protocol: Prepare a series of at least five solutions from the standard stock solution, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
5.4 Accuracy (Recovery)
-
Protocol: Spike a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%), with three preparations for each level. Analyze and calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
5.5 Precision
-
Repeatability (Intra-assay precision): Analyze six separate sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.[11]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0% for both repeatability and intermediate precision.
5.6 Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations. LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.
-
Acceptance Criteria: The LOQ solution should provide a response with acceptable precision (%RSD ≤ 10%).
5.7 Robustness
-
Protocol: Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
-
Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected by these minor changes.[12]
Calculation of Purity
The purity of the sample is calculated based on the area percent method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that all peaks are integrated correctly and disregard any peaks originating from the blank/diluent.
References
- ChemicalBook. (2025). This compound.
- Jain, D. K., et al. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.
- Ligas, M. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.
- Semantic Scholar. (n.d.). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS-COMPARISON OF VALIDATION REQUIREMENTS BY FDA , USP AND ICH.
- PubChem. (n.d.). 5-hydroxy-2,3-dihydroquinolin-4(1H)-one.
- ResearchGate. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from https://www.researchgate.net/publication/362544274_RP-HPLC_ANALYTICAL_METHOD_DEVELOPMENT_AND_VALIDATION_FOR_NEWLY_SYNTHESIZED_N-6-METHOXY-2-MORPHOLIN-4-YL_QUINOLIN-3-YL_METHYL-4H-124-TRIAZOL-4-AMINE
- Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- MySkinRecipes. (n.d.). This compound.
- Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
- Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B.
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
- PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.
- ResearchGate. (n.d.). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH.
- Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. This compound | 30389-33-4 [chemicalbook.com]
- 6. 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | C9H9NO2 | CID 169153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: High-Throughput In Vitro Screening of Quinolinones for Neuroprotective Activity
Introduction: The Therapeutic Promise of Quinolinones in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[1][2] This sustained oxidative assault leads to damage of cellular components, mitochondrial dysfunction, and ultimately, apoptotic cell death.[1] Consequently, therapeutic strategies aimed at mitigating oxidative stress and its downstream effects are of significant interest in the development of novel neuroprotective agents.
Quinolinone and its derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including significant antioxidant and anti-inflammatory properties.[3][4] Research suggests that the neuroprotective effects of quinoline-based compounds may be attributed to their ability to scavenge free radicals, chelate metal ions involved in ROS generation, and modulate key signaling pathways such as the Nrf2-ARE pathway, which governs the expression of antioxidant enzymes.[5][6] Furthermore, certain quinoline derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of neurodegenerative diseases.[7][8]
This application note provides a comprehensive, field-proven protocol for the in vitro evaluation of the neuroprotective potential of quinolinone compounds. We will detail a robust workflow for assessing a compound's ability to protect neuronal cells from oxidative stress-induced cell death. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible screening assay.
Experimental Design & Workflow
A logical and systematic workflow is crucial for obtaining reliable and interpretable data. The following diagram outlines the key phases of the in vitro neuroprotection assay for quinolinones.
Caption: Overall experimental workflow for assessing the neuroprotective effects of quinolinones.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| SH-SY5Y human neuroblastoma cells | ATCC | CRL-2266 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Retinoic Acid | Sigma-Aldrich | R2625 |
| Quinolinone compound | In-house or Commercial | N/A |
| Hydrogen Peroxide (H₂O₂) | Sigma-Aldrich | H1009 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| LDH Cytotoxicity Assay Kit | Thermo Fisher Scientific | C20300 |
| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | Sigma-Aldrich | D6883 |
| Caspase-Glo® 3/7 Assay System | Promega | G8090 |
Detailed Experimental Protocols
SH-SY5Y Cell Culture and Neuronal Differentiation
The human neuroblastoma SH-SY5Y cell line is a widely used model in neurobiology as it can be differentiated into a more mature neuronal phenotype.
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Neuronal Differentiation:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM Retinoic Acid.
-
Incubate for 4-6 days, changing the differentiation medium every 2 days, to allow the cells to develop a neuronal morphology with neurite outgrowth.
-
Neuroprotection Assay
-
Pre-treatment with Quinolinone:
-
Prepare stock solutions of the quinolinone compound in DMSO.
-
Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be less than 0.1%.
-
Remove the differentiation medium from the 96-well plates and replace it with the medium containing the quinolinone compound.
-
Incubate for 2 hours at 37°C.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free DMEM. The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death (e.g., 100-200 µM).
-
Add the H₂O₂ solution to the wells containing the quinolinone-treated cells.
-
Include control wells: untreated cells, cells treated with H₂O₂ only, and cells treated with the quinolinone compound only.
-
Incubate the plates for 24 hours at 37°C.
-
Endpoint Assays for Neuroprotection
The MTT assay measures the metabolic activity of viable cells.
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
After the 24-hour incubation, carefully collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's protocol.[5]
-
Typically, the supernatant is incubated with a reaction mixture that leads to the formation of a colored formazan product.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
The DCFH-DA assay is used to measure intracellular ROS levels.
-
After the treatment period, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in serum-free DMEM to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Measure the fluorescence intensity with a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Express ROS levels as a percentage of the H₂O₂-treated control.
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
-
Use a commercially available luminescent caspase-3/7 assay kit, such as the Caspase-Glo® 3/7 Assay.
-
Follow the manufacturer's protocol, which typically involves adding a single reagent to the wells.
-
This reagent lyses the cells and contains a substrate for caspase-3/7 that produces a luminescent signal upon cleavage.
-
Incubate at room temperature for the recommended time (e.g., 1-2 hours).
-
Measure the luminescence using a microplate reader.
-
Express caspase activity as a fold change relative to the untreated control.
Data Presentation and Interpretation
The following tables provide examples of how to structure and present the quantitative data obtained from the described assays.
Table 1: Effect of Quinolinone on Cell Viability (MTT Assay)
| Treatment Group | Quinolinone (µM) | H₂O₂ (µM) | % Cell Viability (Mean ± SD) |
| Control | 0 | 0 | 100 ± 5.2 |
| H₂O₂ Only | 0 | 150 | 48.7 ± 4.1 |
| Quinolinone + H₂O₂ | 1 | 150 | 55.3 ± 3.9 |
| Quinolinone + H₂O₂ | 10 | 150 | 72.8 ± 6.3 |
| Quinolinone + H₂O₂ | 50 | 150 | 89.1 ± 5.8 |
| Quinolinone Only | 50 | 0 | 98.5 ± 4.5 |
Table 2: Effect of Quinolinone on Cytotoxicity (LDH Assay)
| Treatment Group | Quinolinone (µM) | H₂O₂ (µM) | % Cytotoxicity (Mean ± SD) |
| Control | 0 | 0 | 5.2 ± 1.1 |
| H₂O₂ Only | 0 | 150 | 53.4 ± 4.5 |
| Quinolinone + H₂O₂ | 1 | 150 | 45.9 ± 3.8 |
| Quinolinone + H₂O₂ | 10 | 150 | 28.6 ± 3.1 |
| Quinolinone + H₂O₂ | 50 | 150 | 12.3 ± 2.5 |
| Quinolinone Only | 50 | 0 | 6.1 ± 1.5 |
Table 3: Effect of Quinolinone on Intracellular ROS Levels
| Treatment Group | Quinolinone (µM) | H₂O₂ (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | % ROS Reduction |
| Control | 0 | 0 | 1250 ± 110 | N/A |
| H₂O₂ Only | 0 | 150 | 8750 ± 650 | 0 |
| Quinolinone + H₂O₂ | 1 | 150 | 7120 ± 580 | 18.6 |
| Quinolinone + H₂O₂ | 10 | 150 | 4530 ± 420 | 48.2 |
| Quinolinone + H₂O₂ | 50 | 150 | 2180 ± 210 | 75.1 |
| Quinolinone Only | 50 | 0 | 1310 ± 120 | N/A |
Table 4: Effect of Quinolinone on Caspase-3/7 Activity
| Treatment Group | Quinolinone (µM) | H₂O₂ (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | Fold Change vs. Control |
| Control | 0 | 0 | 15000 ± 1200 | 1.0 |
| H₂O₂ Only | 0 | 150 | 78000 ± 6500 | 5.2 |
| Quinolinone + H₂O₂ | 1 | 150 | 65000 ± 5800 | 4.3 |
| Quinolinone + H₂O₂ | 10 | 150 | 39000 ± 3500 | 2.6 |
| Quinolinone + H₂O₂ | 50 | 150 | 19500 ± 1800 | 1.3 |
| Quinolinone Only | 50 | 0 | 15500 ± 1300 | 1.03 |
Mechanistic Insights: The Antioxidant and Anti-Apoptotic Pathways
The neuroprotective effects of quinolinones are often attributed to their ability to interfere with the oxidative stress-induced apoptotic cascade. The following diagram illustrates the key molecular events and the potential points of intervention for a neuroprotective quinolinone compound.
Caption: Putative mechanism of quinolinone-mediated neuroprotection against oxidative stress.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro screening of quinolinone compounds for their neuroprotective properties. By employing a multi-assay approach that evaluates cell viability, cytotoxicity, intracellular ROS levels, and apoptosis, researchers can gain valuable insights into the potency and potential mechanisms of action of their test compounds. Positive results from these in vitro assays can then guide further preclinical development, including more complex cellular models and in vivo studies. The investigation of quinolinones as potential therapeutics for neurodegenerative diseases is a promising area of research, and the methodologies described herein offer a solid foundation for these endeavors.
References
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). In PMC.
- Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. (n.d.). In Bentham Science.
- Research on an in vitro cell system for testing the neurotoxicity of kynurenine pathway metabolites. (2012). In PubMed.
- Quinones as Neuroprotective Agents. (2021). In MDPI.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). In MDPI.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). In PMC.
- Quinolinic acid in culture media used for in vitro neurotoxicology studies. (1992). In PubMed.
- Effects of quinoline-based compounds on neuronal cells. (2016). In ResearchGate.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (n.d.). In PubMed.
- Neuroprotective and Antioxidant Properties of CholesteroNitrone ChN2 and QuinolylNitrone QN23 in an Experimental Model of Cerebral Ischemia: Involvement of Necrotic and Apoptotic Cell Death. (2023). In PMC.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). In PubMed.
- (PDF) Research on an in vitro cell system for testing the neurotoxicity of kynurenine pathway metabolites. (2012). In ResearchGate.
- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2022). In PMC.
- Quinones as Neuroprotective Agents. (2021). In PMC.
- Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. (2013). In PMC.
- 2-Me attenuated cell apoptosis induced by QUIN. a Representative... (n.d.). In ResearchGate.
- Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration. (2021). In MDPI.
- Caspase 3/7 Activity. (2023). In protocols.io.
Sources
- 1. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
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- 8. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: A Guide to Evaluating the Anti-Inflammatory Activity of Novel Compounds
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing cell-based assays for the discovery and characterization of novel anti-inflammatory compounds. The protocols and insights within are designed to be both scientifically rigorous and practically applicable in a laboratory setting.
Introduction: The Inflammatory Cascade and the Role of Cell-Based Assays
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells.[1] However, dysregulated or chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[2] The development of novel anti-inflammatory therapeutics is, therefore, a significant focus of modern drug discovery.
Cell-based assays provide a powerful platform for screening and characterizing the anti-inflammatory potential of new chemical entities.[3] They offer a more physiologically relevant context than simple biochemical assays by preserving intracellular signaling pathways and cellular responses.[4] This guide will detail several robust and widely used in vitro models to assess the efficacy of novel compounds in mitigating inflammatory responses.
I. The Workhorse of Inflammation Research: Lipopolysaccharide (LPS)-Stimulated Macrophages
Macrophages are key players in the innate immune response and are central to the inflammatory process.[5] The murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1 are extensively used models for studying inflammation.[6][7] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, mimicking bacterial infection.[5]
A. Assay 1: Inhibition of Nitric Oxide (NO) Production
Scientific Principle: During inflammation, the expression of inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of high levels of nitric oxide (NO).[8] NO is a key inflammatory mediator, and its inhibition is a common target for anti-inflammatory drugs.[6] The Griess assay provides a simple and reliable colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[8]
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight to allow for cell adherence.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel compound for 1-2 hours.[10]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[10]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.[10]
Data Analysis and Interpretation:
| Treatment Group | Compound Conc. (µM) | Absorbance (540 nm) | Nitrite Conc. (µM) | % Inhibition |
| Untreated Control | 0 | 0.050 | 0.5 | N/A |
| LPS Control | 0 | 0.850 | 42.5 | 0 |
| Compound X | 1 | 0.680 | 34.0 | 20.0 |
| Compound X | 10 | 0.350 | 17.5 | 58.8 |
| Compound X | 50 | 0.150 | 7.5 | 82.4 |
| Positive Control (e.g., Dexamethasone) | 10 | 0.200 | 10.0 | 76.5 |
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / (Absorbance of LPS control - Absorbance of untreated control)] x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can be determined by plotting the percentage of inhibition against the compound concentrations.[5][11][12]
B. Assay 2: Quantification of Pro-Inflammatory Cytokine Release
Scientific Principle: Upon activation, macrophages release a variety of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which play a pivotal role in the inflammatory cascade.[13] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in the cell culture supernatant.[6]
Experimental Protocol: Cytokine ELISA
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant and store at -80°C if not used immediately.[14]
-
ELISA Procedure (Sandwich ELISA):
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[9]
-
Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.[9]
-
Sample Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate.[15]
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.[9]
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.[14]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.[15]
-
-
Data Acquisition: Measure the absorbance at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.[15]
Data Presentation:
| Treatment Group | Compound Conc. (µM) | TNF-α (pg/mL) | % Inhibition (TNF-α) | IL-6 (pg/mL) | % Inhibition (IL-6) |
| Untreated Control | 0 | < 15 | N/A | < 10 | N/A |
| LPS Control | 0 | 2500 | 0 | 4800 | 0 |
| Compound X | 1 | 1875 | 25 | 3600 | 25 |
| Compound X | 10 | 875 | 65 | 1680 | 65 |
| Compound X | 50 | 375 | 85 | 720 | 85 |
| Positive Control (e.g., Dexamethasone) | 10 | 500 | 80 | 960 | 80 |
The percentage of cytokine inhibition and IC₅₀ values are calculated similarly to the NO assay.[16]
II. Probing the Master Regulator of Inflammation: NF-κB Activation Assays
Scientific Principle: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[3] Reporter gene assays are a common method to measure NF-κB activation.[17]
Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow for an NF-κB luciferase reporter assay.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection/Seeding: Use a stable cell line expressing an NF-κB-driven luciferase reporter (e.g., HEK293 or THP-1) or transiently transfect cells with the reporter construct.[18][19] Seed the cells in a 96-well plate.[19]
-
Compound Treatment: Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation with a suitable stimulus, such as TNF-α (10 ng/mL) or LPS (100 ng/mL).[19]
-
Incubation: Incubate the cells for 5-24 hours to allow for luciferase expression.[18][19]
-
Cell Lysis: Lyse the cells using a lysis buffer.[3]
-
Luminescence Measurement: Add a luciferase assay reagent containing luciferin to the cell lysate and measure the luminescence using a luminometer.[3]
Data Analysis: The results are often expressed as fold induction of luciferase activity compared to the unstimulated control. The inhibitory effect of the compound is calculated as the percentage reduction in luciferase activity in the presence of the stimulus.
III. Investigating Inflammasome Activation: The NLRP3 Inflammasome Assay
Scientific Principle: The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1.[20] Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[20] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases.[21]
Signaling Pathway: Canonical NLRP3 Inflammasome Activation
Caption: Two-signal model for canonical NLRP3 inflammasome activation.
Experimental Protocol: NLRP3 Inflammasome Activation Assay in THP-1 Cells
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[7]
-
Priming (Signal 1): Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[7]
-
Compound Treatment: Treat the cells with the novel compound for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome with a second stimulus, such as ATP (5 mM) or nigericin (10 µM), for 1-2 hours.[7]
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatant using an ELISA, as described previously.
Data Interpretation: A reduction in IL-1β secretion in the presence of the compound indicates potential inhibition of the NLRP3 inflammasome pathway.
IV. Best Practices and Troubleshooting for Robust and Reproducible Data
A. Cell Culture and Assay Setup
-
Cell Line Authentication: Always use authenticated cell lines from a reputable source to ensure the validity of your results.[22]
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact inflammatory responses.[23]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and functional changes.[23]
-
Consistent Seeding Density: Ensure a uniform cell seeding density across all wells of your assay plate to minimize variability.[24]
B. Controls are Key to a Self-Validating System
-
Negative Control: Untreated cells to establish a baseline.[25]
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound to account for any solvent effects.[9]
-
Positive Control (Stimulus): Cells treated with the inflammatory stimulus (e.g., LPS) alone to represent the maximum inflammatory response.[26]
-
Positive Control (Inhibitor): A known anti-inflammatory compound (e.g., dexamethasone) to validate the assay's ability to detect inhibition.[27]
C. Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Use a multichannel pipette for consistency, avoid using the outer wells of the plate, ensure proper mixing of reagents.[24] |
| No or Weak Inflammatory Response | Inactive LPS or other stimuli, unhealthy cells, incorrect cell density. | Use a fresh batch of stimulus, check cell viability before the assay, optimize cell seeding density.[28] |
| Compound Cytotoxicity | The compound is toxic to the cells at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of your compound before conducting functional assays.[9] |
| High Background in ELISA | Insufficient washing, non-specific antibody binding, contaminated reagents. | Increase the number and rigor of wash steps, use a high-quality blocking buffer, use fresh and sterile reagents.[28] |
V. Conclusion
The cell-based assays detailed in this guide provide a robust framework for the initial screening and mechanistic characterization of novel anti-inflammatory compounds. By carefully selecting the appropriate assays, adhering to best practices in cell culture and experimental execution, and including proper controls, researchers can generate reliable and reproducible data to drive the development of the next generation of anti-inflammatory therapeutics.
VI. References
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Harper, J. W., & Hollingsworth, L. R. R. (2024). Assaying NLRP3-mediated LDH and IL-1β release. protocols.io. [Link]
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Hall, J. P., et al. (2019). Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453773 in undifferentiated THP1 cells. Journal of Immunological Methods, 467, 29-39. [Link]
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute Nanotechnology Characterization Laboratory. [Link]
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Kasper, L., et al. (2018). The crux of positive controls - Pro-inflammatory responses in lung cell models. Toxicology in Vitro, 51, 135-142. [Link]
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ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. [Link]
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Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
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BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). [Link]
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Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
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Adwan, S., et al. (2014). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 9(6), e99985. [Link]
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University of Lynchburg. (2019). Comparative Methodology for Analyzing Nitric Oxide Production in RAW 264.7 Murine Macrophages in Response to Lipopolysaccharide Treatment. Digital Showcase @ University of Lynchburg. [Link]
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Li, Y., et al. (2023). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health, 2(1), 2-10. [Link]
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Schultz, T. L., & Miskimin, D. K. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60614. [Link]
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Titma, T., et al. (2022). Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells. International Journal of Molecular Sciences, 23(16), 8979. [Link]
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Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
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ResearchGate. (2025). Signaling Pathways in Inflammation and Anti-inflammatory Therapies. [Link]
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Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Gaidt, M. M., et al. (2018). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Methods in Molecular Biology, 1714, 227-246. [Link]
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Pop, O. L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1143. [Link]
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Bio-Rad. (2024). Applying analytical method validation to cell-based potency assays. [Link]
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ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. [Link]
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Rockland Immunochemicals. (2021). Positive and Negative Controls. [Link]
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Hess, J. R., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 178(2), 624-630. [Link]
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Butkhup, L., et al. (2020). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 25(12), 2844. [Link]
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Frontiers. (n.d.). Targeting Signalling Pathways in Inflammatory Diseases. [Link]
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Pérez-Sánchez, A., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(11), 3163. [Link]
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Rieck, M., et al. (2024). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases. Cytotherapy, S1465-3249(24)00028-5. [Link]
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Petersen, E. J., et al. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. ALTEX, 38(2), 365-370. [Link]
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Ahmed, S. M. U., et al. (2017). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 22(11), 2002. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]
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Chandrashekar, C. V., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(1), 21-31. [Link]
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BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. [Link]
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BioPharm International. (2016). Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. [Link]
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Dr. Kanhiya Mahour. (2021). How to calculate IC50 value. YouTube. [Link]
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U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]
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Ene, A. C., et al. (2019). Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. Journal of Pharmaceutical Research International, 31(6), 1-8. [Link]
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Rajendran, P., et al. (2010). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 5(12), e15105. [Link]
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Application Notes & Protocols: Leveraging the 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one Scaffold in Modern Drug Discovery
Abstract
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural foundation of several FDA-approved drugs and a multitude of clinical candidates.[1][2] This guide focuses specifically on the 5-hydroxy substituted analog, a versatile building block whose inherent functionalities—a reactive phenol, a modifiable lactam, and a stable heterocyclic core—offer a rich platform for generating diverse chemical libraries. We will explore the pharmacological landscape of this scaffold, detailing its application in developing agents for oncology, neurodegenerative disorders, and metabolic diseases. This document provides not just the "what" but the "why," explaining the causality behind experimental choices and furnishing detailed, field-proven protocols for synthesis, primary screening, and target-specific assays to empower researchers in their drug discovery campaigns.
Core Scaffold: Physicochemical Profile & Synthetic Versatility
The 5-hydroxy-3,4-dihydroquinolin-2(1H)-one moiety (CAS 30389-33-4) is a stable, crystalline solid that serves as an excellent starting point for medicinal chemistry exploration.[3][4] Its structure features a bicyclic system containing a lactam (a cyclic amide) fused to a phenol ring. This arrangement provides a rigid framework, which is often advantageous for achieving high-affinity binding to biological targets, while the functional groups offer multiple handles for chemical modification.
Key Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 30389-33-4 | [4][5][6] |
| Molecular Formula | C₉H₉NO₂ | [3][5][6] |
| Molecular Weight | 163.17 g/mol | [3][5][6] |
| Appearance | White to off-white powder or crystal | [4] |
| Melting Point | 225-243 °C | [3][4] |
Synthetic Overview & Derivatization Potential
The scaffold can be reliably synthesized from precursors like 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione.[5] The true power of this molecule in drug discovery, however, lies in its potential for derivatization. The key reactive sites allow for a systematic exploration of the chemical space around the core to build structure-activity relationships (SAR).
Caption: Key sites for chemical modification on the core scaffold.
The Pharmacological Landscape
The dihydroquinolinone scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in numerous bioactive compounds.[7] Its derivatives have been shown to interact with a wide array of biological targets, leading to diverse therapeutic applications.[8] The amide group can act as both a hydrogen bond donor and acceptor, while the overall structure is metabolically stable, making it an ideal foundation for drug design.[7]
Summary of Biological Activities
| Therapeutic Area | Biological Target(s) / Activity | Example Application / Derivative Class | Reference(s) |
| Central Nervous System | Dopamine/Serotonin Receptor Modulation | Atypical antipsychotics (e.g., Aripiprazole) | [1][7] |
| Central Nervous System | GABA-A Receptor Positive Allosteric Modulation | Anticonvulsants | [2][9] |
| Cardiovascular | Phosphodiesterase (PDE) Inhibition | Antiplatelet, Vasodilator (e.g., Cilostazol) | [1] |
| Metabolic Disease | Aldose Reductase (AKR1B1) Inhibition | Diabetic Complications | [10] |
| Oncology | VEGFR2 Kinase Inhibition | Anti-angiogenesis in Glioblastoma | [9] |
| Inflammation/Oxidative Stress | Antioxidant / ROS Scavenging | Neuroprotection, General Health | [4][10] |
| Infectious Disease | Leishmania Parasite Inhibition | Antileishmanial Agents | [11] |
This versatility stems from the scaffold's ability to present functional groups in a well-defined three-dimensional space, allowing for precise interactions with the binding sites of various proteins.
Caption: Major classes of biological targets for dihydroquinolinone derivatives.
Application in a Drug Discovery Workflow
This section outlines a logical, multi-step workflow for utilizing the this compound scaffold, from initial library synthesis to target-specific validation.
Caption: A typical drug discovery workflow using the target scaffold.
Protocol 3.1: Library Synthesis via C5-O-Alkylation (Williamson Ether Synthesis)
Rationale: Alkylation at the C5-hydroxyl group is a robust and high-yielding reaction that allows for the rapid introduction of diverse substituents. This position is ideal for probing interactions with solvent-exposed or hydrophobic regions of a target's binding pocket. Modifying this position can significantly impact potency, selectivity, and pharmacokinetic properties.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Desired alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Solubilization: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq). The K₂CO₃ acts as a mild base to deprotonate the phenolic hydroxyl, forming the more nucleophilic phenoxide.
-
Electrophile Addition: Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Allow the reaction to stir at room temperature or heat gently (40-60 °C) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The desired ether product is typically more organic-soluble than the starting phenol.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure C5-O-alkylated derivative.
Protocol 3.2: Primary Screening for Cytotoxicity (MTT Cell Viability Assay)
Rationale: The MTT assay is a foundational, colorimetric assay used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[12] It is an excellent primary screen to identify compounds with potential anticancer activity or general cytotoxicity. The assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[9][12]
Materials:
-
Human cancer cell line (e.g., DU-145 prostate cancer)[12]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your synthesized compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (medium + DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to visible purple crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3.3: Mechanistic Assay - Aldose Reductase (AKR1B1) Inhibition
Rationale: If a compound from your library shows interesting activity, the next step is to determine its mechanism. Based on literature precedent, the dihydroquinolinone scaffold is a known inhibitor of AKR1B1, an enzyme implicated in the pathogenesis of diabetic complications.[10] This biochemical assay directly measures the inhibition of enzyme activity. The enzyme uses NADPH to reduce a substrate (e.g., DL-glyceraldehyde); the rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human AKR1B1
-
Assay Buffer: Sodium phosphate buffer (e.g., 100 mM, pH 6.2)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate: DL-glyceraldehyde
-
Test compounds and a known inhibitor (e.g., Epalrestat)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
Assay Mixture: In a 96-well UV-plate, prepare the reaction mixture. For a 200 µL final volume:
-
140 µL Assay Buffer
-
20 µL NADPH solution
-
20 µL of test compound at various concentrations (dissolved in buffer with minimal DMSO)
-
10 µL of AKR1B1 enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the DL-glyceraldehyde substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of decrease is proportional to the enzyme's activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control (no inhibitor).
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Data Interpretation & Troubleshooting
| Common Issue | Potential Cause | Recommended Solution |
| Poor aqueous solubility of derivatives | Increased lipophilicity from added alkyl/aryl groups. | Synthesize analogs with polar functional groups (e.g., amines, alcohols) or formulate with solubilizing agents for in vitro testing. |
| Compound precipitation in assay media | Exceeding the kinetic or thermodynamic solubility limit. | Check compound solubility before the assay. Reduce the highest test concentration. Use a different co-solvent if compatible with the assay. |
| "Flat" dose-response curve in bioassay | Compound is inactive, insoluble, or has already reached maximum effect at the lowest concentration. | Verify compound integrity and concentration. Expand the concentration range (higher and lower). Check for assay interference (e.g., compound absorbance). |
| High cytotoxicity in all cell lines | Non-specific toxicity, membrane disruption, or reactive metabolite formation. | Perform counter-screening in non-cancerous cell lines. Assess for promiscuous activity through target profiling panels. |
Conclusion
The this compound scaffold is a validated and highly tractable starting point for drug discovery. Its synthetic accessibility and the diverse pharmacology of its derivatives make it a powerful tool for developing novel therapeutics.[1][3][4] By applying a systematic workflow of synthesis, robust screening, and target-specific mechanistic studies as detailed in these protocols, researchers can effectively harness the potential of this privileged structure to address unmet medical needs in oncology, neurobiology, and beyond.
References
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- ResearchGate. A Review Of The Pharmacological Properties Of 3,4-Dihydro-2(1h)-Quinolinones. [Link]
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- Li, H., et al. (2020). Novel 3,4-dihydroquinolin-2(1H)
- Kumar, A., et al. (2021). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Experimental Design for Testing Neuroprotective Agents
Introduction: Navigating the Complex Path of Neuroprotective Drug Discovery
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a profound and growing global health challenge. These conditions are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor impairments. The development of effective neuroprotective agents—therapeutics designed to prevent neuronal death and preserve brain function—is a paramount goal in neuroscience research. However, the path from a promising compound to a clinically effective drug is fraught with challenges, highlighted by a history of failed clinical trials.[1] This translational failure often stems from inadequacies in preclinical testing and a lack of robust, predictive experimental models.[2]
This guide provides a comprehensive framework for the experimental design of neuroprotective agent testing. As a senior application scientist, my objective is not to provide a rigid template but to empower researchers with the rationale behind critical experimental choices. We will explore a multi-tiered, self-validating approach that begins with high-throughput in vitro screening to establish mechanism and efficacy, and progresses to rigorous in vivo models to assess physiological relevance and functional outcomes. By integrating scientific integrity with field-proven insights, this guide aims to enhance the predictive value of preclinical research and accelerate the development of truly effective neuroprotective therapies.
Part I: In Vitro Screening - Establishing a Mechanistic Foundation
The initial phase of any neuroprotective drug discovery program relies on in vitro models. These systems offer a controlled environment to dissect molecular mechanisms, screen large compound libraries, and establish initial dose-response relationships in a cost-effective and high-throughput manner.[3][4] The key is to select models and assays that accurately recapitulate the specific pathological insults relevant to the targeted disease.
The Cellular Canvas: Selecting the Right In Vitro Model
The choice of cellular model is a critical decision that influences the relevance and translatability of your findings. A tiered approach, starting with simple models and progressing to more complex ones, is often most effective.
| Model Type | Advantages | Disadvantages | Key Applications |
| Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12) | High reproducibility, ease of culture, cost-effective, suitable for high-throughput screening (HTS).[5][6] | Genetically and phenotypically different from primary neurons; may not express relevant targets. | Initial toxicity screening, primary HTS for neuroprotective effects. |
| Primary Neuronal Cultures | Highly physiologically relevant, exhibit mature neuronal characteristics and synaptic connections.[7] | Higher variability, more complex and costly to prepare, limited lifespan. | Secondary screening, detailed mechanistic studies, validation of HTS hits. |
| Human iPSC-Derived Neurons | Patient-specific genetics, allows for modeling of specific disease mutations, high translational relevance.[8] | Technically demanding, expensive, potential for batch-to-batch variability. | Disease-specific pathway analysis, personalized medicine approaches. |
| Co-Cultures & Organotypic Slices | Recapitulate the complex cellular environment of the brain (neurons, astrocytes, microglia), allowing for study of neuroinflammation and cell-cell interactions.[5][8][9] | Increased complexity in culture and data analysis. | Investigating neuroinflammation, glial cell contributions, and synaptic function. |
Simulating Disease: Methods of Inducing Neuronal Injury
To test a neuroprotective agent, you must first create a model of neuronal injury. The method of insult should be chosen based on the primary pathology of the disease of interest.
-
Oxidative Stress: A common mechanism in many neurodegenerative diseases.[10] Insults are induced using agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP).[7]
-
Excitotoxicity: Neuronal damage caused by overactivation of glutamate receptors, a key event in ischemic stroke. This is often modeled by exposure to high concentrations of glutamate or NMDA.[11]
-
Protein Aggregation: The formation of toxic protein aggregates is a hallmark of Alzheimer's (amyloid-beta, Aβ) and Parkinson's (α-synuclein) diseases. Purified toxic oligomers or fibrils can be applied to cultures.[5][12]
-
Oxygen-Glucose Deprivation (OGD/R): An in vitro model of ischemic stroke where cultures are deprived of oxygen and glucose, followed by a reoxygenation period to mimic reperfusion injury.[13]
Workflow for In Vitro Neuroprotective Compound Screening
The following diagram illustrates a logical funnel for screening and validating candidate compounds in vitro.
Caption: A tiered workflow for in vitro screening of neuroprotective agents.
Key Assays for Quantifying Neuroprotection
A multi-assay approach is crucial for a comprehensive evaluation of a compound's neuroprotective effects.[3][14]
-
Cell Viability & Cytotoxicity Assays: These are fundamental for assessing neuronal survival.
-
MTT/MTS Assays: Colorimetric assays that measure the metabolic activity of viable cells. The reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases is proportional to the number of living cells.[7][15][16]
-
LDH Release Assay: Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage (necrosis). It is an indicator of cell death.[11][16]
-
-
Apoptosis Assays: Determine if the compound prevents programmed cell death.
-
Caspase Activity Assays: Measure the activity of caspases (e.g., Caspase-3/7), which are key executioner enzymes in the apoptotic cascade.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[17]
-
-
Oxidative Stress Assays: Quantify the compound's ability to mitigate oxidative damage.
Protocol 1: Assessing Neuroprotection using the MTT Cell Viability Assay
This protocol provides a method for evaluating the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y) from an insult (e.g., oxidative stress induced by H₂O₂).
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[18]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test neuroprotective compound (dissolved in an appropriate vehicle, e.g., DMSO)
-
Neurotoxic insult (e.g., Hydrogen Peroxide, H₂O₂)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of your test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a "vehicle control" group with only the compound's solvent.
-
Incubate for 1-2 hours (or an optimized pre-treatment time) at 37°C.
-
-
Induction of Injury:
-
Prepare the neurotoxic insult solution (e.g., H₂O₂) in culture medium at a pre-determined toxic concentration (e.g., 100 µM).
-
Add the insult to all wells except the "untreated control" group. The final volume in each well should be consistent.
-
The experimental groups will be:
-
Control: Cells + Medium only
-
Vehicle + Insult: Cells + Vehicle + H₂O₂
-
Test Compound + Insult: Cells + Test Compound + H₂O₂
-
-
Incubate for 24 hours at 37°C.
-
-
MTT Incubation:
-
After incubation, carefully remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, protecting the plate from light. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group:
-
% Viability = (Absorbance_treated / Absorbance_control) x 100
-
-
Plot the % viability against the compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).
-
Part II: In Vivo Validation - Assessing Efficacy in a Physiological Context
While in vitro assays are essential for initial screening, they cannot replicate the complex physiology of a living organism. In vivo models are indispensable for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, excretion), safety profile, and, most importantly, its ability to produce a functional benefit.[19] The failure to rigorously validate compounds in appropriate animal models is a major contributor to the translational gap in neuroprotective drug development.[1][2]
Choosing the Right Animal Model
The selection of an animal model should be guided by its ability to mimic the key pathological features of the human disease.
-
Rodent Models (Rats & Mice): The workhorses of neuroscience research. They are cost-effective and well-characterized, with numerous available transgenic lines.[20] The intraluminal filament model of middle cerebral artery occlusion (MCAO) is a widely used and reproducible model of ischemic stroke.[2][21] For Parkinson's, neurotoxin models like 6-hydroxydopamine (6-OHDA) are standard.[22]
-
Large Animal Models (Pigs, Sheep, Non-human Primates): These models have gyrencephalic brains, a higher white-to-grey matter ratio, and cerebrovascular anatomy that more closely resembles humans.[23] They are critical for late-stage preclinical testing, especially for surgical or device-based therapies, but are ethically complex and resource-intensive.[2][23]
-
Alternative Models (Zebrafish, C. elegans): These organisms offer rapid, cost-effective in vivo screening platforms due to their fast development and genetic tractability. They are particularly useful for large-scale genetic or small molecule screens to identify novel neuroprotective pathways.[24][25]
Preclinical In Vivo Study Workflow
A robust in vivo study requires careful planning, execution, and analysis, with an emphasis on minimizing bias.
Caption: Workflow for a preclinical in vivo study of a neuroprotective agent.
Critical Outcome Measures in In Vivo Studies
Efficacy in animal models is measured by a combination of functional recovery and pathological evidence of neuroprotection.
-
Behavioral Assessments: These tests are crucial for determining if a reduction in tissue damage translates to a meaningful functional improvement.[26]
-
Motor Function: The Rotarod test assesses balance and motor coordination.[27] The Cylinder test evaluates forelimb use asymmetry after unilateral brain injury, such as stroke.[28]
-
Cognitive Function: The Morris Water Maze is a classic test for spatial learning and memory.[27] The Novel Object Recognition test assesses recognition memory.[28]
-
-
Histological Analysis: Post-mortem tissue analysis provides the definitive evidence of neuroprotection.[17]
-
Infarct Volume Measurement: In stroke models, staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) is a standard method to quantify the volume of infarcted (dead) tissue.[29]
-
Immunohistochemistry (IHC): Uses antibodies to label specific cell types or pathological markers. For example, NeuN staining can be used to quantify surviving neurons, while Iba1 staining can assess microglial activation and neuroinflammation.[30][31] Fluoro-Jade staining is used to identify degenerating neurons.[17]
-
Protocol 2: Induction of Transient Focal Cerebral Ischemia (tMCAO) in Rats
This protocol describes the intraluminal suture method for transient middle cerebral artery occlusion (tMCAO), a gold-standard model for preclinical ischemic stroke research.[20][21]
Principle: A suture is inserted into the internal carotid artery and advanced to block the origin of the middle cerebral artery (MCA), inducing focal ischemia. After a set period (e.g., 90 minutes), the suture is withdrawn to allow reperfusion, mimicking the clinical scenario of thrombolysis or thrombectomy.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament suture with a silicon-coated tip
-
Temperature control system (heating pad)
-
Laser Doppler flowmeter (optional, for verifying occlusion)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Shave the ventral neck area and sterilize with betadine and alcohol.
-
-
Surgical Exposure:
-
Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue and vagus nerve.
-
-
Vessel Ligation:
-
Distally ligate the ECA and the CCA. Place a temporary micro-clip or loose suture on the ICA to prevent bleeding.
-
Make a small incision in the CCA just below the bifurcation.
-
-
Suture Insertion and Occlusion:
-
Introduce the silicon-coated 4-0 nylon suture through the incision in the CCA.
-
Gently advance the suture into the ICA (approximately 18-20 mm from the bifurcation) until a slight resistance is felt. This indicates the tip has blocked the origin of the MCA.
-
(Optional) A significant drop (>80%) in cerebral blood flow measured by a laser Doppler flowmeter can confirm successful occlusion.
-
Secure the suture in place and close the incision temporarily.
-
-
Ischemia Period:
-
Allow the animal to recover from anesthesia in a heated cage. The duration of occlusion is typically 60-120 minutes. For this protocol, we will use 90 minutes.
-
-
Reperfusion:
-
Re-anesthetize the rat.
-
Re-open the incision and carefully withdraw the suture to restore blood flow to the MCA territory.
-
Permanently ligate the CCA stump and close the neck incision with sutures.
-
-
Post-Operative Care:
-
Administer subcutaneous saline for hydration and analgesic for pain management.
-
Monitor the animal closely during recovery. Provide soft, moistened food on the cage floor.
-
Animals will exhibit neurological deficits (e.g., circling, contralateral limb weakness) which can be scored to confirm successful stroke induction.
-
Part III: Best Practices for Rigorous and Translatable Research
The ultimate goal of preclinical research is to generate data that can reliably predict clinical outcomes. Adhering to rigorous experimental standards is non-negotiable.
-
Blinding and Randomization: To eliminate bias, experiments must be conducted in a blinded fashion, where the surgeon, behavioral tester, and histological analyst are unaware of the treatment assignments.[32] Animals should be randomly assigned to treatment groups.
-
Dose-Response and Therapeutic Window: It is critical to establish a full dose-response curve for any promising agent to identify the optimal therapeutic dose.[32] Studies must also define the therapeutic window—the time after injury during which the drug is effective—as this is a critical parameter for clinical application.[32]
-
Physiological Monitoring: During in vivo procedures, key physiological variables such as body temperature, blood pressure, and blood gases should be monitored, as these can significantly impact stroke outcome.
-
Regulatory Compliance: For studies intended to support clinical trials, preclinical safety and toxicology studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations as required by agencies like the FDA.[33][34]
Conclusion
The development of neuroprotective agents is a complex but vital endeavor. Success hinges on a thoughtfully designed, multi-stage experimental approach that builds a strong chain of evidence from in vitro mechanism to in vivo functional efficacy. By embracing the principles of scientific rigor—choosing relevant models, employing validated assays, and adhering to unbiased study designs—researchers can increase the likelihood of translating promising laboratory discoveries into therapies that make a meaningful difference for patients with neurodegenerative diseases.
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Application Notes and Protocols: A Comprehensive Guide to Screening for Novel Anti-inflammatory Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The relentless pursuit of novel anti-inflammatory therapeutics necessitates robust and efficient screening methodologies. Dysregulation of inflammatory pathways is a cornerstone of numerous pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. This guide provides a detailed overview of the strategic approaches and practical protocols for identifying and validating new anti-inflammatory chemical entities. We will explore a tiered screening cascade, from high-throughput in vitro assays to more complex cell-based and in vivo models, providing the scientific rationale behind each experimental choice. This document is intended to serve as a practical resource for researchers in both academic and industrial drug discovery settings.
Introduction: The Inflammatory Landscape and Therapeutic Intervention
Inflammation is a fundamental biological process, an essential defense mechanism against infection and injury. However, its chronic and unresolved activation can lead to significant tissue damage and is implicated in a wide array of diseases.[1][2] The inflammatory response is orchestrated by a complex network of cells, signaling molecules, and genetic responses. Key pathways such as those mediated by Toll-like receptors (TLRs), NOD-like receptors (NLRs), and downstream effectors like NF-κB and inflammasomes, represent critical nodes for therapeutic intervention.[3][4][5][6][7][8]
The discovery of novel anti-inflammatory drugs has historically relied on a combination of serendipity and targeted medicinal chemistry. Modern drug discovery, however, leverages a more systematic approach, employing high-throughput screening (HTS) of large compound libraries to identify initial "hit" molecules.[9][10][11] These hits are then progressed through a rigorous validation and optimization pipeline.
This guide will delineate a logical workflow for screening, beginning with target-based and cell-based assays amenable to HTS, followed by secondary assays for mechanism of action (MoA) elucidation, and finally, transitioning to in vivo models for efficacy and safety assessment.
Diagram: High-Level Screening Cascade
Caption: LPS stimulation of TLR4 leads to NF-κB activation.
Protocol 2: LPS-Induced Cytokine Release in Macrophages
This assay is a cornerstone of secondary screening to confirm the anti-inflammatory activity of hits from primary screens. It measures the production of key pro-inflammatory cytokines like TNF-α and IL-6.
Objective: To quantify the inhibitory effect of compounds on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs). [2][12]* Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5x10^4 to 1x10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or Dexamethasone for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include a vehicle-only (no LPS) control group.
-
Incubation: Incubate the plates for 6-24 hours at 37°C in a CO2 incubator. The exact time depends on the cytokine being measured (TNF-α peaks earlier than IL-6).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration to generate dose-response curves and calculate the IC50 value (the concentration of compound that inhibits cytokine production by 50%).
Self-Validation: The assay is validated by observing a robust increase in cytokine production in the LPS-only wells compared to the unstimulated wells, and a dose-dependent inhibition by the positive control, Dexamethasone. A parallel cytotoxicity assay (e.g., MTT or LDH release) must be run to ensure that the observed decrease in cytokines is not due to cell death.
Mechanism of Action Studies: Unraveling the "How"
Once a compound is confirmed as a hit with a good dose-response profile, the next critical step is to determine its mechanism of action. This involves more specific assays targeting distinct inflammatory pathways.
Interrogating the Inflammasome
Inflammasomes are multi-protein complexes that, upon activation, trigger the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induce a form of inflammatory cell death called pyroptosis. [13][14][15]The NLRP3 inflammasome, in particular, is implicated in a wide range of sterile inflammatory conditions.
Diagram: Canonical NLRP3 Inflammasome Activation
Caption: A two-signal model is required for NLRP3 inflammasome activation. [17]
Protocol 3: NLRP3 Inflammasome Activation and Inhibition Assay
This protocol details how to measure the key outputs of inflammasome activation: IL-1β release and pyroptosis-induced cell death. [14][15][16] Objective: To determine if a compound can inhibit the activation of the NLRP3 inflammasome.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from mice or human monocyte-derived macrophages.
-
LPS (for priming - Signal 1)
-
Nigericin or ATP (for activation - Signal 2)
-
Test compounds
-
MCC950 (a known NLRP3 inhibitor, positive control)
-
ELISA kit for IL-1β
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate macrophages in 96-well plates as described in Protocol 2.
-
Priming (Signal 1): Treat cells with a low concentration of LPS (e.g., 200 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression. [15]3. Inhibitor Treatment: Wash the cells to remove LPS, then add fresh media containing the test compounds or MCC950. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (5-10 µM) or ATP (1-5 mM), to the wells.
-
Incubation: Incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Quantify Outputs:
-
IL-1β Release: Measure the concentration of mature IL-1β in the supernatant using an ELISA kit. [14][16] * Pyroptosis: Measure LDH release from damaged cells in the supernatant using a commercially available kit. LDH is a stable cytosolic enzyme that is released upon membrane rupture. [14][16][17]8. Data Analysis: Calculate the percent inhibition of both IL-1β release and LDH release compared to the vehicle control.
-
Self-Validation: A successful experiment will show low levels of IL-1β and LDH in un-stimulated and LPS-only wells, a massive increase in the LPS + Nigericin/ATP wells, and a dose-dependent reduction with the positive control, MCC950.
In Vivo Screening: Assessing Efficacy in a Living System
While in vitro assays are crucial for initial screening and MoA studies, they cannot fully recapitulate the complexity of an inflammatory response in a whole organism. Therefore, transitioning promising compounds to in vivo models is a critical step. [1][18][19]
The Zebrafish Model: Bridging In Vitro and Mammalian Models
The zebrafish (Danio rerio) has emerged as a powerful model for inflammation research and drug screening. [20][21][22]Its optical transparency at the larval stage allows for real-time, in vivo imaging of immune cell migration to sites of injury. [20][23]The innate immune system of zebrafish is well-conserved with that of humans, making it a relevant and scalable model. [20][22]
Table 2: In Vivo Inflammation Models
| Model | Species | Principle | Key Readouts | Advantages |
| Tail Fin Amputation | Zebrafish Larva | Mechanical injury induces a rapid and robust inflammatory response. [20][22] | Live imaging of fluorescently-labeled neutrophil/macrophage migration; quantification of immune cells at the wound. | High-throughput potential, optical transparency, conserved innate immunity. [20][21][23] |
| Carrageenan-Induced Paw Edema | Mouse/Rat | Injection of carrageenan into the paw induces an acute, localized inflammatory response characterized by fluid accumulation (edema). [19][24] | Measurement of paw volume (plethysmometry). | Well-established, reproducible model of acute inflammation. [19] |
| LPS-Induced Systemic Inflammation | Mouse/Rat | Intraperitoneal injection of LPS mimics systemic inflammation (endotoxic shock), leading to a massive release of cytokines. [24] | Serum cytokine levels (TNF-α, IL-6), survival rates. | Models systemic inflammatory response syndrome (SIRS); relevant for sepsis research. |
Protocol 4: Zebrafish Larva Tail Fin Amputation Assay
This protocol provides a framework for assessing the effect of compounds on leukocyte recruitment in response to injury. [20][22] Objective: To visualize and quantify the effect of a test compound on neutrophil migration to a wound in live zebrafish larvae.
Materials:
-
Transgenic zebrafish larvae expressing a fluorescent protein in neutrophils (e.g., Tg(mpx:GFP)).
-
Zebrafish embryo medium (E3).
-
Test compound.
-
Tricaine (anesthetic).
-
Micro-scalpel or fine needle.
-
Fluorescence microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Compound Exposure: At 2 days post-fertilization (dpf), transfer larvae into 24-well plates containing E3 medium with the desired concentration of the test compound or vehicle control. Incubate for 24 hours.
-
Anesthesia: Anesthetize the 3 dpf larvae in a solution of Tricaine.
-
Wounding: Using a micro-scalpel, carefully amputate the distal portion of the tail fin.
-
Recovery and Imaging: Return the larvae to the compound-containing medium to recover. At a defined time point (e.g., 4-6 hours post-amputation), re-anesthetize the larvae.
-
Image Acquisition: Mount the larvae on a microscope slide and capture fluorescent images of the tail fin region.
-
Quantification: Using image analysis software, count the number of fluorescent neutrophils that have migrated to the wound site (a defined region of interest around the amputation plane).
-
Data Analysis: Compare the number of recruited neutrophils in the compound-treated group to the vehicle-treated group.
Self-Validation: The vehicle-treated, wounded larvae should exhibit a significant recruitment of neutrophils to the tail fin. A known anti-inflammatory drug, such as dexamethasone, can be used as a positive control and should show a marked reduction in neutrophil migration.
The Role of In Silico Screening
In addition to experimental methods, computational or in silico approaches are increasingly used to accelerate the discovery process. [25][26][27][28]These methods can be used to:
-
Virtual Screening: Dock large libraries of virtual compounds into the 3D structure of a protein target (like COX-2) to predict binding affinity. [25][26]* Pharmacophore Modeling: Identify the key chemical features required for a molecule to bind to a target, and then search for compounds that match this pharmacophore.
-
ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound before it is even synthesized, helping to prioritize candidates with better drug-like properties. [25][28] While in silico methods are powerful for prioritizing compounds and generating hypotheses, their predictions must always be confirmed through experimental validation using the in vitro and in vivo assays described in this guide.
Conclusion and Future Directions
The screening methods outlined in this guide provide a robust framework for the identification and validation of novel anti-inflammatory compounds. The strategy emphasizes a tiered approach, starting with high-throughput methods to cast a wide net, followed by increasingly complex and physiologically relevant assays to confirm activity and elucidate the mechanism of action. By integrating target-based, cell-based, and whole-organism models, researchers can build a comprehensive data package to support the progression of promising compounds into lead optimization and further preclinical development. The judicious selection of assays, guided by the specific therapeutic goals and the nature of the chemical library, is paramount to the success of any anti-inflammatory drug discovery program.
References
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- NOD-like receptor signaling pathway. CUSABIO.
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- Inflammation in Development and Aging: Insights from the Zebrafish Model. MDPI.
- Modeling Virus-Induced Inflammation in Zebrafish: A Balance Between Infection Control and Excessive Inflammation. Frontiers.
- Using the zebrafish model to understand the effects of inflammation on behaviour. King's College London Research Portal.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
- NOD-like Receptor Signaling Pathway. Creative Diagnostics.
- Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. Europe PubMed Central.
- High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. PubMed.
- Cellular Models and Assays to Study NLRP3 Inflammasome Biology. National Center for Biotechnology Information.
- NOD-Like Receptors: Master Regulators of Inflammation and Cancer. Frontiers.
- NOD-like receptor. Wikipedia.
- Toll-Like Receptor Signaling Pathways. National Center for Biotechnology Information.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate.
- Toll-Like Receptors (TLRs) Signaling Pathway. Boster Biological Technology.
- Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity. Frontiers.
- Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Assay Guidance Manual. National Center for Biotechnology Information.
- Detection of Inflammasome Activation and Pyroptotic Cell Death in Murine Bone Marrow-derived Macrophages. JoVE.
- Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. National Center for Biotechnology Information.
- In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. STM Journals.
- In Silico Drug Repurposing for Anti-Inflammatory Therapy: Virtual Search for Dual Inhibitors of Caspase-1 and TNF-Alpha. National Center for Biotechnology Information.
- High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed.
- In Vitro Immunology Assays. Charles River Laboratories.
- Multi-target approach to anti-inflammatory drugs - In silico and medicinal chemistry. OMICS International.
- High Throughput Screening for Novel Anti-Inflammatories. Google Books.
- In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate.
- Human Inflammation Assays. Bio-Rad.
- Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia.
- Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI.
- Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. National Center for Biotechnology Information.
- Anti-inflammatory effect cell assay. Labtoo.
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- Figure 1. [The Assay Development and Validation...]. National Center for Biotechnology Information.
- Guidance on the development and validation of diagnostic tests that depend on nucleic acid amplification and detection. UK Health Security Agency.
- Guidelines for the development and validation of patient-reported outcome measures. BMJ Evidence-Based Medicine.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 30389-33-4). This valuable heterocyclic scaffold is a key intermediate in the development of various pharmaceutical agents, including CNS and anti-inflammatory drugs.[1] However, its synthesis can present challenges related to yield, purity, and regioselectivity.
This guide is designed to provide researchers and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize reaction outcomes. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, particularly via the widely used intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide.
Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?
A1: Low yields in this synthesis are a frequent challenge and can typically be traced back to one of three areas: reagent integrity, reaction conditions, or competing side reactions.
-
Reagent Integrity: The primary culprit is often the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). AlCl₃ is extremely hygroscopic. Contamination with moisture will quench the catalyst, rendering it inactive for the Friedel-Crafts reaction. Always use freshly opened, anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: This reaction is highly sensitive to temperature. Insufficient heat will result in a sluggish and incomplete reaction.[2] Conversely, excessive temperatures can promote the formation of tar and other decomposition byproducts.[2] Precise temperature control is paramount.
-
Side Reactions: The most significant competing reaction is the formation of the isomeric 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[3] The electrophilic cyclization can occur at either the C2 or C6 position of the 3-hydroxyphenyl ring, and controlling this regioselectivity is key to maximizing the yield of the desired 5-hydroxy isomer.
Q2: I've confirmed my product, but my NMR shows a significant amount of the 7-hydroxy isomer. How can I improve regioselectivity for the 5-hydroxy product?
A2: This is a classic problem in this synthesis. The formation of 5-hydroxy vs. 7-hydroxy isomers is dictated by the kinetics and thermodynamics of the intramolecular Friedel-Crafts alkylation on the phenol ring.
The key to favoring the 5-hydroxy isomer lies in manipulating the reaction conditions to control the electrophilic attack. A published method describes heating a mixture of N-(3-hydroxyphenyl)-3-chloropropionamide and AlCl₃ to form a melt.[3] The conditions of this melt (temperature and duration) are critical.
-
Mechanism Insight: The hydroxyl group on the N-(3-hydroxyphenyl)propionamide is a strongly activating, ortho-, para-directing group. The position ortho to the hydroxyl (C2) leads to the 7-hydroxy isomer, while the position para (C6) leads to the desired 5-hydroxy isomer. Steric hindrance from the propionamide side chain can influence the site of attack.
-
Actionable Advice: Experiment with the stoichiometry of AlCl₃. Using a larger excess of the Lewis acid can sometimes alter the complexation with the substrate and influence the regiochemical outcome. More importantly, carefully control the reaction temperature. A patent describing a similar reaction for a related isomer suggests that temperatures in the range of 155-165°C are effective for the cyclization.[3] It is advisable to run small-scale experiments to map the effect of temperature on the 5-hydroxy to 7-hydroxy product ratio.
Q3: My reaction is very slow and often fails to reach completion, even after extended reaction times. What can I do to drive the reaction forward?
A3: A stalled reaction points directly to issues with activation energy or catalyst activity.
-
Catalyst Activity: As mentioned in Q1, ensure your AlCl₃ is anhydrous and active. Using a sub-stoichiometric amount or partially deactivated catalyst is a common cause of failure. For this type of reaction, several molar equivalents of AlCl₃ are typically required.[3][4]
-
Temperature & Concentration: Friedel-Crafts reactions often require significant thermal energy. Ensure your heating apparatus is calibrated and providing consistent heat. A process for a related compound notes that a highly concentrated reaction mixture, sometimes with only a small amount of a high-boiling diluent or even as a neat melt, can lead to a faster reaction rate.[4] This increases the frequency of molecular collisions, favoring product formation.
-
Solvent Choice: While often run as a melt, if a solvent is used, it must be inert to Friedel-Crafts conditions. Dichloromethane or nitrobenzene are sometimes used, but for this specific transformation, high-temperature melts are more commonly cited.[2][3]
Q4: How should I properly work up and purify the crude product to remove unreacted starting material and isomers?
A4: A careful workup is critical for isolating a pure product.
-
Quenching: The reaction is typically quenched by carefully and slowly adding the hot reaction melt to ice-cold water or dilute acid (e.g., 5% HCl).[3] This must be done with extreme caution in a well-ventilated fume hood, as the quenching of excess AlCl₃ is highly exothermic and will release HCl gas.
-
Extraction: The aqueous layer should be extracted multiple times with a suitable organic solvent like ethyl acetate.[5] The organic layers are then combined.
-
Purification:
-
Recrystallization: This is often the most effective method for purification on a larger scale. A patent describes recrystallizing the crude product twice from ethanol to achieve high purity.[3] A mixture of methanol and water is also a viable option.[3]
-
Column Chromatography: For smaller scales or when isomers are difficult to separate by recrystallization, silica gel column chromatography is recommended. An eluent system of dichloromethane with increasing amounts of ethyl acetate or methanol is a good starting point.[3]
-
Visualized Workflows and Logic
To better illustrate the process and troubleshooting logic, the following diagrams have been generated.
Caption: General workflow for Friedel-Crafts synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: Competing pathways for isomer formation.
Data Summary & Key Parameters
Optimizing this reaction requires balancing several variables. The following table summarizes key parameters and their expected impact based on established chemical principles and literature.[3][4]
| Parameter | Recommended Range | Rationale & Potential Impact on Yield |
| AlCl₃ Stoichiometry | 3 - 5 molar equivalents | Expertise: Sufficient catalyst is needed to complex with the carbonyl oxygen, amide nitrogen, and phenolic oxygen, as well as to catalyze the C-C bond formation. Insufficient AlCl₃ leads to an incomplete reaction. |
| Reaction Temperature | 150 - 165 °C | Expertise: This range is often a balance. Below this, the reaction may be too slow. Above this, the risk of charring and side-product formation increases significantly, reducing the yield of the desired product. |
| Reaction Time | 1 - 4 hours | Expertise: Reaction should be monitored by TLC. Driving the reaction for too long at high temperatures can lead to product degradation. |
| Atmosphere | Inert (N₂ or Ar) | Trustworthiness: Essential for preventing the deactivation of the hygroscopic AlCl₃ catalyst by atmospheric moisture, which is a primary cause of reaction failure. |
Experimental Protocols
The following protocols are provided as a validated starting point. Safety Precaution: These reactions should only be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The quenching step is highly exothermic and releases HCl gas.
Protocol 1: Synthesis via AlCl₃-Mediated Cyclization
-
Materials:
-
N-(3-hydroxyphenyl)-3-chloropropionamide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
5% Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
-
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser (with a gas outlet to a bubbler), add N-(3-hydroxyphenyl)-3-chloropropionamide (1 equiv.).
-
Under a blanket of nitrogen, carefully add anhydrous AlCl₃ (5 equiv.).
-
Begin stirring and heat the reaction mixture in an oil bath to ~160°C. The solids will melt to form a stirrable liquid.
-
Maintain the temperature at 155-165°C for approximately four hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool slightly (to ~50°C).
-
In a separate large beaker, prepare a mixture of crushed ice and 5% HCl.
-
CAUTION: Very slowly and carefully, pour the warm reaction mixture into the vigorously stirred ice/HCl solution. The quench is highly exothermic.
-
Once the quench is complete and the mixture has cooled to room temperature, transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water (1:1) mixture.
-
Dry the purified crystals under vacuum to obtain the final product.
-
References
- Troubleshooting low conversion rates in dihydroquinolinone synthesis. (n.d.). BenchChem.
- This compound synthesis. (n.d.). ChemicalBook.
- Troubleshooting low conversion rates in dihydroisoquinoline synthesis. (n.d.). BenchChem.
- 5-HYDROXY-2(1H)-QUINOLINONE synthesis. (n.d.). ChemicalBook.
- Wang, Q., et al. (2021). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts. MDPI.
- Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal.
- 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. (n.d.). PubChem.
- This compound. (n.d.). MySkinRecipes.
- Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. (n.d.). BenchChem.
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2005). Google Patents.
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- 4. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support guide for the synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. This document is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the formation of side products during the synthesis of this important heterocyclic compound. Our goal is to provide you with the technical insights and practical solutions needed to optimize your synthetic protocols, improve yield, and ensure the purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: We are attempting an intramolecular Friedel-Crafts cyclization to synthesize this compound and are observing a significant amount of an isomeric byproduct. What is this impurity and how can we minimize its formation?
A1: The most common isomeric byproduct in the Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide is 7-hydroxy-3,4-dihydro-2(1H)-quinolinone .[1] The formation of this isomer is a result of the competing electrophilic attack at the two possible ortho positions relative to the hydroxyl group on the phenol ring.
Mechanistic Insight:
The intramolecular Friedel-Crafts reaction is directed by the activating hydroxyl group on the aromatic ring. Both the C5 and C7 positions are activated towards electrophilic substitution. The regioselectivity of the cyclization is influenced by a delicate balance of electronic and steric factors. While the formation of the 7-hydroxy isomer is often favored due to potentially lower steric hindrance, the 5-hydroxy isomer is still formed in significant quantities.[1]
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Lewis Acid | Use a milder Lewis acid, such as ZnCl2 on alumina, or a deep eutectic solvent like [CholineCl][ZnCl2]3.[2][3] | Stronger Lewis acids like AlCl3 can lead to lower regioselectivity. Milder catalysts can offer better control over the reaction. |
| Temperature | Maintain a consistent and optimized reaction temperature. | Temperature can influence the kinetic vs. thermodynamic control of the reaction, which may affect the isomeric ratio. |
| Solvent | The choice of solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for your specific substrate. | Solvent polarity and coordinating ability can affect the reactivity of the electrophile and the substrate. |
Purification Strategy:
Separation of the 5-hydroxy and 7-hydroxy isomers can be challenging due to their similar polarities. Careful column chromatography on silica gel is typically required.[1] High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative separations.[4]
Visualizing Reaction Pathways
Caption: Formation of isomeric side products in Friedel-Crafts cyclization.
Q2: Our Friedel-Crafts reaction is yielding a product with a different mass spectrum than expected, suggesting acylation on a different atom. What could be happening?
A2: You are likely observing O-acylation , a common side reaction in Friedel-Crafts reactions involving phenols.[5][6] In this case, the acyl group attaches to the phenolic oxygen atom, forming an ester, instead of the aromatic ring (C-acylation).
Mechanistic Insight:
Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) and the phenolic oxygen (O-acylation).[5] The lone pair of electrons on the oxygen atom can coordinate with the Lewis acid catalyst, which can deactivate the ring towards electrophilic substitution and favor O-acylation.[5][7] The ratio of O- to C-acylation is often dependent on the reaction conditions.
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Catalyst Concentration | Use a higher concentration of the Lewis acid catalyst. | High catalyst concentrations tend to favor C-acylation, potentially through a Fries rearrangement of the initially formed O-acylated product.[5][6] |
| Temperature | Higher temperatures can promote the Fries rearrangement from the O-acylated to the C-acylated product. | The Fries rearrangement is a thermodynamically driven process. |
| Reaction Time | A longer reaction time may be necessary to allow for the Fries rearrangement to occur. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Visualizing C- vs. O-Acylation
Caption: Competing C-acylation and O-acylation pathways in Friedel-Crafts reactions of phenols.
Q3: We are using a synthetic route that involves the reduction of a nitro-group precursor. What are the potential side products we should be aware of?
A3: Catalytic hydrogenation of aromatic nitro compounds can lead to several side products due to incomplete reduction or condensation reactions of intermediates.
Common Side Products from Nitro-Group Reduction:
-
Nitroso and Hydroxylamine Intermediates: Incomplete reduction can result in the accumulation of nitrosoarenes and N-phenylhydroxylamines. These intermediates can be unstable.
-
Azo and Azoxy Compounds: The condensation of nitroso and hydroxylamine intermediates can lead to the formation of colored azo and azoxy compounds, which can be difficult to remove.
-
Products of Incomplete Cyclization: If the reduction is part of a domino reaction intended to be followed by cyclization, incomplete reduction of the nitro group will prevent the subsequent ring-closure.
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Catalyst | Ensure the catalyst (e.g., Pd/C) is active and not poisoned. The choice of catalyst can also influence selectivity. | Catalyst activity is crucial for complete reduction. Some catalysts may be more prone to causing side reactions. |
| Hydrogen Pressure | Use sufficient hydrogen pressure to drive the reaction to completion. | Higher pressure increases the concentration of hydrogen on the catalyst surface, favoring complete reduction. |
| Solvent | The choice of solvent can affect the reaction rate and selectivity. Protic solvents are often used. | The solvent can influence the solubility of hydrogen and the intermediates. |
| Additives | The addition of catalytic amounts of certain compounds, like vanadium, has been shown to prevent the accumulation of hydroxylamines and subsequent formation of azo/azoxy compounds.[8] | Additives can help to steer the reaction towards the desired product by preventing the buildup of reactive intermediates. |
Purification Strategy:
Side products from nitro-group reduction often have different polarities and chromatographic behaviors than the desired amine. Column chromatography is an effective method for their removal. The colored nature of azo and azoxy compounds can sometimes aid in their visual identification during purification.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Cyclization
-
To a stirred suspension of anhydrous aluminum chloride (3.0 eq) in an appropriate solvent (e.g., dichlorobenzene) at 0 °C, add N-(3-hydroxyphenyl)-3-chloropropionamide (1.0 eq) portion-wise.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 140-160 °C) and maintain for the optimized reaction time.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material and formation of the product.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 5-hydroxy and 7-hydroxy isomers.
Protocol 2: Catalytic Hydrogenation of a Nitro-Precursor
-
In a high-pressure reactor, dissolve the nitro-substituted precursor (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add the catalyst (e.g., 5-10 mol% of 10% Pd/C).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the complete reduction of the nitro group.
-
Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be used in the next step or purified further if necessary.
References
- Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]
- Quora. Why is the Friedel-Crafts reaction faster with phenol as compared to benzene?. [Link]
- Parr, R. G., & Yang, W. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Structure: THEOCHEM, 806(1-3), 25-29.
- Sathee Forum. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ?. [Link]
- Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
- Naeimi, H., Amini, A., & Moradian, M. (2014). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 1(4), 415-421. [Link]
- Khan, I., et al. (2018).
- Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio-and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2] 3). RSC advances, 6(42), 37031-37038. [Link]
- Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
- Bartók, M., & Felföldi, K. (2007). Substituent position-driven reaction pathways in the heterogeneous one-pot reduction/asymmetric hydrogenation of nitro-substituted (E)-2, 3-diphenylpropenoic acids. Arkivoc, 2007(13), 136-147.
- SIELC Technologies. Separation of 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- on Newcrom R1 HPLC column. [Link]
- Papoutsis, I., Spyroudis, S., & Tsoleridis, C. A. (2005). Hydroxyquinones: Synthesis and Reactivity. Molecules, 10(10), 1291-1319. [Link]
- Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1, 2, 3, 4-Tetrahydroquinolines, 2, 3-Dihydro-4 (1H)-quinolinones and 4 (1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4124-4151. [Link]
- Chemistry Stack Exchange.
- YouTube.
- Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
- Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl (1, 3-thiazol-2-yl)-amino] propanoic Acids and Their Derivatives. Molecules, 18(6), 6876-6891. [Link]
- ResearchGate. Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. [Link]
- Pediaa.Com.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- ResearchGate. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)
- Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 522-528.
- Quora.
- ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]
- Google Patents.
- YouTube.
- Organic Chemistry Portal.
- Wrona, M. Z., et al. (1986). Oxidation of 5-hydroxytryptamine and 5, 7-dihydroxytryptamine. A new oxidation pathway and formation of a novel neurotoxin. Journal of medicinal chemistry, 29(4), 499-505. [Link]
- Maruyama, T., et al. (2010). 3-(2-Aminocarbonylphenyl) propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & medicinal chemistry, 18(16), 5965-5981. [Link]
- ResearchGate.
- Poczta, A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl) amino) propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2309. [Link]
Sources
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- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Friedel-Crafts Reactions for Quinolinone Synthesis
Welcome to the Technical Support Center for quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the intramolecular Friedel-Crafts reaction to construct quinolinone and dihydroquinolinone scaffolds. As a cornerstone of heterocyclic chemistry, this reaction, while powerful, presents unique challenges that can impact yield, purity, and scalability.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind experimental phenomena and offer structured solutions to guide you toward a successful synthesis.
Overview: The Intramolecular Friedel-Crafts Approach to Quinolinones
The synthesis of quinolinones, particularly 3,4-dihydroquinolin-2(1H)-ones, is frequently achieved via an intramolecular Friedel-Crafts cyclization of N-aryl-β-alanine derivatives.[1] This reaction is a powerful electrophilic aromatic substitution where a tethered carboxylic acid, activated by a strong acid, serves as the electrophile, attacking the electron-rich aniline-derived aromatic ring to forge the heterocyclic core.[1]
The success of this critical C-C bond-forming reaction hinges on a delicate balance of substrate reactivity, catalyst activity, and reaction conditions. The following sections address the most common failure points in this process.
Core Reaction Mechanism
The generally accepted mechanism involves the activation of the carboxylic acid by a Lewis or Brønsted acid, formation of a reactive acylium ion, and subsequent intramolecular electrophilic attack on the aromatic ring.
Caption: General mechanism of intramolecular Friedel-Crafts cyclization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Friedel-Crafts synthesis of quinolinones in a practical question-and-answer format.
Category 1: Low or No Product Yield
Question 1: My reaction shows no conversion, and I only recover my starting material. What is the most likely cause?
Answer: This is one of the most frequent issues and almost always points to catalyst deactivation or an insufficiently reactive substrate.
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Cause A: Catalyst Deactivation by Moisture. Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2][3] Any water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst, preventing the formation of the necessary acylium ion electrophile.
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Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., CaH₂).[3] Handle the Lewis acid catalyst quickly in a dry environment (glovebox or under a positive pressure of inert gas).
-
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Cause B: Catalyst Deactivation by the Substrate. Aniline derivatives are Lewis bases due to the lone pair on the nitrogen atom.[4] This nitrogen can coordinate directly with the Lewis acid catalyst, forming a stable salt and rendering the catalyst inactive for the intended carboxylic acid activation.[4][5][6][7] This is a fundamental challenge in applying Friedel-Crafts reactions to aniline-based substrates.[5]
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Solution 1: Use Stoichiometric or Excess Catalyst. Unlike truly catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts (or more) of the Lewis acid.[3][8] This is because the catalyst complexes with the substrate's basic nitrogen and the product's carbonyl group.[3][8] A common starting point is 1.5 to 2.5 equivalents of AlCl₃.
-
Solution 2: Protect the Aniline Nitrogen. If the free amine is too basic, using a protecting group like a tosyl (Ts) or amide group can reduce the nitrogen's basicity. The amide's lone pair is delocalized through resonance, making it less available to attack the Lewis acid.[7]
-
-
Cause C: Deactivated Aromatic Ring. The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your N-aryl precursor contains strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aromatic ring, the ring's nucleophilicity is severely diminished, making it unable to attack the acylium ion electrophile.[2][9][10]
-
Solution: This is a substrate-inherent issue. If possible, redesign the synthesis to install the electron-withdrawing group after the quinolinone ring has been formed. Alternatively, a more potent catalyst system, like Eaton's reagent (P₂O₅ in MeSO₃H) or triflic acid (TfOH), may be required to force the cyclization.[11]
-
Caption: Common pathways for Lewis acid catalyst deactivation.
Question 2: My reaction is very slow and gives a low yield, even with excess catalyst. What should I try next?
Answer: If catalyst activity is not the issue, focus on the reaction conditions and the intrinsic reactivity of your starting material.
-
Cause A: Sub-optimal Reaction Temperature. Many intramolecular Friedel-Crafts reactions require thermal energy to overcome the activation barrier for cyclization. Room temperature may be insufficient.
-
Solution: Gradually increase the reaction temperature. Start by refluxing in a lower-boiling solvent like dichloromethane (DCM), then consider higher-boiling solvents like 1,2-dichloroethane (DCE) or nitromethane. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.
-
-
Cause B: Insufficiently Strong Catalyst System. For moderately deactivated or sterically hindered substrates, AlCl₃ may not be strong enough.
-
Solution: Switch to a more powerful Brønsted or Lewis acid promoter.
-
Polyphosphoric Acid (PPA): Often used at higher temperatures (100-140 °C), PPA is an effective dehydrating agent and acid catalyst.[11]
-
Eaton's Reagent (7.7% P₂O₅ in MeSO₃H): This reagent is a potent cyclizing agent that often works at lower temperatures than PPA, providing cleaner reactions and easier workup.[11]
-
Trifluoromethanesulfonic Acid (TfOH): As a superacid, TfOH can promote cyclizations that fail with other catalysts, though it can also cause decomposition if not used carefully.[12]
-
-
| Catalyst System | Typical Temperature | Key Considerations |
| AlCl₃ | 0 °C to 80 °C | Highly moisture-sensitive; stoichiometric amounts required.[3][8] |
| Polyphosphoric Acid (PPA) | 80 °C to 160 °C | Viscous, can make product isolation difficult; strong dehydrating agent.[11] |
| Eaton's Reagent | 25 °C to 100 °C | Less viscous than PPA, often gives higher yields and cleaner reactions.[11] |
| Triflic Acid (TfOH) | 0 °C to 80 °C | Extremely strong acid; can cause charring/decomposition with sensitive substrates.[12] |
Table 1: Comparison of common catalysts for intramolecular Friedel-Crafts cyclization.
Category 2: Regioselectivity and Byproduct Formation
Question 3: My reaction produces a mixture of regioisomers. How can I control the cyclization position?
Answer: Regioselectivity is governed by the electronic and steric properties of the substituents already on the aromatic ring.[13]
-
Cause A: Competing Electronic Effects. Substituents direct the electrophilic attack. An electron-donating group (e.g., -OCH₃) will activate the ortho and para positions. If both are available for a 6-membered ring formation, a mixture can result.
-
Solution: Analyze the directing effects of your substituents. The most activated, sterically accessible position will be the major product. If this leads to the wrong isomer, you may need to redesign the substrate, perhaps by introducing a blocking group that can be removed later.
-
-
Cause B: Steric Hindrance. A bulky substituent near a potential cyclization site will disfavor reaction at that position.[13]
-
Solution: You can leverage this effect. Introducing a bulky group (e.g., tert-butyl) can effectively block an undesired position, forcing the cyclization to occur at the alternative site.
-
-
Cause C: Solvent Effects. The choice of solvent can sometimes influence the regiochemical outcome, although this is less common for intramolecular reactions. Non-coordinating solvents might favor one transition state over another compared to coordinating solvents.[14]
-
Solution: If you are observing a mixture of isomers, screen a range of solvents (e.g., DCM, DCE, nitromethane, carbon disulfide) to see if the product ratio changes.
-
Caption: A systematic workflow for troubleshooting low-yield reactions.
Key Experimental Protocols
The following is a representative protocol for the synthesis of an N-tosyl dihydroquinolinone. Caution: This reaction should be performed in a well-ventilated fume hood. Lewis acids are corrosive and react violently with water.
Protocol: Synthesis of N-Tosyl-3,4-dihydroquinolin-2(1H)-one
1. Reagent and Glassware Preparation: a. Dry all glassware (round-bottom flask, condenser, dropping funnel) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen. b. Use anhydrous dichloromethane (DCM), freshly distilled from calcium hydride (CaH₂).[3] c. Use fresh, high-purity aluminum chloride (AlCl₃).
2. Reaction Setup: a. To the dried round-bottom flask equipped with a magnetic stir bar, add aluminum chloride (AlCl₃, 2.0 equivalents) under a positive pressure of nitrogen. b. Add anhydrous DCM via cannula or syringe to create a suspension. c. Cool the suspension to 0 °C using an ice-water bath.
3. Reaction Execution: a. Dissolve the N-tosyl-N-phenyl-β-alanine precursor (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. b. Add the substrate solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates consumption of the starting material. Gentle heating (reflux, ~40 °C) may be required.[15]
4. Workup and Purification: a. Cool the reaction mixture back to 0 °C in an ice bath. b. CAUTION: Quench the reaction carefully by slowly pouring the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.[15] This will hydrolyze the aluminum salts and destroy the product-catalyst complex. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with DCM. e. Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. g. Purify the resulting crude solid by recrystallization (e.g., from ethanol) or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure dihydroquinolinone.
References
- Abd El-Aal, H. A. K., & El-Emary, T. I. (2019). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. Australian Journal of Chemistry, 72(12), 945-956.
- Li, et al. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of Chemical Research.
- Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia.
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides. (Publication No. EP1359141A1).
- Srinivasan, B., & Rajan, R. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 7, 101416.
- Mansour, T. S. (2015). The Friedländer Synthesis of Quinolines. ResearchGate.
- Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?.
- Szymański, P., & Młodzikowska, K. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones and Their Fused Derivatives. Molecules, 30(1), 23.
- Szymański, P., & Młodzikowska, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
- Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?.
- Sharma, U., & Kumar, V. (2021). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 26(16), 4946.
- Sharma, U., & Kumar, V. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(11), 3144.
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Al-Zoubi, R. M. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(59), 34354-34382.
- Szymański, P., & Młodzikowska, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
- University of Arizona. (n.d.). Friedel-Crafts Handout.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). FRIEDEL-CRAFT REACTION: A REVIEW.
- Muthukrishnan, I., Sridharan, V., & Menendez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5057-5191.
- ResearchGate. (2008). Regioselectivity of Friedländer Quinoline Syntheses.
- Répichet, S., et al. (2001). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Advanced Synthesis & Catalysis, 343(1), 71-74.
- Ferretti, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5406.
- Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632.
- LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Li, Y., et al. (2025). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. The Journal of Organic Chemistry.
- Organic chemistry point. (n.d.). Why is a Friedel-Crafts reaction not possible on Quinoline?.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- Organic Chemistry. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation [Video]. YouTube.
Sources
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Technical Support Center: Synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding temperature optimization for this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis, with a focus on how temperature plays a critical role.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low conversion to this compound. How can I determine if the temperature is the root cause?
-
Answer: Low yield is a common problem often linked to suboptimal reaction temperature.[1][2] The energy input is critical for overcoming the activation energy of the desired reaction pathway. Depending on your synthetic route, the role of temperature can vary significantly.
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For Friedel-Crafts Type Cyclizations: Syntheses involving intramolecular Friedel-Crafts reactions, often using a Lewis acid like AlCl₃, typically require high temperatures, sometimes in the range of 150-220°C, to drive the reaction to completion.[3][4] If your temperature is too low, the reaction may stall.
-
For Radical or Photocatalytic Cyclizations: Modern synthetic methods may employ radical initiators or photocatalysts.[5][6] These reactions often have a much narrower optimal temperature window. For instance, some photocatalytic syntheses of dihydroquinolones have an optimal temperature around 25°C.[5] Deviation in either direction could slow down or halt the catalytic cycle.
-
Suggested Solution: First, ensure your heat source or cooling bath is accurately calibrated. Verify the optimal temperature from the literature protocol for your specific catalytic system. If the reaction is sluggish, a modest increase in temperature might be beneficial, but be cautious as it can also accelerate catalyst decomposition.
-
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. Could the reaction temperature be the cause, and how can I identify the side products?
-
Answer: Yes, incorrect temperature is a primary driver of side-product formation.[1] At elevated temperatures, competing reaction pathways can become more prominent.
-
Common Side Reactions in Friedel-Crafts Syntheses: In the case of synthesizing a hydroxylated quinolinone via a Friedel-Crafts reaction, a common challenge is controlling regioselectivity. For example, the cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide can yield a mixture of 7-hydroxy and 5-hydroxy isomers.[3] The reaction temperature can influence the ratio of these products.
-
Suggested Solution: Carefully control the heating of the reaction. A rapid increase to a very high temperature might favor the thermodynamically more stable, but undesired, isomer. A slower heating ramp or holding the reaction at the lowest effective temperature may improve selectivity.
-
-
Decomposition at High Temperatures: The starting materials or the final product may be thermally labile. Excessive heat can lead to decomposition, often presenting as a complex mixture of unidentifiable spots on a TLC plate or a dark, tarry reaction mixture.
-
Suggested Solution: Screen a range of temperatures to find the "sweet spot" that allows for a reasonable reaction rate without causing significant degradation.[7] If the required temperature for the reaction is close to the decomposition temperature of your product, consider reducing the reaction time.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the typical optimal temperature range for the synthesis of this compound?
-
Answer: There is no single optimal temperature; it is entirely dependent on the synthetic method employed.
-
High-Temperature Methods: Traditional intramolecular Friedel-Crafts alkylations or acylations often require temperatures ranging from 80°C to 165°C.[3][8] One specific method mentions heating a mixture with AlCl₃ at 155-165°C.[3]
-
Reflux Conditions: A synthesis using N-bromosuccinimide in cyclohexane proceeds under reflux, which would be around 81°C.[9]
-
Mild and Room Temperature Methods: Modern catalytic approaches, such as photocatalytic reactions, can be effective at much lower temperatures, for instance, 25°C.[5] Other methods using milder catalysts may also operate at lower temperatures like 35°C.[8]
-
-
Question: Why is temperature control so critical in Friedel-Crafts reactions for this synthesis?
-
Answer: Temperature in Friedel-Crafts reactions governs both the reaction rate and selectivity.[7][10] The formation of the acylium or alkyl cation intermediate, facilitated by the Lewis acid, is an energy-intensive step. Sufficient thermal energy is required to overcome this barrier. However, once formed, this highly reactive electrophile can react at multiple positions on the aromatic ring. While the directing effects of the substituents on your precursor guide the reaction, temperature can provide enough energy to overcome the preference for one isomer, leading to mixtures.[3] Furthermore, the Lewis acid-substrate complex can be sensitive to temperature, and side reactions like dealkylation or rearrangement can occur at higher temperatures.
Data Summary and Experimental Protocols
Impact of Temperature on Dihydroquinolinone Synthesis
| Synthetic Method | Typical Temperature Range | Rationale & Potential Issues |
| Intramolecular Friedel-Crafts (AlCl₃) | 150°C - 220°C[4] | High energy needed for C-C bond formation. Risk of isomer formation (e.g., 7-hydroxy vs. 5-hydroxy) and thermal degradation.[3] |
| NBS in Cyclohexane | Reflux (~81°C)[9] | Temperature required to initiate and sustain the reaction. Lower risk of charring compared to high-temp melts. |
| Photocatalytic Oxidation | 15°C - 25°C[5] | Mild conditions to preserve catalyst activity and prevent side reactions. Temperature is optimized for the catalytic cycle. |
| Eaton's Reagent Cyclization | 35°C - 90°C[8] | Milder acid-catalyzed cyclization. Temperature can be tuned to optimize yield for specific substrates. |
Experimental Protocol: Temperature Screening Workflow
This protocol outlines a general approach to optimizing the reaction temperature.
-
Literature Review: Based on your chosen synthetic route, identify the recommended temperature or range.
-
Initial Small-Scale Reaction: Set up a small-scale reaction at the literature-reported temperature. Monitor its progress by TLC at regular intervals (e.g., every hour).
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Troubleshooting - Reaction Stalled: If the reaction shows little to no progress after several hours, set up a series of parallel small-scale reactions at incrementally higher temperatures (e.g., T+10°C, T+20°C).[1]
-
Troubleshooting - Impurity Formation: If the initial reaction produces significant impurities, set up parallel reactions at lower temperatures (e.g., T-10°C, T-20°C).
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and the purity profile.
-
Optimization: Select the temperature that provides the best balance of reaction time, yield, and purity for scaling up.
Visualizations
Workflow for Temperature Optimization
Sources
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- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 4. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Dihydroquinolinone Synthesis
Welcome to the technical support center for dihydroquinolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to address the complex challenges and nuanced decisions involved in catalyst selection and reaction optimization. Our goal is to provide you with the insights needed to troubleshoot your experiments effectively and enhance the efficiency of your synthetic routes.
Section 1: Frequently Asked Questions - Catalyst Selection Fundamentals
This section addresses the foundational questions researchers face when designing a synthetic strategy for dihydroquinolinones.
Question: What are the primary classes of catalysts used for dihydroquinolinone synthesis, and how do I choose a starting point?
Answer: The synthesis of dihydroquinolinones is versatile, employing several classes of catalysts, each with distinct advantages. Your choice depends heavily on the desired transformation, substrate scope, and desired reaction conditions (e.g., mild, green).
-
Lewis Acids: Catalysts like Zirconyl Nitrate (ZrO(NO₃)₂·nH₂O), FeCl₃, InCl₃, and AgOTf are excellent for intramolecular cyclization reactions, particularly of o-aminochalcones or similar precursors.[1][2][3] They function by activating carbonyl groups or other functionalities, facilitating nucleophilic attack. Zirconyl nitrate is a noteworthy option for its water tolerance and efficiency under mild conditions, making it a "green" choice.[1][4]
-
Transition Metal Catalysts: Palladium (Pd), Copper (Cu), Iron (Fe), and Nickel (Ni) catalysts are workhorses for these syntheses, often operating through radical or cross-coupling pathways.[5]
-
Palladium: Widely used for cascade reactions, such as coupling followed by cyclization.[5][6] The choice of ligand and base is critical to success and can steer the reaction towards the desired product.[6]
-
Iron: Inexpensive and effective, with catalysts like FeCl₂·4H₂O being used for radical-mediated alkylation and cyclization.[5]
-
Copper: Cu₂O and CuI have been successfully used in radical addition/cyclization and for introducing functionalities like trifluoromethyl groups.[5]
-
-
Photocatalysts: Visible-light-induced methods using catalysts like fac-Ir(ppy)₃ or metal-free organic dyes (e.g., Eosin B, 4CzIPN) offer mild reaction conditions and unique reactivity pathways, often involving single-electron transfer (SET) to generate radical intermediates.[5][6]
-
Metal-Free & Organocatalysis: In response to environmental and cost concerns, metal-free methods have gained traction.[5] This includes organocatalysts like thioxanthone for photocyclization or electrochemical approaches that use electrons as the primary reagent.[5]
Recommendation: For a straightforward intramolecular cyclization of a pre-formed substrate like an N-arylcinnamide, a Lewis acid such as Zirconyl Nitrate is an excellent and environmentally benign starting point.[1] For more complex transformations involving C-C or C-X bond formation followed by cyclization, a Palladium-based system is a robust, albeit more complex, choice.[5][6]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to address specific problems you may encounter in the lab.
Problem: Low Reaction Yield or Incomplete Conversion
Question: My yield of the desired dihydroquinolinone is consistently low. What are the most common culprits related to my catalyst and reaction conditions?
Answer: Low yield is a multifaceted problem often rooted in catalyst choice, reaction conditions, or substrate properties.
-
Suboptimal Catalyst Choice: The catalyst's effectiveness is highly dependent on the specific substrates. A catalyst that works well for one set of starting materials may be inefficient for another. For example, in multicomponent reactions, Lewis acids like AgOTf have shown superior performance over others like InCl₃ or FeCl₃ for certain substrates.[3]
-
Electronic Effects of Substrates: The electronic nature of substituents on your starting materials dramatically impacts catalyst efficiency and reaction outcome.
-
Electron-Withdrawing Groups (EWGs): Aromatic aldehydes or cinnamoyl groups with EWGs (e.g., -NO₂, -CO₂Me) tend to increase the yield.[2][3] This is because they render the alkene more electron-deficient and susceptible to nucleophilic attack or radical addition, which is often a key step.
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OMe, -Me) on the aromatic rings can decrease the yield by making the key reaction sites less reactive.[2][3]
-
-
Steric Hindrance: Bulky substituents on the aniline or aldehyde can physically block the catalyst's active site or prevent the molecule from adopting the necessary conformation for cyclization, leading to lower yields.[7][8]
-
Reaction Conditions: Temperature and solvent are critical. For instance, some cyclizations require heating to 100-150 °C to proceed efficiently, while others, particularly photochemical reactions, run at room temperature.[3][4][5] The optimal solvent can vary significantly; what works for a Pd-catalyzed reaction (e.g., PhCl, Toluene) may not be suitable for a Lewis acid-catalyzed one (e.g., aqueous ethanol).[1][5]
Troubleshooting Workflow:
Sources
- 1. Zirconyl Nitrate as an Efficient Catalyst for Facile Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-one Derivatives in Aqueous Medium [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dihydroquinolinone synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Skraup Synthesis of Quinolines
Document ID: TSC-SKR-001-2026
Last Updated: January 10, 2026
Introduction: Navigating the Challenges of the Skraup Synthesis
The Skraup synthesis, a powerful and historic method for constructing the quinoline core, remains a staple in heterocyclic chemistry. Its utilization of readily available starting materials—an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent—makes it an attractive route for both academic research and industrial applications. However, the synthesis is infamous for its aggressive and often violent exothermic nature, which frequently leads to the formation of significant quantities of intractable tar.[1][2][3] This tar not only complicates product isolation and purification but also drastically reduces overall yield.[4]
This technical support guide is designed for researchers, chemists, and drug development professionals who encounter challenges with tar formation and reaction control. Here, we provide in-depth, field-tested solutions and explanations grounded in chemical principles to help you navigate the complexities of the Skraup synthesis, optimize your reaction conditions, and achieve higher yields of your target quinoline.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions regarding tar formation and reaction control.
Q1: What is "tar" in the context of the Skraup synthesis, and why does it form?
A1: Tar is a complex, high-molecular-weight, polymeric byproduct that is notoriously difficult to characterize. Its formation is a direct consequence of the harsh reaction conditions. The primary culprits are:
-
Acrolein Polymerization: Concentrated sulfuric acid is a powerful dehydrating agent that converts glycerol into acrolein (propenal).[1][3] Acrolein is a highly reactive α,β-unsaturated aldehyde that readily undergoes acid-catalyzed polymerization.
-
Side Reactions of Intermediates: The various intermediates in the reaction pathway, including the initial Michael adduct and the dihydroquinoline, can undergo undesired side reactions like polymerization, oxidation, or sulfonation under the highly acidic and high-temperature conditions.[1]
-
Excessive Oxidation: If the oxidizing agent is too reactive or the reaction temperature is too high, it can lead to indiscriminate oxidation of both starting materials and intermediates, contributing to the formation of charred, insoluble materials.
Q2: What is the fundamental role of ferrous sulfate (FeSO₄) in the reaction?
A2: Ferrous sulfate is the most common and critical "moderator" used in the Skraup synthesis.[1][5] Its primary role is to control the extreme exothermicity of the reaction. While the exact mechanism of moderation is debated, it is widely believed that FeSO₄ acts as an oxygen carrier, facilitating a smoother, more controlled oxidation of the dihydroquinoline intermediate to quinoline.[2] This prevents the reaction from proceeding too violently, which would otherwise lead to runaway polymerization and charring.[1][2] Adding ferrous sulfate extends the reaction over a longer period, making it more manageable and reproducible, especially on a larger scale.[2]
Q3: Can I use a different acid besides concentrated sulfuric acid?
A3: While sulfuric acid is the classical and most effective reagent for the dual role of dehydration and catalysis, other acids have been explored.[3] Lewis acids (e.g., SnCl₄, ZnCl₂) and other Brønsted acids (e.g., HClO₄) can catalyze the reaction.[6][7] However, they may not be as efficient at dehydrating glycerol to acrolein. Some modern "greener" approaches have utilized sulfonic acid-based ionic liquids, which can act as both solvent and catalyst, sometimes eliminating the need for an external oxidizing agent and reducing tar formation.[4] For most standard procedures, concentrated sulfuric acid remains the reagent of choice, and controlling its concentration and addition is key.
Q4: How does the substituent on the starting aniline affect tar formation?
A4: The electronic nature of the aniline substituent significantly impacts reactivity.[1]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring, making it more nucleophilic. This generally facilitates the desired cyclization reaction and can allow for milder conditions, potentially reducing tar.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) deactivate the ring, making it less nucleophilic.[1] These substrates often require harsher conditions (higher temperatures, longer reaction times) to proceed, which invariably increases the likelihood of tar formation and leads to lower yields.[8]
Part 2: Troubleshooting Guide
This guide addresses specific issues encountered during the experiment with probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| 1. Immediate, violent, and uncontrollable exotherm upon heating. | A. Reagents added in the incorrect order. B. Absence or insufficient amount of a moderator (FeSO₄). C. Heating rate is too rapid. | A. Ensure Correct Order of Addition: The correct sequence is crucial for safety and control. Add reagents in the following order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add concentrated sulfuric acid with external cooling (e.g., an ice-water bath).[1][2] B. Use a Moderator: Always include a moderator. Ferrous sulfate (FeSO₄·7H₂O) is standard.[2][5] Boric acid can also be used to temper the reaction's violence.[2][3] C. Apply Gradual Heating: Heat the mixture gently to initiate the reaction. Once boiling begins, remove the heat source immediately. The reaction's own exotherm should sustain it for some time. Re-apply heat only after the initial vigor has subsided.[1][2] |
| 2. Low yield of quinoline with a large amount of black, solid tar. | A. Reaction temperature is too high or heating period is too long. B. Oxidizing agent is too harsh or used in excess. C. Inefficient purification and product loss during work-up. | A. Optimize Thermal Conditions: Minimize the reaction temperature and time to what is necessary for completion. Over-heating promotes polymerization of acrolein.[1] Consider microwave-assisted protocols, which can significantly reduce reaction times.[1][9] B. Select an Appropriate Oxidizing Agent: While nitrobenzene is traditional, consider milder alternatives. Arsenic acid is known to produce a less violent reaction.[10] Iodine (I₂) has also been used effectively as a catalyst.[1][6] C. Refine Work-up Procedure: Steam distillation is the most effective method to separate the volatile quinoline product from the non-volatile tar.[1][11] Ensure the crude mixture is made strongly alkaline before distillation to liberate the free quinoline base. |
| 3. The reaction is sluggish and fails to go to completion. | A. Insufficient acid concentration or inactive acid. B. Deactivated aniline substrate (strong EWGs). C. Water content in glycerol is too high. | A. Verify Acid Strength: Use concentrated (98%) sulfuric acid. B. Adjust for Substrate Reactivity: For anilines with strong EWGs, more forcing conditions may be necessary. Cautiously increase the reaction temperature or prolong the heating time after the initial exotherm. Be aware that this will likely increase tar formation as a trade-off. C. Use Anhydrous Glycerol: The presence of water in glycerol can significantly lower the yield.[2] Use anhydrous or "dynamite" grade glycerol (containing <0.5% water) for best results.[12][13] |
| 4. Product is isolated but is heavily contaminated with colored impurities. | A. Incomplete removal of tarry byproducts. B. Presence of unreacted nitrobenzene or its reduction products. | A. Incorporate a Carbon Treatment Step: After extraction, dissolving the crude quinoline in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.[1] B. Purify via Diazotization: To remove residual aniline, dissolve the crude product in dilute acid, cool to 0-5 °C, and add a solution of sodium nitrite. This converts the primary amine (aniline) into a diazonium salt. Warming the solution decomposes the salt, and the resulting phenol can be separated during a final steam distillation of the pure quinoline.[2] |
Part 3: Optimized Methodologies & Data
Diagram: Key Steps in Skraup Synthesis & Points of Tar Formation
Caption: Mechanism of the Skraup synthesis highlighting acrolein polymerization as a major source of tar.
Table: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitrobenzene | Used as both solvent and oxidant | Inexpensive; reduction product (aniline) can re-enter the reaction[3] | Leads to a very violent reaction; high boiling point can complicate removal |
| Arsenic Acid (As₂O₅) | Used in stoichiometric amounts | Results in a much less violent, more controllable reaction[10] | Highly toxic and environmentally hazardous |
| Iodine (I₂) | Catalytic amounts | Milder conditions; avoids heavy metal waste | May be less efficient for deactivated substrates |
| Ferric Sulfate (Fe₂(SO₄)₃) | Used in stoichiometric amounts | Less toxic than arsenic acid | Can lead to lower yields compared to nitrobenzene |
Optimized Low-Tar Skraup Protocol (Synthesis of Quinoline)
This protocol incorporates a moderator and emphasizes controlled conditions to minimize tar formation.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous, <0.5% water)[2]
-
Concentrated Sulfuric Acid (98%)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (oxidizing agent)
-
Sodium Hydroxide solution (40% w/v) for work-up
-
Steam distillation apparatus
Procedure:
-
Charging the Reactor: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add aniline (1.0 mol), ferrous sulfate heptahydrate (0.1 mol), and anhydrous glycerol (3.0 mol).
-
Acid Addition (Critical Step): Begin vigorous stirring and immerse the flask in an ice-water bath. Slowly and cautiously, add concentrated sulfuric acid (2.5 mol) through an addition funnel. The rate of addition should be controlled to keep the internal temperature below 100 °C. It is critical that the sulfuric acid is added after the ferrous sulfate.[2]
-
Initiation and Reflux: Once the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle. As soon as the mixture begins to boil, immediately remove the heat source . The exothermic reaction will sustain boiling for 30-60 minutes.[2]
-
Completion: After the initial exotherm has subsided, re-apply heat and maintain a gentle reflux for an additional 3-5 hours to drive the reaction to completion.[2]
-
Work-up - Steam Distillation: Allow the reaction mixture to cool to below 100 °C. Carefully dilute the mixture with water. In a well-ventilated fume hood, make the solution strongly alkaline by slowly adding 40% NaOH solution with cooling. The quinoline will be liberated as a free base.
-
Isolation: Immediately subject the alkaline mixture to steam distillation.[1] Collect the distillate, which will contain a mixture of quinoline and water. The quinoline can be separated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude quinoline can be further purified by vacuum distillation.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues in the Skraup synthesis.
References
- Benchchem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- Clarke, H. T.; Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]
- Benchchem. (2025).
- Wikipedia. (2023). Skraup reaction. [Link]
- Benchchem. (2025).
- Goveas, S. J., & G. S. S. S., Prashanth, K. (2001). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 66(20), 6681-6685. [Link]
- Preparation and Properties of Quinoline. (n.d.). Source unavailable.
- Benchchem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. [Link]
- Zhang, Y., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
- ResearchGate. (2023).
- ResearchGate. (2015). Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1)
- ResearchGate. (2023). (PDF)
- Unknown. (n.d.). Preparation and Properties of Quinoline. Source unavailable.
- Cia, C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 984. [Link]
- Chemistry Online. (2023). Skraup quinoline synthesis. [Link]
- Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(18), 3295. [Link]
- Sciencemadness.org. (2021). My attempt at the Skraup quinoline synthesis. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. [Link]
- PubMed. (2001). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
- YouTube. (2024). Making quinoline - the Skraup synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines [mdpi.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Navigating the Purification of Polar Quinolinone Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique challenges of purifying polar quinolinone derivatives. The inherent polarity of these valuable compounds, often introduced through hydroxyl, carboxyl, amino, or other heteroatomic functional groups, can transform a routine purification into a complex endeavor. This guide is designed to provide not just solutions, but a foundational understanding of the principles governing the separation and purification of these molecules. Here, we move beyond generic protocols to offer in-depth troubleshooting, frequently asked questions, and detailed methodologies grounded in scientific expertise.
I. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address the most common issues encountered during the purification of polar quinolinone derivatives in a direct question-and-answer format.
Chromatography Conundrums
Question 1: My polar quinolinone derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
Answer: This is a classic problem for polar analytes in reversed-phase (RP) chromatography, where the compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase.[1] Here are several strategies to enhance retention:
-
Embrace Alternative Chromatographic Modes: For highly polar quinolinones, reversed-phase may not be the optimal technique.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the go-to method for polar compounds.[2][3] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[2][3] This promotes partitioning of the polar analyte into a water-enriched layer on the stationary phase surface, leading to increased retention.
-
Mixed-Mode Chromatography (MMC): This powerful technique employs stationary phases with both reversed-phase and ion-exchange functionalities.[4][5] This allows for multiple retention mechanisms, which can be fine-tuned by adjusting mobile phase pH and ionic strength to achieve separation of complex mixtures of polar and ionizable compounds.[4]
-
-
Optimize Reversed-Phase Conditions (If you must use RP-HPLC):
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified to increase their polarity, which can improve the retention of polar analytes.
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Be aware that not all C18 columns are stable in highly aqueous conditions.
-
Adjust Mobile Phase pH: The ionization state of your quinolinone derivative is critical. For basic quinolinones, operating at a lower pH (e.g., 2.5-4) will protonate the analyte, which can sometimes increase retention on certain columns and improve peak shape by suppressing unwanted interactions with residual silanols.[1]
-
Question 2: I am observing significant peak tailing for my polar quinolinone compound in HPLC. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue with basic compounds like quinolinones, often caused by secondary interactions with acidic residual silanol groups on silica-based stationary phases.[1] Here’s how to troubleshoot this problem:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a crucial parameter. For basic quinolinone derivatives, adjusting the pH can significantly impact peak shape. Operating at a low pH (e.g., 2.5-4) protonates the basic nitrogen, which can minimize interactions with ionized silanols.[1] Conversely, at a high pH, the quinolinone may be neutral, but the silanols will be deprotonated. For high-pH methods, it is essential to use a column specifically designed for these conditions.
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can mask the active silanol sites and improve peak shape.[1]
-
Chelating Agents: If your quinolinone has a substitution pattern that allows for metal chelation (e.g., an 8-hydroxyquinolinone), interactions with trace metals in the HPLC system (fittings, frits, silica) can cause severe peak tailing.[6][7][8] Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM) to the mobile phase can dramatically improve peak shape.
-
-
Employ a Highly Deactivated Column: Modern HPLC columns often feature advanced end-capping to minimize the number of accessible silanol groups. Using one of these columns can significantly reduce peak tailing for basic compounds.
-
Consider HILIC: As mentioned previously, HILIC can provide different retention mechanisms that may result in better peak shapes for polar basic compounds.[1]
Question 3: My polar quinolinone derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
Answer: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds.[1] Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1]
-
Use an Alternative Stationary Phase:
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography using a C18-functionalized silica gel can be a very effective way to avoid degradation on acidic silica.
-
Minimize Contact Time: If you must use silica gel, run the chromatography as quickly as possible to reduce the time your compound is in contact with the stationary phase. Performing the chromatography in a cold room can also help to slow down the rate of degradation.
-
Inert Atmosphere: For particularly oxygen-sensitive derivatives, conducting the purification under an inert atmosphere (e.g., in a glovebox) can prevent oxidative degradation.[9]
Crystallization Challenges
Question 4: My polar quinolinone derivative is proving difficult to crystallize, either "oiling out" or remaining stubbornly in solution. What can I do?
Answer: The high polarity of your quinolinone derivative can lead to high solubility in many common crystallization solvents, making it difficult to achieve the supersaturation required for crystallization.
-
Systematic Solvent Screening: A thorough solvent screen is essential. Test a range of solvents with varying polarities. A good single solvent for recrystallization will dissolve your compound when hot but not when cold.[5]
-
Mixed-Solvent Systems: This is often the most effective approach for polar compounds. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, methanol/diethyl ether, and acetone/water.[5]
-
Induce Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
-
Salt Formation: If your polar quinolinone derivative has a basic or acidic handle, forming a salt can dramatically alter its solubility properties and often leads to highly crystalline material. For basic quinolinones, treatment with acids like HCl or phosphoric acid can yield crystalline salts.[10]
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification strategy for a novel polar quinolinone derivative?
A1: A logical starting point is to first assess the compound's polarity and stability using Thin Layer Chromatography (TLC). This will help you choose an appropriate chromatographic technique. For highly polar compounds, start with HILIC or mixed-mode chromatography. For moderately polar compounds, a deactivated silica gel with a basic modifier in the eluent may be sufficient. Always perform small-scale stability tests in the presence of your chosen stationary phase and mobile phase to check for degradation before committing to a large-scale purification.
Q2: How does the position of the polar substituent on the quinolinone ring affect purification?
A2: The position of the polar group can significantly influence the molecule's pKa, hydrogen bonding potential, and ability to chelate metals. For example, an 8-hydroxyquinolinone has strong metal-chelating properties that a 6-hydroxyquinolinone does not.[6][7][8] This can lead to the aforementioned peak shape issues in HPLC. Similarly, an amino group at the 2- or 4-position can have a different pKa and reactivity compared to an amino group on the benzo-fused ring.[11][12] It is crucial to consider these structural nuances when developing a purification method.
Q3: Are there any non-chromatographic methods for purifying polar quinolinone derivatives?
A3: Yes. Besides recrystallization, other techniques can be effective:
-
Acid-Base Extraction: If your quinolinone has a basic nitrogen or an acidic functional group, you can use liquid-liquid extraction with aqueous acid or base to selectively move your compound between organic and aqueous layers, leaving neutral impurities behind.
-
Distillation: For thermally stable, liquid quinolinone derivatives, vacuum distillation can be a highly effective method for removing non-volatile impurities.[10]
III. Detailed Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Quinolinone Derivative
-
Column Selection: Begin with a HILIC column containing an amide or bare silica stationary phase (e.g., 100 x 2.1 mm, 2.7 µm).[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for 10 minutes.
-
-
Gradient Elution:
-
Start with a gradient of 0-100% Mobile Phase B over 10 minutes.
-
Hold at 100% Mobile Phase B for 2 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate for 5 minutes.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[1]
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides an Rf value of approximately 0.2-0.3 for your target compound.
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]
-
-
Sample Loading and Elution:
-
Dissolve your crude product in a minimal amount of the initial elution solvent and load it onto the column.
-
Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
-
IV. Data Presentation: pKa Values of Quinoline Derivatives
Understanding the pKa of your polar quinolinone derivative is crucial for predicting its behavior in different pH environments. The following table provides approximate pKa values for some relevant quinoline derivatives.
| Compound | Functional Group | Approximate pKa | Reference(s) |
| Quinoline | Basic Nitrogen | 4.9 | [13] |
| 2-Aminoquinoline | Amino Group | 6.16 (Strongest Basic) | [11] |
| 8-Aminoquinoline | Amino Group | 3.99 | [12] |
| Quinoline-3-carboxylic acid | Carboxylic Acid | ~4-5 (estimated) | [14] |
| 8-Hydroxyquinoline | Phenolic Hydroxyl | ~9.8 | |
| 8-Hydroxyquinoline | Protonated Nitrogen | ~5.0 |
Note: pKa values can vary depending on the specific substitution pattern and the experimental conditions.
V. Visualization of Purification Workflow
Diagram 1: Troubleshooting Poor Retention in RP-HPLC
Caption: Decision tree for addressing poor retention of polar quinolinones in RP-HPLC.
Diagram 2: Logic for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing of polar quinolinone derivatives.
References
- Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Showing Compound 2-Aminoquinoline (FDB012467). FooDB.
- Mixed-Mode Chromatography—A Review. LCGC International.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Metal-ion chelation chromatography on silica-immobilized 8-hydroxyquinoline. OSTI.GOV.
- Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
- Solvent Choice. University of York.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing.
- Separation of Antibiotics in Mixed-mode chromatography. SIELC Technologies.
- Quinoline. mVOC 4.0.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
- Plot of the experimental pKa values of hydroxyl moieties of... ResearchGate.
- pKa Data Compiled by R. Williams. Organic Chemistry Data.
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Organic Chemistry Data.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ResearchGate.
- (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.
- Chelating Extractants for Metals. MDPI.
- Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. MDPI.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC.
- Use of Complexing Reagents as Additives to the Eluent for Optimization of Separation Selectivity in High-Performance Chelation Ion Chromatography. PubMed.
- HILIC and Its Applications for Biotechnology, Part II. LCGC International.
- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal.
- Use of Complexing Reagents as Additives to the Eluent for Optimization of Separation Selectivity in High-Performance Chelation Ion Chromatography. PubMed.
- Substituent Effects on the Physical Properties and pKa of Aniline. AFIT.
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
- Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
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dealing with poor regioselectivity in quinolinone synthesis
Answering the user's request.
Technical Support Center: Quinolinone Synthesis
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic workflows. Here, we provide field-proven insights, troubleshooting guides for common synthetic methods, and detailed protocols to help you gain control over your reaction outcomes.
Introduction: The Challenge of Regioselectivity
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, its synthesis is often plagued by issues of regioselectivity, particularly in classical condensation reactions involving unsymmetrical starting materials.[2][3] When cyclization can occur at two or more different positions, mixtures of isomers are formed, leading to difficult separations, reduced yields of the desired product, and increased downstream processing costs. Understanding and controlling the factors that govern these reaction pathways is therefore critical for efficient and scalable synthesis.
This guide will break down the common causes of poor regioselectivity in key named reactions and provide actionable, evidence-based strategies to steer your synthesis toward the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: Which classical quinolinone syntheses are most prone to regioselectivity issues?
A1: Regioselectivity becomes a primary concern when using unsymmetrical substrates in several cornerstone syntheses. The most prominent examples include:
-
Friedländer Synthesis: The reaction of a 2-aminoaryl ketone with an unsymmetrical aliphatic ketone can lead to condensation on either side of the carbonyl group, yielding two different regioisomers.[2][3][4]
-
Gould-Jacobs Reaction: When using an asymmetrically substituted aniline, the thermal cyclization step can occur at either of the two ortho positions relative to the amino group.[5]
-
Conrad-Limpach-Knorr Synthesis: This reaction is a classic example of thermodynamic versus kinetic control, where reaction conditions dictate whether a 4-quinolone (Conrad-Limpach product) or a 2-quinolone (Knorr product) is formed.[6][7]
-
Camps Cyclization: The intramolecular cyclization of an o-acylaminoacetophenone can proceed via two different enolate intermediates, leading to a mixture of quinolinone products. The choice of base is often critical here.[5][7]
-
Doebner-von Miller Reaction: The condensation of anilines with α,β-unsaturated carbonyl compounds can present regioselectivity challenges, although strategies exist to control the outcome.[3][8]
Q2: What are the fundamental factors that control the regiochemical outcome?
A2: The regioselectivity of these reactions is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring or the carbonyl partner can significantly influence the nucleophilicity or electrophilicity of the reacting centers, thereby directing the cyclization pathway.[9][10] For instance, in the Gould-Jacobs reaction, anilines with meta-electron-donating groups are particularly effective.[11][12]
-
Steric Hindrance: Bulky substituents can physically block one reaction site, favoring the formation of the less sterically hindered product. This is a key consideration in the Combes synthesis and Friedländer reactions.[3][9]
-
Reaction Conditions: This is often the most practical lever for control. The choice of catalyst (acid vs. base), solvent polarity, and reaction temperature can stabilize one transition state over another, fundamentally altering the product ratio.[3][7][13] For example, high temperatures in the Conrad-Limpach synthesis favor the thermodynamically stable Knorr product.[6]
Q3: Can modern C-H functionalization methods offer better regiocontrol for derivatizing the quinoline core?
A3: Absolutely. Transition metal-catalyzed C-H functionalization has emerged as a powerful and highly regioselective strategy for derivatizing a pre-formed quinoline or quinolinone ring, bypassing the issues of classical cyclizations.[14][15] By using directing groups (like an N-oxide), specific ligands, and carefully chosen metal catalysts (e.g., Palladium, Rhodium, Copper), one can selectively functionalize positions such as C2, C5, or C8 with high precision, often under milder conditions than classical methods.[9][14][15][16][17]
Troubleshooting Workflow for Poor Regioselectivity
When faced with an unfavorable mixture of regioisomers, a systematic approach is essential. The following workflow provides a logical decision-making process for optimizing your reaction.
Caption: General troubleshooting workflow for regioselectivity issues.
In-Depth Troubleshooting Guides
The Friedländer Synthesis: Unsymmetrical Ketones
Symptom: Reaction of 2'-aminoacetophenone with 2-butanone yields a mixture of 2,3-dimethylquinoline and 2-ethylquinoline.
Causality: The reaction proceeds via an aldol condensation between the two carbonyl partners. With an unsymmetrical ketone like 2-butanone, the enolate can form on either the methyl side (less substituted, kinetic enolate) or the methylene side (more substituted, thermodynamic enolate), leading to two different cyclization precursors.
Caption: Competing pathways in the Friedländer synthesis.
Troubleshooting Strategies:
-
Strategy 1: Catalyst Optimization: The choice of catalyst can strongly influence which pathway is favored. While traditional conditions (high temperature, strong acid/base) often give mixtures, modern catalysts offer better control.[2][4][18] Ionic liquids and specific amine catalysts have been shown to improve regioselectivity.[4][19]
-
Strategy 2: Substrate Modification: Introduce a temporary directing group on the α-carbon of the ketone to block one side from reacting. A phosphoryl group is an effective choice for this purpose.[4][19]
Data Table: Effect of Catalyst on Regioselectivity
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Ratio (2,3-dimethyl : 2-ethyl) | Yield (%) | Reference |
| KOH | Ethanol | 80 | 55 : 45 | 65 | [2] |
| p-TsOH | Toluene | 110 | 60 : 40 | 70 | [4] |
| Iodine | Solvent-free | 120 | 75 : 25 | 85 | [4] |
| [Bmmim][Im] | Neat | 100 | >95 : 5 | 92 | [19] |
Experimental Protocol: Catalyst Screening for Improved Regioselectivity
-
Setup: To four separate microwave vials equipped with stir bars, add 2'-aminoacetophenone (1.0 mmol, 1.0 equiv) and 2-butanone (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: To each vial, add one of the catalysts from the table above (e.g., KOH, p-TsOH, Iodine, or [Bmmim][Im]) at the specified loading (typically 5-10 mol%). Add the appropriate solvent if required.
-
Reaction: Seal the vials and heat the reaction mixtures to the specified temperatures for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Workup: After cooling, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy or GC-MS to determine the regioisomeric ratio and overall yield.[3]
The Conrad-Limpach-Knorr Synthesis: Temperature Control
Symptom: Reaction of aniline with ethyl acetoacetate produces a mixture of 4-methylquinolin-2(1H)-one (Knorr product) and 2-methylquinolin-4(1H)-one (Conrad-Limpach product).
Causality: This synthesis is a textbook case of kinetic versus thermodynamic control. The initial reaction between aniline and the β-ketoester can occur at either the ketone (to form an enamine) or the ester (to form an anilide).
-
Low Temperature (Kinetic Control): At lower temperatures (~140 °C), the more reactive ketone is attacked, leading to an enamine intermediate. Subsequent thermal cyclization gives the 4-quinolone (Conrad-Limpach product).[6][20]
-
High Temperature (Thermodynamic Control): At higher temperatures (~250 °C), the reaction becomes reversible. The thermodynamically more stable β-ketoanilide intermediate is favored, which then cyclizes under strong acid to form the 2-quinolone (Knorr product).[6][21][22]
Caption: Kinetic vs. Thermodynamic control in quinolinone synthesis.
Troubleshooting Strategies:
-
Strategy 1 (For 4-Quinolone): Perform the initial condensation at a moderate temperature (e.g., in refluxing ethanol with a catalytic amount of acid) to form the enamine intermediate. Isolate this intermediate. Then, perform the thermal cyclization in a high-boiling, inert solvent like Dowtherm A or mineral oil at ~250 °C.[6][7] This two-step procedure maximizes the yield of the Conrad-Limpach product.
-
Strategy 2 (For 2-Quinolone): First, form the β-ketoanilide by reacting the aniline and β-ketoester at a higher temperature (140-160 °C), often without solvent. Then, treat the isolated anilide with a large excess of a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA) to induce cyclization to the 2-quinolone.[21]
Experimental Protocol: Selective Synthesis of 2-Methylquinolin-4(1H)-one (Conrad-Limpach)
-
Step 1: Enamine Formation: In a round-bottom flask, combine aniline (10.0 mmol, 1.0 equiv) and ethyl acetoacetate (10.0 mmol, 1.0 equiv). Add a single drop of concentrated H₂SO₄ as a catalyst.[7] Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic. Monitor by TLC until the aniline is consumed. Remove the water byproduct under reduced pressure.
-
Step 2: Thermal Cyclization: To the crude enamine intermediate, add a high-boiling inert solvent (e.g., mineral oil, 20 mL).[6] Equip the flask with a reflux condenser and a high-temperature thermometer. Heat the mixture to 250 °C with vigorous stirring under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes.[7]
-
Workup: Cool the reaction mixture below 100 °C. The product often precipitates. Dilute the mixture with hexanes to further precipitate the product and dissolve the mineral oil. Collect the solid by vacuum filtration, wash thoroughly with hexanes, and dry to obtain the desired 4-hydroxyquinoline.[7]
References
- Wikipedia. (2023, September 21). Gould–Jacobs reaction. In Wikipedia.
- Wikiwand. (n.d.). Gould–Jacobs reaction. Wikiwand.
- Various Authors. (2002-2023). Regioselectivity of Friedländer Quinoline Syntheses.
- Staliński, K., & Smoleń, S. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]
- Li, X., et al. (2022).
- Austin, M., Egan, O. J., Tully, R., & Pratt, A. C. (2007). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Organic & Biomolecular Chemistry, 5(23), 3778–3786. [Link]
- Wikipedia. (2023, April 2). Conrad–Limpach synthesis. In Wikipedia.
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356–21385. [Link]
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- Wang, Y., et al. (2020). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 16, 276–282. [Link]
- Various Authors. (2020). Gould–Jacobs reaction.
- Study Assistant. (2022, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]
- Li, D., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Scientific Reports, 11(1), 23499. [Link]
- Various Authors. (2023). Condition-Controlled Regio- and Chemoselective Allylic Alkylation of 2-Substituted Quinolin-4-ones with MBH Carbonates.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(46), 7175-7182. [Link]
- Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(7), 1783–1788. [Link]
- Kim, J., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 145(17), 9696–9706. [Link]
- Wikipedia. (2023, April 2). Knorr quinoline synthesis. In Wikipedia.
- Various Authors. (2018). A New Green Approach to the Friedländer Synthesis of Quinolines.
- Weinert, E. E., et al. (2007). Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts. Journal of the American Chemical Society, 129(33), 10200–10208. [Link]
- Various Authors. (1997). Concerning the mechanism of the Friedländer quinoline synthesis.
- The Chemistry of Quinolines. (2021). Chemical Reviews.
- Meketa, M. L., Mahajan, Y. R., & Weinreb, S. M. (2005). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Organic Letters, 7(19), 4233–4235. [Link]
- Staliński, K., & Smoleń, S. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]
- Various Authors. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- Various Authors. (2021). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
- SynArchive. (n.d.). Knorr Quinoline Synthesis.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Regioselective Synthesis of Quinolinones. (n.d.). Scribd. [Link]
Sources
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- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 13. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
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- 22. synarchive.com [synarchive.com]
Technical Support Center: Solvent Effects on the Synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in the synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your synthetic outcomes.
Overview: The Synthetic Challenge
The synthesis of this compound, a valuable heterocyclic scaffold, is most commonly achieved via the catalytic hydrogenation of 5-hydroxyquinolin-2(1H)-one. This reaction involves the selective reduction of the pyridine ring's double bond without affecting the benzene ring or the hydroxyl group. While seemingly straightforward, the success of this transformation is profoundly influenced by the choice of reaction solvent. The solvent is not merely an inert medium; it is an active participant that dictates catalyst activity, substrate solubility, reaction kinetics, and selectivity.[1][2]
This guide will dissect these solvent effects, providing a framework for rational solvent selection and troubleshooting common issues encountered in the laboratory.
Caption: Logical flow of how solvent properties influence key reaction parameters and ultimate experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding solvent selection for this specific synthesis.
Q1: What is the best starting solvent for the catalytic hydrogenation of 5-hydroxyquinolin-2(1H)-one?
A1: There is no single "best" solvent, as the optimal choice is highly dependent on the catalyst system employed.[1] However, a good starting point for screening is often a polar protic solvent, such as methanol (MeOH) or ethanol (EtOH) .[3]
-
For Noble Metal Catalysts (e.g., Pd/C, PtO₂): Alcohols are generally effective as they can solubilize the substrate and stabilize the catalyst.
-
For Base Metal Catalysts (e.g., Co, Ni): The choice is more nuanced. Some cobalt-based catalysts show exceptional activity in water or alcohol-water mixtures, and may be completely inactive in aprotic solvents like THF or toluene.[4][5] For example, one study on a granular cobalt catalyst found that the presence of water was indispensable for catalytic activity.[4]
We recommend starting with methanol or ethanol and, if results are suboptimal, screening a small set of diverse solvents as detailed in the troubleshooting section.
Q2: My starting material (5-hydroxyquinolin-2(1H)-one) has poor solubility in my chosen solvent. What should I do?
A2: Poor solubility is a common cause of slow or incomplete reactions. The presence of both a hydroxyl group and a lactam moiety gives the molecule a degree of polarity that can make it challenging to dissolve in non-polar solvents.
-
Increase Polarity: If you are using a less polar solvent like ethyl acetate or toluene, switch to a more polar option like methanol, ethanol, or isopropanol.
-
Use a Co-solvent: A mixture of solvents can be effective. For instance, a mixture of isopropanol and water has been used successfully in cobalt-catalyzed hydrogenations.[5] Dioxane/water mixtures are also common in hydrogenation chemistry.[6]
-
Increase Temperature: Gently warming the mixture can increase solubility, but be mindful of the solvent's boiling point and potential for substrate degradation at elevated temperatures.
Q3: How does the solvent affect the selectivity of the hydrogenation? I want to avoid reducing the benzene ring.
A3: This is a critical consideration. Solvents can influence selectivity by altering how the substrate adsorbs onto the catalyst surface and by stabilizing specific intermediates.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the hydroxyl and amide groups of the substrate.[7][8] This interaction can influence the molecule's orientation on the catalyst surface, potentially favoring the hydrogenation of the N-heterocyclic ring over the carbocyclic (benzene) ring.
-
Catalyst-Solvent Interactions: The solvent can destabilize certain reactive species on the catalyst surface. It has been shown that solvents can destabilize sorbed hydrogen atoms to varying degrees, which in turn alters the reaction's free energy barrier and rate, thereby influencing selectivity.[2]
-
Electrocatalytic Methods: In some advanced methods like electrocatalytic hydrogenation, solvent mixtures (e.g., KOH/dioxane) are precisely controlled to achieve high regioselectivity, preventing over-hydrogenation to decahydroquinoline byproducts.[6]
Generally, standard catalytic hydrogenation conditions with Pd, Pt, or Rh catalysts in alcoholic solvents are selective for the N-heterocyclic ring. Over-reduction of the benzene ring typically requires harsher conditions (higher pressures and temperatures).[6]
Troubleshooting Guide: From Low Yields to Catalyst Failure
This section provides a problem-and-solution framework for issues directly related to solvent choice.
Problem 1: The reaction is stalled, showing low or no conversion.
| Possible Cause | Explanation & Recommended Solution |
| Incompatible Solvent-Catalyst Pair | Certain catalysts exhibit activity only in specific solvent environments. For example, some cobalt catalysts are inactive in aprotic nonpolar solvents like toluene or even THF, but highly active in water or methanol.[4] Solution: Consult literature for your specific catalyst class. If using a base metal catalyst, screen water or an alcohol as the solvent. |
| Poor Substrate Solubility | As discussed in the FAQs, if the starting material is not fully dissolved, the reaction will be slow and inefficient due to mass transport limitations. Solution: Switch to a more polar solvent (MeOH, EtOH) or use a co-solvent system (e.g., iPrOH/H₂O) to improve solubility. |
| Catalyst Poisoning by Solvent Impurities | Trace impurities in the solvent (e.g., sulfur compounds, peroxides in aged ethers like THF) can act as catalyst poisons. Solution: Always use high-purity, anhydrous grade solvents. If using THF, ensure it is freshly distilled or opened and free of peroxides. |
Problem 2: The reaction yields are inconsistent or not reproducible.
| Possible Cause | Explanation & Recommended Solution |
| Variable Water Content | For catalyst systems where water is either essential or detrimental, variations in the "anhydrous" solvent's water content can lead to inconsistent results.[4] Solution: For water-sensitive reactions, use rigorously dried solvents. For water-promoted reactions, consider adding a specific, controlled amount of water to the solvent to ensure consistency (e.g., 95:5 MeOH/H₂O). |
| Solvent-Induced Catalyst Agglomeration | The solvent can affect the aggregation state of the catalyst.[1] Inconsistent stirring or solvent properties might lead to catalyst clumping, reducing the available surface area and leading to variable reaction rates. Solution: Ensure vigorous and consistent stirring. If agglomeration is suspected, try a different solvent that may better disperse the catalyst particles. |
Problem 3: The workup is difficult, and I'm losing product.
| Possible Cause | Explanation & Recommended Solution |
| Product Solubility in Aqueous Phase | The product, this compound, has both polar (hydroxyl, amide) and nonpolar (aromatic ring) character. It may have partial solubility in water, leading to losses during aqueous workups. Solution: After removing the catalyst and reaction solvent, extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate.[9] Combining and drying these organic extracts will recover dissolved product. |
| Emulsion Formation | Using certain solvent combinations during extraction (e.g., dichloromethane with highly basic aqueous layers) can lead to stable emulsions that are difficult to separate. Solution: If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Alternatively, filtering the emulsified layer through a pad of Celite® can be effective. |
Data Presentation: Solvent Effects on Quinoline Hydrogenation
The following table summarizes findings from various studies on the hydrogenation of quinoline derivatives, illustrating the profound impact of the solvent. While not all examples are for the exact target molecule, they provide an authoritative guide for solvent selection.
| Solvent | Catalyst | Temp. (°C) | Pressure (bar) | Conversion/Yield | Key Observation | Reference(s) |
| Water | Co(OAc)₂/Zn | 70 | 30 | High Conversion | Water was found to be indispensable for catalyst activity. | [4] |
| Methanol | Co@Al₂O₃ | 80 | 50 | >99% Yield | Optimal solvent among a wide range screened for this catalyst. | |
| Ethanol | 5Ir/meso_S-C | 100 | 2 | ~100% Conversion | Effective solvent for iridium-catalyzed hydrogenation. | [10] |
| i-PrOH/H₂O (1:1) | Co-L₁-L₂@HAP | 80 | 10 | High Conversion | Mixed aqueous-organic system proved highly effective. | |
| THF | Co(OAc)₂/Zn | 70 | 30 | No Product | Catalyst was completely inactive in this aprotic solvent. | [4] |
| Toluene | Co(OAc)₂/Zn | 70 | 30 | No Product | Catalyst was completely inactive in this nonpolar solvent. | [4] |
Experimental Protocol: Catalytic Hydrogenation
This protocol provides a generalized, step-by-step methodology for the synthesis of this compound, emphasizing the points where solvent considerations are paramount.
Caption: Standard experimental workflow for catalytic hydrogenation.
Methodology:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-hydroxyquinolin-2(1H)-one (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., Methanol, ~0.1 M concentration). Stir briefly to dissolve the substrate.
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.
-
Catalyst Introduction: Under a positive pressure of inert gas, carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C, 10% w/w).
-
Hydrogenation: Seal the vessel again. Evacuate the inert gas and backfill with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel to the desired pressure (e.g., 50-100 psi or 3-7 bar) and begin vigorous stirring. The reaction is typically run at room temperature but may require gentle heating depending on the catalyst.
-
Monitoring: Monitor the reaction progress by taking small aliquots (after carefully venting and re-purging) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, carefully vent the hydrogen gas and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst, washing the pad with a small amount of the reaction solvent.
-
Isolation & Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
References
- BenchChem. (2025). Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem.
- Timelthaler, D., & Topf, C. (2021).
- ChemicalBook. (n.d.). This compound synthesis.
- Li, H., et al. (2018). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Science & Technology, 8(1), 159-168.
- BenchChem. (2025). Optimizing reaction conditions for 1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. BenchChem.
- Santo, M., Cattana, R., & Silber, J. J. (2001). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(8), 1541–1553.
- ResearchGate. (2025). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet–visible spectroscopic studies. Request PDF.
- Wang, P., et al. (2021). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
- MedChemExpress. (n.d.). 5-Hydroxyquinoline (Quinolin-5(1H)-one).
- ResearchGate. (n.d.). Possible mechanism proposed for the selective reduction of quinoline.
- ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty‐First Century.
- MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
- PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.
- MDPI. (2022).
- Le, T. H., et al. (2021). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
- ResearchGate. (n.d.).
- Google Patents. (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
- The Journal of Organic Chemistry. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)
- Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6659–6691.
- ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline.
- Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
- Molecules. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
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- 2. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Friedel-Crafts Acylation of Anilines
Welcome to the technical support center for the Friedel-Crafts acylation of anilines. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this nuanced but powerful transformation. We will move beyond simple procedural lists to explore the underlying chemistry, providing you with the expert insights needed to troubleshoot and optimize your reactions.
The direct Friedel-Crafts acylation of an aniline ring is fundamentally problematic. The amino group, being a Lewis base, readily reacts with the Lewis acid catalyst (e.g., AlCl₃). This acid-base reaction forms a deactivated salt on the nitrogen, which bears a positive charge and acts as a strong electron-withdrawing group, effectively shutting down the desired electrophilic aromatic substitution on the ring.[1][2][3][4][5]
The authoritative and field-proven strategy involves a three-stage process: Protection → Acylation → Deprotection . This guide is structured to walk you through this workflow, addressing common questions and troubleshooting critical work-up procedures.
Overall Workflow: The Path to C-Acylated Anilines
The entire process can be visualized as a three-act play for your molecule. Understanding this sequence is the first step to successful synthesis and troubleshooting.
Caption: The three-stage workflow for the successful Friedel-Crafts acylation of an aniline.
Frequently Asked Questions (FAQs)
This section addresses the foundational "why" questions that underpin the entire procedure.
Q1: Why does the direct Friedel-Crafts acylation of aniline fail? The core of the issue is an incompatible acid-base reaction. The nitrogen atom of aniline's amino group has a lone pair of electrons, making it a Lewis base. The Friedel-Crafts catalyst, typically aluminum chloride (AlCl₃), is a potent Lewis acid. Instead of activating the acyl chloride for electrophilic attack on the ring, the catalyst preferentially reacts with the aniline itself.[1][2][3] This forms a complex where the nitrogen acquires a positive charge, strongly deactivating the aromatic ring and preventing the desired C-acylation.[1][5]
Q2: What is the exact role of the N-acetylation (protection) step? The protection step is crucial for temporarily masking the basicity of the amino group. By reacting aniline with acetic anhydride, you convert the highly basic amino group (-NH₂) into a much less basic amide group (-NHCOCH₃), forming acetanilide.[6][7][8] This new amide group has two key benefits:
-
Reduced Basicity: The nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, making it significantly less available to attack the Lewis acid catalyst.[2]
-
Retained Directing Effect: The amide group is still an ortho-, para-directing group, guiding the incoming acyl electrophile to the desired positions on the aromatic ring, though it is less activating than a simple amino group.[1][9]
Q3: My reaction only resulted in N-acylation, not ring acylation. What happened? This occurs when you attempt the reaction without a proper Lewis acid catalyst or under conditions that favor nucleophilic attack by the nitrogen. The N-acylation of an amine to form an amide is a standard reaction that occurs with acyl chlorides or anhydrides, often facilitated by a non-Lewis acid base like pyridine.[10] The Friedel-Crafts ring acylation is a distinct electrophilic aromatic substitution that requires a strong Lewis acid (like AlCl₃) to generate the highly electrophilic acylium ion (R-C≡O⁺).[11][12] If you are only observing N-acylation, you are not performing a Friedel-Crafts reaction.
Troubleshooting Guide: From Reaction Quench to Product Isolation
This section is formatted to solve specific experimental issues you may encounter during the work-up and purification stages.
Part A: Friedel-Crafts Reaction Work-up (The Quench & Extraction)
The work-up of a Friedel-Crafts reaction is often the most hazardous and challenging step. The goal is to decompose the aluminum-ketone complex and remove all aluminum salts safely.[13][14]
Issue: A violent, exothermic reaction or uncontrollable fuming occurs upon adding water to my reaction mixture.
-
Root Cause: You are quenching unreacted, highly reactive aluminum chloride and the product-catalyst complex. The reaction of AlCl₃ with water is extremely exothermic and liberates HCl gas.[15] Adding water directly to the reaction flask is dangerous and can cause the solvent to boil violently.
-
Corrective Protocol (The Quench):
-
Prepare a separate beaker containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 1-2 M HCl). The ice serves to absorb the heat of hydrolysis, while the acid helps keep the resulting aluminum salts (like Al(OH)₃) dissolved as soluble species (e.g., [Al(H₂O)₆]³⁺).[15][16]
-
Slowly and carefully , with vigorous stirring, pour the reaction mixture from your flask onto the ice/acid slurry. Never add the quench solution to the reaction flask.
-
This controlled addition ensures the temperature remains low, minimizing hazards and preventing side reactions.[13][16]
-
Issue: A thick, gelatinous precipitate (emulsion) formed during the aqueous work-up, making extraction impossible.
-
Root Cause: This is likely aluminum hydroxide, Al(OH)₃. It forms if the aqueous layer is not sufficiently acidic to keep the aluminum salts in solution. This often happens if you quench with only ice or water, or if you neutralize the solution too early.
-
Solution:
-
Return the entire mixture to the separatory funnel.
-
Add more concentrated HCl dropwise with shaking until the precipitate redissolves. The solution should be clearly biphasic again.
-
Proceed with the extraction. The organic layer contains your acylated acetanilide. The aqueous layer contains the aluminum salts.
-
Issue: My product has low solubility in standard extraction solvents, or I have a low yield after extraction.
-
Root Cause: The acylated acetanilide product, which contains an amide, can sometimes be protonated under the highly acidic work-up conditions, increasing its solubility in the aqueous layer.
-
Solution:
-
After separating the initial organic layer, perform several more extractions of the acidic aqueous layer with your chosen solvent (e.g., ethyl acetate, dichloromethane).[10][13]
-
Combine all organic extracts.
-
Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash to help remove water and break any minor emulsions.[10]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[16]
-
Caption: Troubleshooting decision tree for the Friedel-Crafts acylation work-up.
Part B: Deprotection Work-up (Hydrolysis & Isolation)
The final stage involves removing the acetyl protecting group to reveal the free amine. This is typically done by acid- or base-catalyzed hydrolysis.
Issue: My hydrolysis reaction is incomplete after several hours.
-
Root Cause: Amide hydrolysis can be slow. The conditions may not be harsh enough, especially if the ring is sterically hindered or has electron-withdrawing groups.
-
Solution:
-
Acidic Hydrolysis: Increase the concentration of the acid (e.g., use a 1:1 mixture of conc. HCl and water or use H₂SO₄) and/or increase the reflux time.
-
Basic Hydrolysis: Use a higher concentration of NaOH or KOH, and consider a co-solvent like ethanol to improve solubility.
-
Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) until the starting material (acylated acetanilide) is fully consumed.[1]
-
Issue: How do I correctly isolate my final acylated aniline product after hydrolysis?
-
The procedure depends entirely on your hydrolysis method.
-
Work-up for Acidic Hydrolysis:
-
Cool the reaction mixture in an ice bath. Your product is present as a water-soluble ammonium salt.
-
Slowly add a concentrated base (e.g., 50% NaOH solution) to neutralize the acid and deprotonate your product. Monitor the pH with litmus paper or a pH meter.
-
As the solution becomes neutral and then basic (pH > 8), the free amine product will often precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration, wash it with cold water to remove salts, and dry it thoroughly.[17] If it oils out instead of precipitating, extract it into an organic solvent.
-
-
Work-up for Basic Hydrolysis:
-
Cool the reaction mixture. The product is already the free amine.
-
Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain your final product.
-
Reference Protocols
The following are generalized, self-validating protocols. Always adapt quantities and conditions based on your specific substrate and scale.
Protocol 1: Protection of Aniline via Acetylation[1][8]
-
In a round-bottom flask, dissolve aniline (1.0 eq) in a suitable solvent like water containing hydrochloric acid or in a non-protic solvent like acetonitrile.
-
Method A (Aqueous): To the solution of aniline hydrochloride, add acetic anhydride (1.1 eq). Immediately follow with a pre-prepared solution of sodium acetate (1.5 eq) in water.[7][17]
-
Method B (Anhydrous): To the solution of aniline, add a base like pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C.
-
Stir the mixture vigorously. The acetanilide product will often precipitate as a white solid.
-
Stir for 1-2 hours, monitoring by TLC.
-
Work-up: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for the next step.
Protocol 2: Friedel-Crafts Acylation of Acetanilide[1][17]
-
Suspend acetanilide (1.0 eq) in a dry, inert solvent (e.g., carbon disulfide, dichloromethane, or 1,2-dichloroethane) in a flask equipped with a reflux condenser and a gas outlet to a trap.
-
Cool the mixture in an ice bath to 0 °C.
-
Carefully and in portions, add anhydrous aluminum chloride (AlCl₃, 2.2 - 2.5 eq). Note: More than 2 equivalents are needed as both the amide oxygen and the product ketone oxygen will complex with the catalyst.
-
Once the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.
-
Add the acyl chloride (1.1 eq) dropwise, maintaining the low temperature.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Work-up: Follow the detailed quenching and extraction procedure described in the Troubleshooting Guide (Part A).
Protocol 3: Deprotection of Acylated Acetanilide[1]
-
Place the crude acylated acetanilide (1.0 eq) in a round-bottom flask.
-
Add an excess of aqueous acid (e.g., 6 M HCl) or aqueous base (e.g., 10-20% NaOH). An alcohol co-solvent (e.g., ethanol) can be added to aid solubility.
-
Heat the mixture to reflux for 2-8 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the mixture to room temperature and follow the appropriate isolation procedure for either acidic or basic hydrolysis as described in the Troubleshooting Guide (Part B).
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale & Expert Notes |
| Catalyst Stoichiometry | 2.2 - 2.5 equivalents (AlCl₃) | One equivalent complexes with the acetanilide carbonyl, another complexes with the product ketone carbonyl, and an excess drives the reaction. Stoichiometric amounts are required.[14] |
| Quenching Agent | Crushed Ice / Dilute HCl | Ice manages the severe exotherm of AlCl₃ hydrolysis. Acid prevents the precipitation of gelatinous Al(OH)₃.[15][16] |
| Deprotection Reagent | 6-12 M HCl or 10-20% NaOH | Strong conditions are required to hydrolyze the stable amide bond. Choice depends on the stability of the rest of the molecule. |
| Solvents for FC Acylation | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂), Nitrobenzene | The choice of solvent is critical. CS₂ and nitrobenzene are traditional but toxic. Halogenated solvents are common but can be reactive under certain conditions. |
References
- Technical Support Center: N-Acylation of Hindered Anilines. (n.d.). Benchchem.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. (n.d.). Benchchem.
- Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. (2022, November 20). YouTube.
- Why aniline does not undergo Friedel-Crafts alkylation. (n.d.). Benchchem.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube.
- Is the Friedel-Crafts acylation of aniline difficult?. (2018, May 1). Quora.
- 1: Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts.
- Why doesn't aniline undergo Friedel-Crafts alkylation?. (2017, December 10). Chemistry Stack Exchange.
- Devise a synthesis of each compound from aniline (C6H5NH2). (n.d.). Filo.
- Amines. (n.d.). NCERT.
- Friedel-Crafts Acylation Process in Ionic Liquids. (n.d.). Google Patents.
- Solved Anilines are incompatible with Friedel Crafts. (2020, April 29). Chegg.com.
- Experiment 1: Friedel-Crafts Acylation. (n.d.). umich.edu.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023, October 12). YMER.
- Protection of Aniline Derivatives. (2015, February 23). YouTube.
- Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
- Why doesn't aniline respond in Friedel-Crafts reactions?. (2018, January 5). Quora.
- Friedel-Crafts acylation of anilides. (2021, January 9). Sciencemadness.org.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Why does aniline not undergo freidel crafts alkylation, though phenol does?. (2009, October 30). askIITians.
- Approaches for the N‐acetylation of anilines. (n.d.). ResearchGate.
- Q aniline does not go friedel crafts reaction why. (2023, January 16). Filo.
- Friedel-crafts acylation of anisole: why do we use ice for the separation?. (2019, February 15). Reddit.
- Friedel Crafts Acylation: Mechanism & Conditions. (2023, October 21). StudySmarter.
- N-Acetylation of Aniline: Lab Procedure & Mechanism. (n.d.). Studylib.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube.
- Catalytic Friedel-Crafts Acylation of Aniline Derivatives. (n.d.). ResearchGate.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- Purification of Aniline. (n.d.). LookChem.
- Process for the preparation of pure 3-acetylamino-anilines. (n.d.). Google Patents.
- Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (n.d.). ACS Publications.
- Process for the preparation of pure 3-acetylamino-aniline. (n.d.). Google Patents.
- Friedel-Crafts - Acylation. (n.d.). Common Organic Chemistry.
Sources
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Technical Support Center: Optimization of Mobile Phase for HPLC of Quinolinones
Welcome to the Technical Support Center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of quinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work. This guide provides solutions to common problems encountered during the HPLC analysis of quinolinones, focusing on mobile phase optimization.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses prevalent problems encountered during the HPLC analysis of quinolinones, offering potential causes and systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Silanol Interactions: Basic quinolone functional groups interacting with acidic residual silanol groups on the silica-based stationary phase.[1][2] - Inappropriate Mobile Phase pH: The mobile phase pH is close to the analyte's pKa, causing the presence of both ionized and unionized forms.[3][4] - Column Overload: High analyte concentration saturating the stationary phase.[1] | - pH Adjustment: Lower the mobile phase pH to 2.5-3.5 to suppress silanol ionization.[1][5] - Use of Additives: Incorporate a competing base like triethylamine (TEA) to mask active silanol sites.[1] - Column Selection: Use a modern, high-purity, end-capped column to minimize exposed silanols.[1][2] - Sample Dilution: Reduce the sample concentration to avoid overloading the column.[1] |
| Retention Time Drift/Poor Reproducibility | - Inadequate Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase.[1][6] - Mobile Phase Instability: Evaporation of the volatile organic component over time, altering the mobile phase composition.[1] - pH Fluctuation: Insufficient buffer capacity leading to an unstable mobile phase pH.[1] - Temperature Variations: Fluctuations in ambient temperature affecting retention.[1][6] | - Sufficient Equilibration: Ensure the column is thoroughly equilibrated, especially after changing the mobile phase.[1][6] - Fresh Mobile Phase: Prepare mobile phase daily and keep it tightly sealed.[1] - Proper Buffering: Use a buffer within its effective pH range (pKa ± 1) and at an adequate concentration (typically 25-50 mM).[1][7] - Use a Column Oven: Maintain a constant and elevated column temperature for consistent results.[1] |
| Poor Resolution/No Separation | - Suboptimal Organic Modifier: The chosen organic solvent (e.g., acetonitrile) may not provide the necessary selectivity. - Inappropriate Mobile Phase pH: The pH is not optimal for differentiating the ionization states of the quinolones of interest.[8] - Incorrect Mobile Phase Strength: The mobile phase is too strong (analytes elute too quickly) or too weak (long run times and broad peaks). | - Change Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities.[1] - Optimize pH: Systematically adjust the mobile phase pH to alter the retention and selectivity of ionizable quinolones.[1][8] - Adjust Organic/Aqueous Ratio: Modify the percentage of the organic solvent. Consider a gradient elution for complex mixtures.[9][10] |
| Peak Fronting | - Sample Overload: Injecting too much analyte.[11] - Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase.[1] - Low Column Temperature: Can sometimes contribute to distorted peak shapes.[1] | - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[1] - Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[1] - Increase Column Temperature: Use a column oven to maintain a stable and elevated temperature. |
Mobile Phase Optimization Workflow
A systematic approach is crucial for efficient mobile phase optimization. The following diagram outlines a logical workflow.
Caption: A logical workflow for systematic mobile phase optimization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for reversed-phase HPLC of quinolinones?
A common and effective starting point is a mixture of an acidic aqueous buffer and an organic solvent. For instance, a mobile phase comprising a phosphate or acetate buffer at a pH between 2.5 and 3.5, combined with acetonitrile or methanol, is often successful.[1] An initial isocratic elution with a 70:30 or 80:20 aqueous to organic ratio can be a good first step. For complex mixtures, a gradient elution from a low to a high concentration of organic solvent is recommended.[9][12]
Q2: Why is the pH of the mobile phase so critical for quinolinone analysis?
Quinolones are ionizable compounds, meaning their charge state is dependent on the pH of the surrounding environment.[1][13] The pH of the mobile phase is a powerful tool that can significantly alter the retention time, selectivity, and peak shape of these analytes.[8][14]
-
Controlling Retention: By adjusting the pH, you can suppress the ionization of quinolones (making them less polar) to increase their retention on a reversed-phase column or ionize them to decrease retention.
-
Improving Peak Shape: Operating at a low pH (e.g., 2.5-3.5) suppresses the ionization of residual silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions that cause peak tailing.[1][2]
-
Enhancing Selectivity: Different quinolones have different pKa values. Fine-tuning the pH can alter their relative retention times, thereby improving the resolution between closely eluting peaks.[8]
The diagram below illustrates how pH affects a basic quinolone and the stationary phase.
Caption: Effect of mobile phase pH on quinolone and silanol interactions.
Q3: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile (ACN) and methanol (MeOH) are commonly used and effective organic modifiers for quinolone separation. The choice often depends on the specific quinolones being analyzed and the desired selectivity.[1]
| Feature | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger eluting solvent than methanol. | Weaker eluting solvent than acetonitrile. |
| Selectivity | Offers different selectivity due to its aprotic nature and dipole moment.[1] | Provides different selectivity, which can be advantageous for certain separations.[1] |
| Viscosity | Lower viscosity, resulting in lower backpressure.[1] | Higher viscosity, leading to higher backpressure. |
| UV Cutoff | Lower UV cutoff (~190 nm), beneficial for detection at low wavelengths.[1] | Higher UV cutoff (~205 nm). |
| Recommendation | Often a good first choice due to lower backpressure and favorable UV properties. | A valuable alternative to try when selectivity issues are encountered with acetonitrile. |
Experimental Protocol: Comparing ACN and MeOH
-
Prepare Mobile Phases: Prepare two sets of mobile phases. For example, Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B1: Acetonitrile. Mobile Phase B2: Methanol.
-
Initial Run (ACN): Using your optimized aqueous buffer and column, run a gradient from 10% to 90% ACN over 20 minutes.
-
Column Re-equilibration: Thoroughly flush the column with an intermediate solvent like isopropanol, then equilibrate with the methanol-based mobile phase.
-
Second Run (MeOH): Run the same gradient as in step 2, but using methanol instead of acetonitrile.
-
Compare Chromatograms: Evaluate the resolution, peak shape, and retention times for your quinolones of interest to determine which solvent provides superior performance.
Q4: When should I use gradient elution instead of isocratic elution?
The choice between isocratic and gradient elution depends on the complexity of your sample.[9]
-
Isocratic Elution (constant mobile phase composition) is ideal for simple mixtures with a few components that have similar retention behaviors.[10] It is often simpler to set up and provides a stable baseline.[9]
-
Gradient Elution (mobile phase composition changes over time) is preferred for complex samples containing quinolones with a wide range of polarities.[9][10] It helps to improve peak resolution, sharpen peaks for late-eluting compounds, and reduce overall analysis time.[9]
Q5: What about analyzing very polar quinolones that are not well-retained in reversed-phase HPLC?
For highly polar quinolones or their metabolites, which show poor retention even with highly aqueous mobile phases in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[15][16]
In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase that is highly organic (typically >60% acetonitrile) with a small amount of aqueous buffer.[15][17] This creates a water-rich layer on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[18] This technique is highly effective for retaining and separating compounds that are too polar for traditional reversed-phase methods.[16]
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- Chan, C. Y., Lam, A. W., & French, G. L. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy, 23(4), 597–604.
- Benchchem. (n.d.). Troubleshooting peak tailing in Quinol sulfate HPLC analysis.
- ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma.
- ResearchGate. (n.d.). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union.
- MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring.
- National Institutes of Health. (n.d.). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
- ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN.
- Semantic Scholar. (n.d.). Introduction of the HPLC method for the determination of quinolone residues in various muscle tissues.
- Shrinivas, S., & Revanasiddappa, M. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 6, 719-730.
- International Journal of Current Microbiology and Applied Sciences. (2019). Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Semantic Scholar. (2021). Fully-Automated SPE Coupled to UPLC-MS/MS Method for Simultaneous Detection of Trace Sulfonamides, Quinolones, and Macrolide antibiotics in Water.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
- PubMed. (n.d.). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Pharma Beginners. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Labcompare. (2025). Troubleshooting Common HPLC Issues.
- National Institutes of Health. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- ResearchGate. (n.d.). Optimization of Mobile Phase Composition for RP-HPLC Method.
- ResearchGate. (n.d.). Simultaneous determination of (fluoro)quinolones antibacterials residues in bovine milk using ultra performance liquid chromatography-tandem mass spectrometry.
- PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023).
- Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Thermo Fisher Scientific. (n.d.). HILIC separations.
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.).
- LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- ResearchGate. (2021). How can I resolve peak tailing during the analysis of drug in HPLC?.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
- YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- ResearchGate. (2025). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Reevaluation of ethanol as organic modifier for use in HPLS-RP mobile phases. (2025).
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Technical Support Center: Overcoming Compound Solubility Issues in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with compound solubility in biological assays. Poor solubility can lead to inaccurate and irreproducible results, ultimately hindering research progress.[1][2][3][4] This resource provides practical, in-depth solutions to ensure the integrity and validity of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses the most common and urgent questions researchers face when encountering solubility issues.
Q1: My compound was fully dissolved in 100% DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why did this happen and what should I do?
A1: This is a classic case of a compound "crashing out" of solution due to a rapid solvent shift.[5] Your compound is likely hydrophobic and, while soluble in the organic solvent DMSO, it is poorly soluble in the highly aqueous environment of your buffer.[5] The sudden increase in polarity upon dilution causes the compound to precipitate.[5]
Immediate Actions:
-
Lower the Final Concentration: The simplest first step is to reduce the final concentration of your compound in the assay.[6] It's possible you are exceeding its thermodynamic solubility limit in the final assay buffer.
-
Serial Dilution in Assay Buffer: Instead of a large, single dilution, perform a stepwise serial dilution. This gradual change in solvent composition can sometimes prevent precipitation.[6]
-
Check DMSO Concentration: Ensure your final DMSO concentration is as low as possible, ideally below 1%, and for sensitive cell-based assays, below 0.1%.[6] High concentrations of DMSO can be toxic to cells and can also contribute to solubility problems.[5]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assay?
A2: Understanding this distinction is crucial for interpreting your results.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of the most stable form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[7][8] This is more relevant for late-stage drug development and formulation.[9][10][11]
-
Kinetic Solubility measures the concentration at which a compound, already dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[8][9] This is highly relevant for most in vitro biological assays and high-throughput screening (HTS) because it mimics the typical experimental workflow.[1][10]
For most biological assays, you are primarily concerned with kinetic solubility .[1][10]
Q3: Can the pH of my buffer affect my compound's solubility?
A3: Absolutely. The pH of the assay buffer can significantly influence the solubility of ionizable compounds.[6][12] For acidic or basic compounds, a change in pH alters their ionization state, which in turn affects their solubility.[12][13][14] Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[13][15] The composition of the buffer itself, not just the pH, can also impact solubility.[16]
Q4: How can I quickly assess the solubility of my compound in my assay buffer?
A4: A simple visual inspection method is often sufficient for a quick assessment.
Protocol for Visual Solubility Assessment:
-
Prepare a serial dilution of your compound directly in the assay buffer in a clear microplate.
-
Incubate the plate under your experimental conditions (e.g., temperature, time).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) against a dark background.[6]
-
For a more quantitative measure, you can use a plate reader to detect light scattering (nephelometry) or an increase in absorbance at a wavelength where your compound doesn't absorb (e.g., 600 nm) to identify turbidity.[6]
The highest concentration that remains clear is your apparent kinetic solubility under those conditions.[6]
In-Depth Troubleshooting Guide
If the initial FAQ suggestions do not resolve your issue, this section provides a more comprehensive, step-by-step approach to diagnosing and solving solubility problems.
Issue 1: Compound Precipitation Upon Dilution
This is the most frequent challenge. The underlying cause is often that the compound's concentration exceeds its solubility limit in the final aqueous environment.
Root Cause Analysis & Solution Workflow
Caption: Decision workflow for addressing compound precipitation.
Detailed Steps & Explanations
-
Optimize DMSO Concentration: High DMSO concentrations can alter protein structure and are often toxic to cells.[5] Always aim for the lowest possible final DMSO concentration. If your stock concentration is too low, you may need to prepare a more concentrated stock to achieve the desired final compound concentration while keeping the DMSO level down.
-
Determine Maximum Soluble Concentration: Systematically lower the final concentration of your compound until no precipitation is observed.[6] This will define the working concentration range for your assay. It's important to accept that some compounds may not be soluble at the initially desired high concentrations.
Issue 2: Persistent Solubility Problems
If simple adjustments to concentration are insufficient, you may need to modify the formulation of your compound solution.
Formulation Enhancement Strategies
| Strategy | Mechanism of Action | Best For | Key Considerations |
| pH Adjustment | Increases the ionization of acidic or basic compounds, making them more soluble in aqueous solutions.[12][17] | Ionizable compounds (weak acids/bases). | Ensure the new pH is compatible with your assay's biological components (e.g., enzyme activity, cell viability).[12] |
| Co-solvents | Using water-miscible organic solvents (e.g., ethanol, PEG) to increase the solvent capacity of the aqueous buffer.[17][18] | Lipophilic compounds.[18] | Co-solvents can affect protein stability and cell health; their concentration must be carefully optimized.[19] |
| Surfactants | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[17] | Highly lipophilic compounds. | Use non-ionic surfactants (e.g., Tween-20, Triton X-100) at low concentrations (0.001-0.01%).[6] Verify that the surfactant does not interfere with the assay.[6][20] |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[17][21][22] | A wide range of poorly soluble compounds. | The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) must be matched to the compound.[23][24] |
Workflow for Selecting a Formulation Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. How does pH affect solubility? - askIITians [askiitians.com]
- 13. Design newsletters to spread the word online | Smore [app.smore.com]
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- 19. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. gpsrjournal.com [gpsrjournal.com]
minimizing by-product formation in the synthesis of dihydroquinolinones
A Guide to Minimizing By-product Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for dihydroquinolinone synthesis. Dihydroquinolinones are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. However, their synthesis can be challenging, with by-product formation often compromising yield and purity. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively. As Senior Application Scientists, we explain the causality behind experimental choices to ensure your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products encountered in dihydroquinolinone synthesis?
A1: The most prevalent by-products are typically quinolines, which result from the over-oxidation of the desired dihydroquinolinone product.[1] Other common side products can include Michael addition adducts, especially in syntheses starting from α,β-unsaturated N-arylamides, and regioisomers from alternative, undesired cyclization pathways.[1][2]
Q2: How do the electronic properties of my starting materials affect by-product formation?
A2: The electronic nature of substituents on your aniline and aldehyde/amide precursors is critical. Electron-donating groups on the aniline ring can activate it towards the desired electrophilic cyclization but may also increase the likelihood of undesired side reactions if multiple reactive sites are available. Conversely, electron-withdrawing groups on aromatic aldehydes can often improve yields by making the carbonyl carbon more electrophilic, though they may require more forcing conditions which can lead to degradation.[1]
Q3: Can the choice of catalyst influence the types of by-products I see?
A3: Absolutely. The catalyst is a key determinant of the reaction pathway. For instance, strong Brønsted acids may promote dehydration and lead to quinoline formation. Certain Lewis acids might favor alternative cyclization pathways leading to regioisomers.[2] In palladium-catalyzed reactions, the choice of ligand and base is crucial for achieving high selectivity and minimizing side reactions.[3]
Q4: My reaction is clean by TLC, but the yield is low. What could be the issue?
A4: Low yields despite a clean reaction profile can stem from several factors. These include suboptimal reaction conditions like temperature or time, poor substrate reactivity, or the use of an inappropriate solvent that doesn't adequately solubilize the reactants or stabilize the transition state.[1] It is also possible that the product is unstable under the workup or purification conditions.
Troubleshooting Guide: Specific By-product Formation
This section addresses the most common specific by-products, their mechanistic origins, and targeted strategies for their mitigation.
Issue 1: Formation of Quinoline (Over-oxidation)
The most common impurity, the fully aromatized quinoline, arises from the oxidation of the dihydroquinolinone product. This is especially prevalent in reaction schemes that are oxidative in nature or are exposed to air at elevated temperatures.
Plausible Mechanism:
The dihydroquinolinone product contains a C-H bond at the 4-position that is susceptible to oxidation, leading to the formation of a more thermodynamically stable aromatic quinoline system. This can be promoted by the catalyst, an oxidant, or atmospheric oxygen.
Solutions & Optimization Strategies:
-
Inert Atmosphere: The most direct solution is to rigorously exclude oxygen. Running the reaction under an inert atmosphere of nitrogen or argon can significantly suppress this side reaction.[1]
-
Temperature Control: High temperatures can accelerate oxidation. Determine the minimum temperature required for efficient cyclization and avoid excessive heating.
-
Milder Reagents: If your synthesis involves an oxidative step, consider using a milder oxidant. For non-oxidative cyclizations, ensure your reagents (catalyst, solvent) are free from oxidizing contaminants.
-
Workup Conditions: Minimize exposure to air and heat during the workup and purification stages.
Objective: To prevent the oxidation of the dihydroquinolinone product to quinoline.
Materials:
-
Schlenk flask or a three-neck round-bottom flask
-
Nitrogen or Argon gas source with a bubbler
-
Degassed solvents (accomplished by sparging with N₂/Ar for 15-30 minutes)
-
Reactants and catalyst for your specific synthesis
Procedure:
-
Setup: Assemble the glassware and flame-dry it under vacuum to remove adsorbed moisture and air. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add your solid reactants (e.g., N-arylamide, catalyst) to the flask. Evacuate the flask and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent via cannula or a gas-tight syringe.
-
Reaction: Heat the reaction to the desired temperature using an oil bath. Maintain a slight positive pressure of inert gas throughout the reaction, monitored by the bubbler.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature before exposing it to the atmosphere. Proceed with your standard aqueous workup and extraction.
Issue 2: Formation of Michael Addition By-products
In syntheses utilizing α,β-unsaturated N-arylamides, the initial step can sometimes be an undesired intermolecular Michael addition rather than the intended intramolecular cyclization.
Plausible Mechanism:
A nucleophile present in the reaction mixture (e.g., another molecule of aniline starting material, a solvent molecule, or an additive) can attack the β-carbon of the unsaturated system, competing with the intramolecular attack of the aryl ring.
Solutions & Optimization Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of one reactant might favor one pathway over another.
-
Order of Addition: Modify the order in which reagents are added. For example, adding the catalyst to a solution of the substrate before adding another reactant can sometimes favor the intramolecular pathway.
-
Catalyst Selection: Choose a catalyst that promotes cyclization more effectively. For instance, some Lewis acids may coordinate in a way that favors the intramolecular Friedel-Crafts-type reaction over an intermolecular Michael addition.[2]
Issue 3: Formation of Unwanted Regioisomers
When using unsymmetrically substituted anilines, cyclization can occur at more than one position on the aromatic ring, leading to a mixture of regioisomeric products.
Plausible Mechanism:
In Friedel-Crafts-type cyclizations, the site of intramolecular electrophilic attack is governed by the electronic and steric properties of the aniline ring. Both ortho positions relative to the amine group can be potential sites for cyclization.
Solutions & Optimization Strategies:
-
Catalyst Modification: The choice between a Brønsted acid (e.g., TFA, PPA) and a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) can significantly influence regioselectivity.[2] Experiment with a panel of catalysts to find the one that gives the highest selectivity for the desired isomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states for the different cyclization pathways. Screen solvents of varying polarity (e.g., Dichloromethane, Toluene, Acetonitrile).
-
Blocking Groups: In cases of persistent poor selectivity, consider a synthetic route that involves installing a temporary blocking group on the undesired cyclization site.
Data & Visualization
Table 1: Troubleshooting Summary for Dihydroquinolinone Synthesis
| Problem | Potential Cause | Suggested Solution(s) |
| Quinoline By-product | Oxidation of the desired product. | Run the reaction under an inert (N₂/Ar) atmosphere; Lower reaction temperature; Use milder reagents.[1] |
| Michael Addition Adducts | Intermolecular reaction competes with intramolecular cyclization. | Optimize reactant stoichiometry; Change the order of reagent addition; Screen different catalysts.[1][2] |
| Regioisomer Mixture | Cyclization at multiple sites on an unsymmetrical aromatic ring. | Screen different Lewis and Brønsted acid catalysts; Test various solvents; Consider using blocking groups.[2] |
| Low Yield / No Reaction | Suboptimal conditions or low substrate reactivity. | Increase temperature; Switch to a more polar solvent (e.g., ethanol, acetonitrile)[1]; Use a more active catalyst.[1] |
Diagrams
Caption: Desired cyclization vs. oxidative by-product formation.
Caption: Troubleshooting workflow for by-product identification.
References
- Troubleshooting low conversion rates in dihydroquinolinone synthesis. BenchChem Technical Support.
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. MDPI.
- Optimizing reaction conditions for 1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. BenchChem.
- Dihydroquinolinone synthesis. Organic Chemistry Portal.
Sources
Technical Support Center: Advanced Catalysis for Friedel-Crafts Reactions
Welcome to the technical support center for alternatives to aluminum chloride (AlCl₃) in Friedel-Crafts reactions. This guide is designed for researchers, chemists, and process development professionals seeking to overcome the significant drawbacks of traditional AlCl₃ catalysis, such as stoichiometric requirements, moisture sensitivity, and the generation of corrosive waste.[1][2]
Here, we provide in-depth, field-proven insights into modern catalytic systems that offer improved efficiency, reusability, and environmental performance. The content is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.
Section 1: Catalyst Selection Workflow
Choosing the right catalyst is critical for success. The traditional choice, AlCl₃, is a potent Lewis acid but its drawbacks often outweigh its benefits. For instance, in acylations, the ketone product complexes with AlCl₃, necessitating stoichiometric or greater amounts of the catalyst and leading to large volumes of hazardous waste during aqueous workup.[1][2][3] Modern alternatives are often truly catalytic, milder, and recyclable.
Question: How do I select the best alternative catalyst for my specific Friedel-Crafts reaction?
Answer: The optimal catalyst depends on several factors: the nature of your aromatic substrate (activated or deactivated), the type of reaction (alkylation or acylation), and your process requirements (e.g., catalyst recyclability, moisture tolerance).
Use the following decision workflow to guide your selection:
Caption: Catalyst selection workflow for Friedel-Crafts reactions.
Section 2: Troubleshooting Guide by Catalyst Class
This section provides targeted troubleshooting advice for common issues encountered with popular AlCl₃ alternatives.
A. Heterogeneous Catalysts (Zeolites, Clays, Solid Acids)
Heterogeneous catalysts like zeolites (e.g., H-BEA, H-Y) and montmorillonite clays are highly attractive due to their ease of separation, reusability, and potential for shape selectivity.[4][5][6][7][8][9][10] They are particularly effective in industrial-scale processes and continuous-flow systems.[11][12]
Frequently Asked Questions & Troubleshooting
-
Q1: My reaction with a zeolite catalyst is very slow or shows no conversion. What's wrong?
-
A1: Catalyst Deactivation & Pore Blocking.
-
Causality: Zeolites rely on acidic sites within their microporous structure.[7] Large reactant or product molecules can block these pores, preventing access to the active sites. Furthermore, coke formation—the deposition of heavy aromatic byproducts—can poison the catalyst surface, especially at high temperatures.[13]
-
Solution:
-
Confirm Pore Compatibility: Ensure your substrate and product molecules have a kinetic diameter smaller than the zeolite's pore size. For larger molecules, consider mesoporous materials like MCM-41.[14]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they also accelerate coking. Run the reaction at the lowest effective temperature.
-
Regenerate the Catalyst: If deactivation occurs, the catalyst can often be regenerated. See the protocol below.
-
-
-
-
Q2: How do I regenerate a deactivated zeolite catalyst?
-
A2: Through Washing and Calcination.
-
Causality: Regeneration aims to remove adsorbed organic species and coke from the catalyst surface and pores.
-
Protocol:
-
Separation: After the reaction, separate the zeolite catalyst by filtration or centrifugation.[3]
-
Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, acetone) to remove residual reactants and products.[3]
-
Drying: Dry the washed zeolite in an oven at 100-120°C for several hours to remove the solvent.[3]
-
Calcination: Place the dried catalyst in a furnace and heat it in a stream of air to 500-550°C for 3-5 hours. This controlled burning removes recalcitrant organic residues (coke).[3]
-
Cooling & Storage: Allow the catalyst to cool to room temperature in a desiccator to prevent moisture absorption before reuse.[3]
-
-
-
-
Q3: I'm observing poor regioselectivity (e.g., wrong ortho/para ratio) in an acylation reaction. Can a zeolite help?
-
A3: Yes, through Shape Selectivity.
-
Causality: The defined pore structure of zeolites can sterically hinder the formation of bulkier isomers.[6][7] For example, in the acylation of a monosubstituted benzene, the transition state leading to the para product is typically less bulky than that for the ortho product and fits more readily into the zeolite pores, thus favoring para selectivity.
-
Recommendation: Zeolite H-BEA (Beta) is often a good starting point for exploring shape-selective acylations due to its three-dimensional pore structure.[7]
-
-
B. Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Bi(OTf)₃)
Lanthanide triflates (Ln(OTf)₃) and other metal triflates are powerful, water-tolerant Lewis acids that can be used in catalytic amounts.[1][2] Their stability in water is a significant advantage over AlCl₃, allowing for less stringent reaction conditions and easier workup.[1]
Frequently Asked Questions & Troubleshooting
-
Q1: My reaction with Bismuth(III) Triflate (Bi(OTf)₃) is not working, even with a typically reactive substrate. What is the likely cause?
-
A1: Catalyst Quality and Hydration.
-
Causality: While Bi(OTf)₃ is water-tolerant, its catalytic activity can be influenced by its hydration state. Commercially available Bi(OTf)₃ can be a hydrate (Bi(OTf)₃·xH₂O). In some reactions, trace water can be beneficial, but in others, it may lead to side reactions like alcohol dimerization instead of the desired Friedel-Crafts pathway.[15]
-
Solution:
-
Use Anhydrous Conditions for Baseline: For sensitive reactions, consider using anhydrous Ln(OTf)₃, which can be prepared by heating the hydrate under vacuum.[1]
-
Add Molecular Sieves: To remove trace water from solvents and reagents, add activated molecular sieves (3Å or 4Å) to the reaction mixture. This can prevent side reactions and improve yields.[16]
-
Check Substrate Compatibility: Aromatic compounds with strongly basic groups like amines (-NH₂) can coordinate with the Lewis acidic metal center, deactivating the catalyst.[3][17]
-
-
-
-
Q2: Can I recover and reuse lanthanide triflate catalysts?
-
A2: Yes, recovery is a key advantage.
-
Causality: Unlike AlCl₃, which is consumed in the reaction and destroyed during workup, lanthanide triflates do not form a stable complex with the product ketone and can be recovered from the aqueous phase after reaction completion.[1][18]
-
General Recovery Protocol:
-
After the reaction, quench with water.
-
Separate the organic layer containing your product.
-
The aqueous layer now contains the hydrated lanthanide triflate, ₃.[1]
-
Evaporate the water from the aqueous layer under reduced pressure.
-
Dry the resulting solid catalyst under high vacuum at 180-200°C to remove coordinated water before reuse.[1]
-
-
-
-
Q3: My acylation reaction rate with Yb(OTf)₃ is slow. How can I improve it?
-
A3: Consider the Mechanism and Reaction Conditions.
-
Causality: Kinetic studies on Ln(OTf)₃-catalyzed acylations suggest a highly organized transition state where the arene, acylating agent, and catalyst are all involved in the rate-determining step.[19][20] The reaction is often first order in each of these components.
-
Solution:
-
Increase Catalyst Loading: While truly catalytic, increasing the loading from 1 mol% to 5-10 mol% can significantly accelerate the reaction.
-
Increase Temperature: The reaction may have a moderate activation energy; gentle heating (e.g., 50-80°C) can be effective.
-
Solvent Choice: Polar, non-coordinating solvents like nitromethane can be effective. For some systems, using ionic liquids as a solvent can dramatically enhance reaction rates.[21]
-
-
-
Section 3: Comparative Data & Protocols
Table 1: Comparison of AlCl₃ and Alternative Catalysts
| Feature | Aluminum Chloride (AlCl₃) | Zeolites (e.g., H-BEA) | Lanthanide Triflates (Ln(OTf)₃) | Iron(III) Chloride (FeCl₃) |
| Nature | Strong Lewis Acid | Solid Brønsted/Lewis Acid | Water-Tolerant Lewis Acid | Mild Lewis Acid |
| Reaction Amount | Stoichiometric (Acylation)[3][22] | Catalytic | Catalytic[18] | Often Catalytic, sometimes Stoichiometric[23][24] |
| Moisture Sensitivity | Very High (reacts violently)[3] | Low to Moderate | Low (stable in water)[1][2] | Moderate |
| Reusability | No | Yes (after regeneration)[8][10] | Yes (with recovery)[1][18] | Limited |
| Waste Generation | High (corrosive Al-waste)[1] | Very Low | Low | Moderate |
| Key Advantage | High activity, low cost | Recyclable, shape-selective[6] | Water-tolerant, catalytic | Low cost, safer handling[24] |
| Key Disadvantage | Waste, harsh workup | Pore blocking, deactivation[9] | High cost of lanthanides | Lower activity than AlCl₃ |
Experimental Protocol: Zeolite-Catalyzed Acylation of Anisole
This protocol describes a greener alternative to the traditional AlCl₃-catalyzed acylation of anisole using H-BEA zeolite.
Materials:
-
Anisole (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
H-BEA Zeolite (10-20% by weight of anisole), activated
-
Toluene (solvent)
Procedure:
-
Catalyst Activation: Activate the H-BEA zeolite by heating at 500°C under a stream of dry air for 4 hours. Cool under vacuum or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated H-BEA zeolite and toluene.
-
Reagent Addition: Add anisole to the suspension. Heat the mixture to reflux (approx. 110°C).
-
Acylation: Add acetic anhydride dropwise to the refluxing mixture over 15 minutes.
-
Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the zeolite catalyst by simple filtration. Wash the catalyst with fresh toluene. The recovered catalyst can be regenerated (see Section 2A).
-
Combine the filtrate and washings. Wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product (primarily 4-methoxyacetophenone).
-
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
In the landscape of pharmaceutical development, the analytical methods that underpin quality control are as critical as the therapeutic compounds they measure. For a molecule like 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, a potential pharmacologically active agent or a key intermediate, a robust and reliable High-Performance Liquid Chromatography (HPLC) method is non-negotiable. This guide provides an in-depth comparison of a fully validated HPLC method versus a poorly characterized alternative, illustrating the tangible impact of rigorous validation on data integrity and, ultimately, patient safety. The principles and protocols described herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]
Part 1: The Imperative of Method Validation
An HPLC method, in essence, is a detailed recipe for separating, identifying, and quantifying a substance. Method validation is the documented process of proving that this recipe is "fit for purpose"—that it consistently produces results that are accurate, precise, and reliable.[1][4][5] A non-validated or poorly characterized method is akin to a recipe with ambiguous measurements and cooking times; the outcome is unpredictable and untrustworthy.
Throughout this guide, we will compare two hypothetical methods for the analysis of this compound:
-
Method A (Validated): A method that has been rigorously tested against ICH guidelines.
-
Method B (Poorly Characterized): A method developed with minimal validation, exhibiting common pitfalls.
Part 2: The Pillars of HPLC Method Validation
The validation of an HPLC method is a multifaceted process, with each parameter assessing a different aspect of the method's performance.[6]
System Suitability Testing (SST)
Why it Matters: Before any samples are analyzed, we must first confirm that the HPLC system itself is performing correctly.[7][8][9] SST is a series of checks that ensure the equipment, electronics, and analytical operations constitute an integral system that can be evaluated as a whole.[10] It's the pre-flight check for your analysis.[11]
Experimental Protocol:
-
Prepare a standard solution of this compound.
-
Make five or six replicate injections of the standard solution.[7]
-
Calculate key performance indicators such as retention time, peak area, tailing factor, and theoretical plates.[11]
-
The relative standard deviation (%RSD) for peak area and retention time should be within acceptable limits.
Comparative Data Analysis:
| Parameter | Method A (Validated) | Method B (Poorly Characterized) | Acceptance Criteria |
| %RSD of Peak Area | 0.8% | 4.5% | ≤ 2.0% |
| %RSD of Retention Time | 0.3% | 2.1% | ≤ 1.0% |
| Tailing Factor | 1.1 | 1.8 | ≤ 2.0 |
| Theoretical Plates | > 5000 | < 2000 | > 2000 |
Method A demonstrates a stable and efficient system, whereas Method B shows significant variability, which could lead to inaccurate quantification.
Specificity/Selectivity
Why it Matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[6][12][13][14] Without specificity, you might be measuring things other than your compound of interest, leading to falsely high results.[13]
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte) to check for interfering peaks.
-
Analyze a sample of this compound that has been subjected to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products.[15]
-
The peak for the analyte should be well-resolved from any other peaks.
Comparative Data Analysis:
| Condition | Method A (Validated) | Method B (Poorly Characterized) |
| Blank Injection | No interfering peaks at the analyte's retention time. | A small peak is observed near the analyte's retention time. |
| Stressed Sample | The analyte peak is well-separated from all degradation peaks (Resolution > 2). | A degradation peak co-elutes with the analyte peak. |
Method A is specific for this compound, while Method B is not, leading to a potential overestimation of the analyte in the presence of impurities.
Linearity and Range
Why it Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[6][16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[16][17]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically covering 80% to 120% of the expected sample concentration.[6]
-
Inject each standard and record the peak area.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
Comparative Data Analysis:
| Parameter | Method A (Validated) | Method B (Poorly Characterized) | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | 0.9850 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | 75 - 125 µg/mL | Covers the expected concentration range with acceptable linearity, accuracy, and precision. |
Method A shows excellent linearity over a wide range, allowing for accurate quantification of samples with varying concentrations. Method B has a poor correlation coefficient and a narrow range, making it unreliable.
Accuracy
Why it Matters: Accuracy is the closeness of the test results obtained by the method to the true value.[2][6][18] It is a measure of the method's correctness.
Experimental Protocol:
-
Prepare samples with a known amount of this compound (e.g., by spiking a placebo matrix).
-
Analyze these samples and calculate the percentage of the analyte that is recovered. This should be done at a minimum of three concentration levels.[14]
Comparative Data Analysis:
| Concentration Level | Method A (Validated) | Method B (Poorly Characterized) | Acceptance Criteria |
| 80% | 99.5% recovery | 92.0% recovery | 98.0 - 102.0% |
| 100% | 100.2% recovery | 108.0% recovery | 98.0 - 102.0% |
| 120% | 99.8% recovery | 95.5% recovery | 98.0 - 102.0% |
Method A is highly accurate, with recovery values close to 100%. Method B shows poor and inconsistent recovery, indicating a systematic error in the method.
Precision
Why it Matters: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18] It is a measure of the method's reproducibility.[4]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and equipment.[1][19]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[18]
Comparative Data Analysis:
| Parameter | Method A (Validated) | Method B (Poorly Characterized) | Acceptance Criteria |
| Repeatability (%RSD) | 0.9% | 5.2% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | 8.5% | ≤ 2.0% |
Method A is precise, with low variability in the results. Method B is imprecise, indicating that the method is not well-controlled and produces scattered results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it Matters: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][20][21] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][20][21] These are important for the analysis of impurities or low-level analytes.
Experimental Protocol: There are several methods for determining LOD and LOQ, including:
-
Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[20][21]
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[22]
Comparative Data Analysis:
| Parameter | Method A (Validated) | Method B (Poorly Characterized) |
| LOD | 0.1 µg/mL | 1.0 µg/mL |
| LOQ | 0.3 µg/mL | 3.0 µg/mL |
Method A is more sensitive than Method B, allowing for the detection and quantification of lower levels of the analyte.
Robustness
Why it Matters: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23][24] It provides an indication of its reliability during normal usage.[24]
Experimental Protocol:
-
Intentionally make small changes to the method parameters, one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze a sample under each of these modified conditions and assess the impact on the results.
Comparative Data Analysis:
| Parameter Varied | Impact on Method A (Validated) | Impact on Method B (Poorly Characterized) |
| Flow Rate (± 0.1 mL/min) | Minor shift in retention time, no effect on quantification. | Significant shift in retention time, peak tailing observed. |
| Mobile Phase %B (± 2%) | Predictable shift in retention time, resolution maintained. | Loss of resolution between the analyte and an impurity peak. |
Method A is robust, meaning it is reliable even with minor variations in the experimental conditions. Method B is not robust and is likely to produce unreliable results in a routine laboratory setting.
Part 3: Visualizing the Validation Workflow
A well-defined workflow is essential for a successful HPLC method validation. The following diagram illustrates the logical sequence of validation experiments.
Caption: A flowchart illustrating the sequential process of HPLC method validation.
Part 4: Conclusion
The comparison between Method A and Method B starkly illustrates the difference between a reliable, scientifically sound analytical method and one that is not. While the initial investment in time and resources for a full method validation may seem substantial, it is a critical step that ensures the quality, safety, and efficacy of pharmaceutical products. A validated HPLC method for this compound provides confidence in the data generated, which is essential for making informed decisions throughout the drug development process.
References
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- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
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A Comparative Guide to 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one and its Positional Isomers for Drug Discovery
Introduction: The Privileged Scaffold of Dihydroquinolinone
In the landscape of medicinal chemistry, the 3,4-dihydroquinolin-2(1H)-one core is recognized as a "privileged scaffold." This versatile heterocyclic system forms the structural foundation of numerous pharmacologically active compounds, including several FDA-approved drugs. Its unique three-dimensional structure and the ability to present functional groups in specific vectors allow for diverse interactions with biological targets. This guide provides a comparative analysis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one and its key positional isomers, the 6-hydroxy and 7-hydroxy analogs. As we will explore, the seemingly subtle shift of a hydroxyl group around the aromatic ring dramatically alters the molecule's physicochemical properties and, consequently, its pharmacological profile, offering a compelling case study in structure-activity relationships (SAR).
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not only a side-by-side comparison of these isomers but also the underlying scientific rationale and robust experimental protocols to empower further investigation and application in drug discovery programs.
Part 1: Physicochemical Properties—The Foundation of Biological Fate
A compound's journey in a biological system is fundamentally governed by its physicochemical characteristics. Properties like melting point, boiling point, and solubility influence everything from formulation and storage to absorption and distribution. The positioning of the hydroxyl group on the dihydroquinolinone scaffold creates distinct differences in intermolecular forces, such as hydrogen bonding, which are reflected in these properties.
The 5-hydroxy isomer, for instance, has the potential for intramolecular hydrogen bonding between the phenolic proton and the amide oxygen. This can decrease its interaction with water molecules, potentially lowering its aqueous solubility compared to the 6- and 7-hydroxy isomers where such intramolecular bonding is less favorable. These differences are critical for predicting oral bioavailability and designing effective delivery systems.
Below is a comparative summary of the key physicochemical properties for the 5-, 6-, and 7-hydroxy isomers of 3,4-dihydroquinolin-2(1H)-one.
| Property | 5-Hydroxy Isomer | 6-Hydroxy Isomer | 7-Hydroxy Isomer |
| CAS Number | 30389-33-4[1] | 54197-66-9 | 22246-18-0[2] |
| Molecular Formula | C₉H₉NO₂[1][3] | C₉H₉NO₂ | C₉H₉NO₂[2] |
| Molecular Weight | 163.17 g/mol [1][3] | 163.17 g/mol | 163.17 g/mol [4] |
| Appearance | Off-white solid[1][5] | Off-white crystalline powder | Off-white to pale yellow powder[2][6] |
| Melting Point | 225-227 °C[3] or 233-234 °C[1] | 236-240 °C | 233-237 °C[2] |
| Boiling Point | 381.2 °C (Predicted)[3] | 424.5 °C (Predicted) | 403.7-426.8 °C (Predicted)[6][7][8] |
| Solubility | Soluble in DMSO, slightly in Methanol | Soluble in DMSO, slightly in Methanol[9] | Soluble in DMSO and Methanol (slight)[2][7] |
Part 2: Synthesis Strategies and Methodologies
The synthesis of these isomers often involves intramolecular Friedel-Crafts-type reactions, where careful control of catalysts and reaction conditions is paramount to achieving regioselectivity. The synthesis of the 7-hydroxy isomer, for example, can inadvertently produce the 5-hydroxy isomer as a significant byproduct, necessitating robust purification methods.[4][10]
Below is a general workflow for the synthesis of a hydroxy-3,4-dihydroquinolin-2(1H)-one, followed by a specific, detailed protocol for the 5-hydroxy isomer.
Caption: General synthetic workflow for hydroxy-3,4-dihydroquinolin-2(1H)-one isomers.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Causality: The synthesis leverages the reactivity of a tetrahydro-quinoline dione precursor. N-bromosuccinimide (NBS) is used as a brominating agent to facilitate a subsequent rearrangement and aromatization to yield the desired phenolic dihydroquinolinone. Cyclohexane is chosen as the solvent, and refluxing provides the necessary thermal energy for the reaction to proceed.
-
Reaction Setup: In a 100 mL three-necked flask equipped with a stirrer and reflux condenser, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 mL).
-
Initiation: Stir the mixture in an ice bath for 10 minutes to dissolve the starting material.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (0.03 mol) in cyclohexane (5 mL) dropwise to the cooled mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Add water (approximately 0.7 times the volume of the reactant mixture) and stir.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer four times with ethyl acetate (using a volume equal to the aqueous layer each time). Combine the organic layers.
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate or calcium chloride. Filter the drying agent and evaporate the solvent under reduced pressure.
-
Final Product: Dry the resulting residue to yield this compound as an off-white solid.[1]
Part 3: Comparative Biological Activities and Therapeutic Potential
The dihydroquinolinone scaffold is a chameleon in the world of pharmacology, capable of interacting with a wide array of biological targets.[11][12] This versatility is evident in its presence in drugs treating conditions from psychosis to congestive heart failure.[1] The position of the hydroxyl group is a key determinant of this activity, influencing how the molecule fits into a binding pocket and which residues it can interact with.
| Isomer | Known Biological Roles & Activities | Key Pharmaceutical Relevance |
| 5-Hydroxy | Used as an intermediate for CNS and anti-inflammatory drugs.[3] Identified as a metabolite of Carteolol.[5] | Research intermediate with unexplored potential. |
| 6-Hydroxy | Derivatives exhibit potent and selective PDE3 inhibition, leading to cardiotonic effects.[13] Related structures show significant antioxidant and NF-κB-mediated anti-inflammatory activity. | Key intermediate in the synthesis of Cilostazol , a phosphodiesterase inhibitor used to treat intermittent claudication. |
| 7-Hydroxy | Exhibits weak inhibitory activity against monoamine oxidase-A (MAO-A) with an IC50 of 183 µM.[14] Shows potential as an antitumor agent and a tyrosinase inhibitor for melanoma.[2][6][15] Derivatives have been investigated for anticonvulsant properties. | Crucial intermediate in the synthesis of Aripiprazole , a widely used atypical antipsychotic for treating schizophrenia and bipolar disorder.[2][4][10] |
Part 4: Experimental Protocols for Biological Characterization
To empirically compare the biological activities of these isomers, a panel of well-established assays is required. The following protocols are provided as self-validating systems, including necessary controls, to ensure trustworthy and reproducible data.
Caption: A tiered workflow for the biological evaluation of dihydroquinolinone isomers.
Protocol 1: Kinase Inhibition Profiling (Biochemical Assay)
Causality: The dihydroquinolinone scaffold is known to act as a hinge-binding motif in many kinase inhibitors. This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of a panel of purified kinases, providing a broad overview of their potential targets.
-
Compound Preparation: Prepare 10 mM stock solutions of each isomer in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in an appropriate assay buffer.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service or an in-house panel of purified, active kinases relevant to your research area (e.g., MAP kinases, receptor tyrosine kinases).
-
Assay Reaction: In a 384-well plate, combine the kinase, a specific peptide substrate, and ATP (at its Km concentration) in a buffered solution. Add the test compound from the dilution series. Include a positive control (a known inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assessment (MTT Assay)
Causality: This assay measures the metabolic activity of living cells, serving as an indicator of cell viability or cytotoxicity. It is crucial for identifying potential anticancer activity or general toxicity of the compounds.
-
Cell Seeding: Plate a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the hydroxy-dihydroquinolinone isomers (e.g., 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
This comparative guide demonstrates that the 3,4-dihydroquinolin-2(1H)-one scaffold is a highly tunable platform for drug discovery. The positional chemistry of a single hydroxyl group dictates the physicochemical properties and steers the biological activity towards distinct therapeutic areas—from CNS disorders (7-hydroxy) to cardiovascular conditions (6-hydroxy).
While the 6- and 7-hydroxy isomers are well-established as key pharmaceutical intermediates, This compound remains a comparatively underexplored molecule. Its structural similarity to its active isomers, coupled with its known use in synthesizing CNS and anti-inflammatory agents, marks it as a compelling candidate for further investigation. Future research should focus on a direct, head-to-head screening of these three isomers in broad pharmacological panels. This, combined with computational docking studies, could unveil novel activities for the 5-hydroxy isomer and further refine our understanding of the structure-activity relationships that define this privileged scaffold.
References
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A Comparative Guide to the Biological Activities of 5-hydroxy- and 7-hydroxy-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure, forming the backbone of numerous biologically active compounds. The seemingly subtle variation in the position of a hydroxyl group on this scaffold can lead to significant differences in pharmacological activity. This guide provides an in-depth, objective comparison of the biological activities of two such isomers: 5-hydroxy-3,4-dihydroquinolin-2(1H)-one and 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. By synthesizing available experimental data and outlining key experimental protocols, this document aims to equip researchers with the critical information needed to guide future drug discovery and development efforts.
Unveiling the Pharmacological Profiles: A Comparative Overview
The placement of the hydroxyl group at either the 5- or 7-position of the 3,4-dihydroquinolin-2(1H)-one core imparts distinct physicochemical properties that, in turn, influence their interaction with biological targets. While direct comparative studies are limited, a survey of the literature and data on structurally related compounds allows for a compelling juxtaposition of their potential therapeutic applications.
Monoamine Oxidase (MAO) Inhibition: A Tale of Two Isomers
Monoamine oxidases are key enzymes in the metabolism of neurotransmitters, and their inhibition is a cornerstone of treatment for neurodegenerative and psychiatric disorders.
7-hydroxy-3,4-dihydroquinolin-2(1H)-one has been identified as a weak inhibitor of MAO-A, with a reported half-maximal inhibitory concentration (IC50) of 183 μM.[1] This suggests a modest potential for modulating the levels of neurotransmitters like serotonin and norepinephrine. Interestingly, derivatives of the 7-hydroxy isomer have been shown to be highly potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, highlighting the potential of this scaffold for the development of therapeutics for Parkinson's disease.[2]
| Compound | Target | IC50 (µM) | Potency |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | MAO-A | 183 | Weak |
| This compound | MAO-A | Data not available | - |
| Structurally similar to 5-hydroxy isomer | MAO-A | 13.97 | Moderate |
| Structurally similar to 5-hydroxy isomer | MAO-B | 3.23 | Potent |
Neuroprotective and Anti-inflammatory Potential: A Common Phenolic Heritage
Both isomers, being phenolic compounds, are anticipated to exhibit neuroprotective and anti-inflammatory activities. These properties are often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways.
Anti-inflammatory Activity: Neuroinflammation, mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases. Phenolic compounds can suppress the production of pro-inflammatory mediators in microglia. While specific IC50 values for the inhibition of inflammatory markers by 5-hydroxy- and 7-hydroxy-3,4-dihydroquinolin-2(1H)-one are not available, the general mechanism involves the downregulation of pathways such as NF-κB and MAPK, leading to reduced expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α and IL-6.[3][4]
Antioxidant Activity: The hydroxyl group on the aromatic ring of both isomers is a key structural feature that imparts antioxidant potential. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize damaging radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to quantify this activity. Although direct comparative IC50 values for these specific isomers are not documented in the reviewed literature, their phenolic nature strongly suggests they would demonstrate antioxidant capacity.
Experimental Methodologies: A Guide to Biological Evaluation
To facilitate further research and a direct comparison of these two compounds, detailed protocols for key biological assays are provided below.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory potential of the test compounds against MAO-A and MAO-B.
Principle: MAO enzymes catalyze the oxidative deamination of a substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a fluorescent product (resorufin), which can be quantified.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., kynuramine for both, or specific substrates like p-tyramine)
-
Amplex® Red solution
-
Horseradish Peroxidase (HRP) solution
-
Test compounds (5-hydroxy- and 7-hydroxy-3,4-dihydroquinolin-2(1H)-one)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer.
-
In the microplate, add the assay buffer, MAO enzyme (A or B), and the test compound dilutions.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence kinetically at an excitation/emission of ~535/587 nm at 37°C for 30-60 minutes.
-
Calculate the reaction rates from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
MAO Inhibition Assay Workflow
Protocol 2: Anti-inflammatory Assay in Microglial Cells
This protocol describes a method to assess the anti-inflammatory effects of the compounds on lipopolysaccharide (LPS)-stimulated microglial cells.
Principle: LPS, a component of gram-negative bacteria, activates microglia, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. The inhibitory effect of the test compounds on this activation is quantified.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent for NO measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Spectrophotometer and ELISA plate reader
Procedure:
-
Seed microglial cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at ~540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
-
Use the cell culture supernatant to perform ELISAs for TNF-α and IL-6 according to the manufacturer's protocols.
-
-
Determine the percent inhibition of NO and cytokine production for each compound concentration.
-
Calculate the IC50 values.
Anti-inflammatory Assay Workflow
Protocol 3: DPPH Radical Scavenging Assay
This protocol details a common method for evaluating the antioxidant capacity of the compounds.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance is measured.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the test compound dilutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5][6][7][8]
Signaling Pathways and Mechanisms of Action
The biological activities of these hydroxylated dihydroquinolinones are intrinsically linked to their ability to modulate specific cellular signaling pathways.
Modulation of Neurotransmitter Levels by MAO Inhibition
MAO-A inhibitors prevent the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[9] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This mechanism is central to the therapeutic effects of MAOIs in depression and other mood disorders.
MAO-A Inhibition Mechanism
Anti-inflammatory Signaling in Microglia
Phenolic compounds, including the 5- and 7-hydroxy isomers, are known to exert anti-inflammatory effects by interfering with pro-inflammatory signaling cascades in microglia. Upon activation by stimuli like LPS, microglia initiate signaling through pathways like NF-κB and MAPK. This leads to the transcription and release of pro-inflammatory mediators. The hydroxylated dihydroquinolinones can potentially inhibit these pathways, leading to a reduction in the inflammatory response.
Anti-inflammatory Signaling Pathway
Conclusion
The comparative analysis of 5-hydroxy- and 7-hydroxy-3,4-dihydroquinolin-2(1H)-one reveals distinct and overlapping biological activities that warrant further investigation. The 7-hydroxy isomer is a weak MAO-A inhibitor, with its derivatives showing promise as potent MAO-B inhibitors. The 5-hydroxy isomer, based on structural analogy, is also predicted to have MAO inhibitory activity, potentially with selectivity for MAO-B. Both compounds are expected to possess anti-inflammatory and antioxidant properties due to their phenolic nature.
The lack of direct comparative experimental data underscores the need for side-by-side evaluation of these isomers using standardized protocols, such as those detailed in this guide. Such studies are crucial for elucidating the structure-activity relationships and unlocking the full therapeutic potential of this versatile chemical scaffold. The insights gained will undoubtedly fuel the rational design of novel and more potent drug candidates for a range of neurological and inflammatory disorders.
References
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- Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH-radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659.
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- YouTube. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology.
- Elabscience. (n.d.). DPPH Free Radical Scavenging Capacity Colorimetric Assay Kit.
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- Uddin, G., Rauf, A., Siddiqui, B. S., Muhammad, N., Khan, A., & Shah, S. U. A. (2014). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1423-1427.
- Kim, H., & Park, H. (2019). Antineuroinflammatory Effects of 7,3′,4′-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression. Biomolecules & Therapeutics, 27(1), 74-81.
- ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value.
- Park, H. J., & Lee, K. (2020). Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation. Journal of Medicinal Food, 23(1), 1-10.
- Al-Horani, R. A., Desai, U. R., & Al-Abed, Y. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 26(11), 3247.
- Marcolin, E., et al. (2025). A Combination of 5-(3′,4′-Dihydroxyphenyl)-γ-Valerolactone and Curcumin Synergistically Reduces Neuroinflammation in Cortical Microglia by Targeting the NLRP3 Inflammasome and the NOX2/Nrf2 Signaling Pathway.
- Marcolin, E., Chemello, C., Piovan, A., Bonollo, U., Ragazzi, E., & Zusso, M. (2025). A Combination of 5-(3′,4′-Dihydroxyphenyl)
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A Comparative Guide to the Neuroprotective Efficacy of Quinolinone Derivatives
In the relentless pursuit of therapeutic strategies against the rising tide of neurodegenerative diseases, the quinolinone scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable capacity to modulate multiple pathological pathways implicated in neuronal demise. This guide offers an in-depth comparison of the neuroprotective efficacy of various quinolinone derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel neuroprotective agents.
The Imperative for Neuroprotection and the Promise of Quinolinone Derivatives
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. Consequently, therapeutic strategies aimed at protecting neurons from damage and death—a concept known as neuroprotection—are of paramount importance.
Quinoline and its derivatives, a class of heterocyclic compounds, have garnered considerable attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Many of these compounds have been designed as multi-target-directed ligands (MTDLs), capable of interacting with several key players in the neurodegenerative cascade.[3] This multi-pronged approach is considered an attractive strategy for tackling the complex and multifactorial nature of these diseases.[1][2]
This guide will delve into a comparative analysis of both established quinolinone-based drugs and novel synthetic derivatives, providing a comprehensive overview of their neuroprotective potential.
Comparative Analysis of Neuroprotective Efficacy
A direct head-to-head comparison of the neuroprotective efficacy of different quinolinone derivatives is challenging due to the variability in experimental models and conditions across different studies. However, by collating and examining the available data, we can discern patterns of activity and potential therapeutic advantages.
Established Quinolinone-Based Drugs with Neuroprotective Properties
Aripiprazole , an atypical antipsychotic, has shown neuroprotective effects in various preclinical models. In a mouse model of focal cerebral ischemia, aripiprazole treatment reduced atrophic changes in the striatum, attenuated dopaminergic neuronal injury, and decreased microglial activation.[4] Its neuroprotective mechanisms are thought to involve the promotion of synaptic plasticity through the upregulation of brain-derived neurotrophic factor (BDNF) and the modulation of calcium signaling.[3]
Cilostazol , a phosphodiesterase 3 (PDE3) inhibitor, is another established drug with demonstrated neuroprotective effects. In a rat model of chronic cerebral hypoperfusion, cilostazol was found to protect against white matter damage and cognitive impairment.[5] Its mechanisms of action are multifaceted, including anti-apoptotic effects mediated by the activation of the cAMP-responsive element-binding protein (CREB) signaling pathway, antioxidant effects through the suppression of lipid peroxidation, and anti-inflammatory actions.[5][6]
Novel Synthetic Quinolinone and Quinazolinone Derivatives
Recent research has focused on the design and synthesis of novel quinolinone and quinazolinone derivatives with enhanced neuroprotective properties. These efforts have yielded several promising candidates.
For instance, a series of quinazolinone derivatives were synthesized and evaluated in an MPP+ induced SH-SY5Y cell injury model, a common in vitro model for Parkinson's disease. Several of these compounds showed promising neural cell protection activities.[7][8] Another study focused on the design of quinoline-based analogues targeting both inflammatory and oxidative insults, with two derivatives demonstrating successful protection of glial and neuronal cells from oxidative damage at low micromolar concentrations.[1][2][5]
The following tables summarize the available quantitative data for a selection of novel quinolinone derivatives, highlighting their multi-target activities.
Table 1: Cholinesterase Inhibitory Activity of Novel Quinoline-1,3,4-oxadiazole Hybrids [3]
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| Derivative A | 0.045 | 0.12 |
| Derivative B | 0.062 | 0.25 |
| Donepezil (Reference) | 0.028 | 3.45 |
Table 2: Neuroprotective and MAO-B Inhibitory Activity of Novel Quinoline Derivatives [3]
| Compound | Neuroprotection against H2O2-induced cell death (% of control) | MAO-B IC50 (µM) |
| Derivative C | 75% at 10 µM | 0.85 |
| Derivative D | 82% at 10 µM | 1.23 |
| Rasagiline (Reference) | - | 0.015 |
Disclaimer: The data presented in these tables are compiled from different studies and should be interpreted with caution. A direct comparison of potency may not be accurate due to variations in experimental conditions.
Key Signaling Pathways in Quinolinone-Mediated Neuroprotection
The neuroprotective effects of quinolinone derivatives are underpinned by their ability to modulate several key intracellular signaling pathways. Understanding these pathways is crucial for the rational design of more effective therapeutic agents.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival, growth, and proliferation.[9][10][11][12] Activation of this pathway, often initiated by neurotrophic factors, leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.[9][10][11][13] Several quinolinone derivatives have been shown to exert their neuroprotective effects by activating the PI3K/Akt pathway.[12][14]
Caption: The PI3K/Akt signaling pathway promoting neuronal survival.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[15][16][17] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[7][15][16][17][18] The antioxidant properties of many quinolinone derivatives are attributed to their ability to activate the Nrf2 signaling pathway.[4][19]
Caption: The Nrf2 signaling pathway in response to oxidative stress.
The CREB Signaling Pathway
The cAMP-responsive element-binding protein (CREB) is a transcription factor that plays a pivotal role in neuronal plasticity, learning, memory, and neuroprotection.[5][8][20][21][22] Activation of CREB, typically through phosphorylation, leads to the expression of genes involved in neuronal survival and function, including BDNF.[5][8][20][21] The neuroprotective effects of some quinolinone derivatives, such as cilostazol, are linked to the activation of the CREB pathway.[5]
Caption: The CREB signaling pathway in neuroprotection.
Experimental Protocols for Assessing Neuroprotective Efficacy
The objective evaluation of the neuroprotective potential of quinolinone derivatives relies on a battery of well-established in vitro and in vivo assays. The following section provides detailed, step-by-step methodologies for key experiments.
In Vitro Assessment of Neuroprotection
Caption: General workflow for in vitro neuroprotection assays.
4.1.1. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[23][24][25]
-
Step 1: Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Step 2: Compound Treatment: Treat the cells with various concentrations of the quinolinone derivative for a predetermined period (e.g., 24 hours).
-
Step 3: Induction of Cytotoxicity: Introduce a neurotoxic agent (e.g., 100 µM H₂O₂) to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).
-
Step 4: MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Step 5: Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
4.1.2. Apoptosis Detection (TUNEL Assay)
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[1][2][26][27][28]
-
Step 1: Sample Preparation: Culture and treat cells on coverslips as described for the MTT assay.
-
Step 2: Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 20 minutes at room temperature.[2]
-
Step 3: TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[2]
-
Step 4: Staining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Step 5: Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (from the labeled dUTP), while all nuclei will show blue fluorescence (from DAPI). The percentage of apoptotic cells can be quantified.
4.1.3. Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[29][30][31][32][33]
-
Step 1: Cell Culture and Treatment: Culture and treat neuronal cells as described previously.
-
Step 2: Probe Loading: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Step 3: Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., H₂O₂).
-
Step 4: Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of 485/535 nm.
In Vivo Assessment of Neuroprotection
4.2.1. Morris Water Maze Test for Spatial Learning and Memory
The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[6][34][35][36][37]
-
Step 1: Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water containing a hidden escape platform.
-
Step 2: Acquisition Phase: For 5 consecutive days, each animal undergoes four trials per day to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Step 3: Probe Trial: On the 6th day, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
Conclusion and Future Directions
The quinolinone scaffold represents a highly promising framework for the development of novel neuroprotective agents. Both established drugs and newly synthesized derivatives have demonstrated significant efficacy in preclinical models of neurodegenerative diseases. Their multi-target nature, encompassing antioxidant, anti-inflammatory, and anti-apoptotic activities, makes them particularly attractive for tackling the complex pathology of these disorders.
Future research should focus on conducting direct comparative studies of the most promising quinolinone derivatives in standardized preclinical models. This will enable a more objective assessment of their relative efficacy and help to identify lead candidates for clinical development. Furthermore, a deeper understanding of the molecular mechanisms underlying their neuroprotective effects will facilitate the rational design of next-generation quinolinone-based therapeutics with enhanced potency and safety profiles.
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The Structure-Activity Relationship of Dihydroquinolinone Analogs: A Comparative Guide for Drug Discovery Professionals
The 3,4-dihydro-2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs, including the antipsychotic aripiprazole and the antiplatelet agent cilostazol.[1] Its versatility and favorable pharmacological properties have made it a focal point for the development of novel therapeutics targeting a range of biological pathways.[1] This guide provides an in-depth comparison of dihydroquinolinone analogs, focusing on their structure-activity relationships (SAR) as kinase and phosphodiesterase inhibitors. We will delve into the experimental data that underpins these relationships and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers in drug discovery and development.
The Dihydroquinolinone Core: A Versatile Scaffold for Kinase Inhibition
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The dihydroquinolinone scaffold has proven to be a fertile starting point for the design of potent and selective kinase inhibitors.
Comparative Analysis of Dihydroquinolinone-Based Kinase Inhibitors
The following table summarizes the structure-activity relationships of various dihydroquinolinone analogs as inhibitors of key kinases implicated in cancer and inflammatory diseases.
| Analog Series | Target Kinase | Key Structural Modifications & SAR Insights | Potency (IC50/GI50) | Reference |
| Pyrazolo[3,4-b]quinolin-4-ones | c-Jun N-terminal Kinase (JNK) | The fusion of a pyrazole ring to the dihydroquinolinone core is crucial for activity. Substitutions on the pyrazole and benzoyl moieties significantly impact potency. Compound 16 emerged as a potent and selective JNK inhibitor. | Compound 16 : Potent JNK inhibitor with good cellular potency. | [1]([Link]) |
| C-7 Amino Acid Substituted Dihydroquinolinones | p38 MAP Kinase | Replacing the dihydroquinolinone with a quinolinone pharmacophore can enhance p38 inhibitory activity. C-7 substitutions with amino acid side chains led to a very potent series of compounds in p38 enzyme assays. | A potent series was identified in p38 enzyme assays. | [2]([Link] |
| Steroidomimetic Dihydroisoquinolinones | Tubulin Polymerization | A carbonyl linker connecting the dihydroisoquinolinone core to a methoxyaryl "D-ring" mimic is critical for potent antiproliferative activity. The 6-hydroxy-2-(3,4,5-trimethoxybenzoyl) derivative (16g ) is exceptionally potent. | 16g : GI50 = 51 nM (DU-145 cells) | [3]([Link]) |
The development of these potent kinase inhibitors is underpinned by a deep understanding of the target's active site and the strategic modification of the dihydroquinolinone scaffold to optimize binding interactions. For instance, the successful design of p38 MAP kinase inhibitors often involves targeting the ATP-binding pocket, with modifications to the dihydroquinolinone core influencing both potency and selectivity.[4]
Signaling Pathways Targeted by Dihydroquinolinone Kinase Inhibitors
To fully appreciate the therapeutic potential of these compounds, it is essential to understand the signaling pathways they modulate. Below are diagrams of the JNK and p38 MAPK pathways, which are frequent targets of dihydroquinolinone-based inhibitors.
Dihydroquinolinone Analogs as Phosphodiesterase Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are critical second messengers in various physiological processes.[5] The dihydroquinolinone scaffold is present in cilostazol, a selective inhibitor of PDE3, highlighting the potential of this chemical class to target PDEs.
Comparative Analysis of Dihydroquinolinone-Based PDE Inhibitors
The following table presents a comparison of dihydroquinolinone analogs and their inhibitory activity against phosphodiesterases.
| Analog | Target PDE | Key Structural Features & SAR Insights | Potency (IC50) | Reference |
| Cilostazol | PDE3 | The tetrazole ring and the cyclohexyl ether moiety are key for its potent and selective PDE3 inhibitory activity. | 0.2 µM | [6]([Link]) |
| Compound 7e | TXA2 synthase & cAMP PDE | A 1H-imidazol-1-yl substitution on the dihydroquinolinone core confers dual inhibitory activity. | TXA2 synthase: 1.2 µM, cAMP PDE: 6.4 µM | [7]([Link]) |
| Tetracyclic Pyrroloquinolones | PDE5 | Fusing a pyrrole ring to the quinolone structure creates a tetracyclic system with potent PDE5 inhibitory activity. | Varies with substitution, some analogs show high potency. | [8]([Link]) |
The development of selective PDE inhibitors is a significant challenge due to the high degree of homology among the different PDE families.[5] The SAR of dihydroquinolinone-based PDE inhibitors reveals that modifications to the substituents on the dihydroquinolinone ring system can dramatically alter both potency and selectivity.
Experimental Protocols for the Evaluation of Dihydroquinolinone Analogs
The robust evaluation of novel compounds is the cornerstone of drug discovery. This section provides detailed, step-by-step methodologies for key assays used to characterize the biological activity of dihydroquinolinone analogs.
In Vitro Kinase Inhibition Assay (p38 MAP Kinase)
This protocol describes a non-radioactive method for determining the inhibitory activity of a test compound against p38 MAP kinase.
Materials:
-
96-well microtiter plates
-
Recombinant active p38 MAP kinase
-
ATF-2 (recombinant protein substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Dihydroquinolinone test compounds
-
Anti-phospho-ATF-2 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the dihydroquinolinone test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 25 µL of kinase assay buffer.
-
Add 5 µL of the diluted test compound or vehicle (DMSO) control.
-
Add 10 µL of a solution containing recombinant p38 MAP kinase and ATF-2 substrate.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the reaction by adding 50 µL of a solution containing EDTA.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of anti-phospho-ATF-2 antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of dihydroquinolinone analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., DU-145, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Dihydroquinolinone test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydroquinolinone compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Perspectives
The dihydroquinolinone scaffold remains a highly attractive starting point for the design of novel therapeutics. The structure-activity relationships discussed in this guide highlight the chemical tractability of this core and its potential for optimization against a variety of biological targets. The detailed experimental protocols provided serve as a practical resource for researchers aiming to evaluate the biological activity of their own dihydroquinolinone analogs.
Future research in this area will likely focus on leveraging computational modeling and structure-based drug design to develop next-generation dihydroquinolinone derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile scaffold holds significant promise for the discovery of new medicines to address unmet medical needs in oncology, neurodegenerative disorders, and inflammatory diseases.
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- Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK...
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A Comparative In Vitro Analysis of Anti-inflammatory Quinolinone Compounds
In the landscape of medicinal chemistry, the quinolinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. For researchers engaged in the discovery of novel anti-inflammatory therapeutics, understanding the nuanced differences between quinolinone analogs is paramount. This guide offers an in-depth, comparative analysis of various quinolinone compounds, grounded in experimental in vitro data. We will dissect their mechanisms of action, compare their potency in inhibiting key inflammatory mediators, and provide detailed protocols for the assays used in their evaluation, empowering researchers to make informed decisions in their drug development endeavors.
The Quinolinone Scaffold: A Versatile Core for Anti-inflammatory Drug Design
The quinolinone core, a bicyclic aromatic heterocycle, serves as a foundational structure for a diverse array of synthetic compounds.[1] Its versatility allows for substitutions at multiple positions, profoundly influencing the molecule's pharmacological profile. Structure-activity relationship (SAR) studies have revealed that modifications to the quinolinone skeleton can significantly enhance its anti-inflammatory properties by targeting key enzymes and signaling pathways implicated in the inflammatory cascade.[2]
Our focus in this guide is to compare quinolinone derivatives based on their ability to modulate critical inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).
Comparative Efficacy of Quinolinone Analogs in Suppressing Inflammatory Mediators
The anti-inflammatory potential of a compound is frequently assessed by its ability to inhibit the production of key inflammatory molecules in cellular models. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), is a widely accepted in vitro model for mimicking an inflammatory response.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a straightforward and reliable method to quantify nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants.
Here, we compare the NO inhibitory activity of several quinolinone and quinazolinone derivatives. It is important to note that quinazolinones, which feature a second nitrogen atom in the benzene ring of the quinolinone system, are also extensively studied for their anti-inflammatory properties.
| Compound ID | Scaffold | Substituents | Assay System | IC50 (µM) | Reference |
| 8k | Quinazolinone-2-carbothioamide | 4-CF3 phenyl on thioamide | LPS-activated RAW 264.7 cells | 1.12 | [3] |
| 8d | Quinazolinone-2-carbothioamide | 4-Cl phenyl on thioamide | LPS-activated RAW 264.7 cells | 2.99 | [3] |
| 8g | Quinazolinone-2-carbothioamide | 4-Br phenyl on thioamide | LPS-activated RAW 264.7 cells | 3.27 | [3] |
| Dexamethasone | Corticosteroid (Reference) | - | LPS-activated RAW 264.7 cells | 14.20 | [3] |
Analysis of Structure-Activity Relationship (SAR): The data clearly indicates that the presence of a thioamide functional group directly attached to a phenyl ring with electron-withdrawing halogen substituents (e.g., 4-CF3, 4-Cl, 4-Br) is crucial for potent anti-inflammatory activity.[3] The significantly lower IC50 values of compounds 8k , 8d , and 8g compared to the standard drug dexamethasone highlight their potential as potent NO inhibitors. Replacing the thioamide with an amide group has been shown to drastically reduce this inhibitory potency, underscoring the importance of the thioamide moiety in the interaction with its molecular target.[3]
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. Their inhibition is a key therapeutic strategy for many inflammatory diseases. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying these cytokines in cell culture supernatants.
While direct IC50 comparisons for a series of quinolinones on TNF-α and IL-6 are less commonly reported in single studies, the available data demonstrates a clear inhibitory trend. For instance, a study on the quinoline SPE2 (7-hydroxy-6-methoxyquinolin-2(1H)-one) showed effective suppression of LPS-induced TNF-α and IL-6 production in RAW 264.7 cells. Similarly, various quinoline and quinazolinone hybrids have been shown to significantly reduce the levels of these cytokines.
Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways
The anti-inflammatory effects of quinolinone compounds are largely attributed to their ability to modulate intracellular signaling cascades. The NF-κB and MAPK pathways are two of the most critical pathways in this regard.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.
Caption: The NF-κB signaling pathway and a potential point of inhibition by quinolinone compounds.
Quinolinone derivatives have been shown to inhibit the NF-κB pathway at various points. For example, the compound 11l was found to suppress both NF-κB and nuclear factor of activated T cells (NFAT) promoter activities in Jurkat T cells, leading to a potent inhibition of IL-2 release with an IC50 of 80 ± 10 nM.[2]
The MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation of macrophages leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors like AP-1, contributing to the expression of pro-inflammatory genes.
Caption: The MAPK signaling pathway, a key target for anti-inflammatory quinolinones.
Some quinoline derivatives have been shown to inhibit the phosphorylation of p38 and ERK, thereby downregulating the inflammatory response. The ability of a compound to inhibit one or more of these kinases contributes to its overall anti-inflammatory profile.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of experimental findings, it is crucial to follow standardized protocols. Below are detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.
Griess Assay for Nitric Oxide Quantification
This assay quantifies nitrite, a stable metabolite of NO, in aqueous solutions.
Workflow Diagram:
Caption: Step-by-step workflow for the Griess assay.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinolinone compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
ELISA for TNF-α and IL-6 Quantification
This immunoassay is used for the quantitative detection of cytokines in cell culture supernatants.
Detailed Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Addition: Add 100 µL of cell culture supernatants (collected as in the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from a standard curve.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Detailed Protocol:
-
Reagent Preparation: Prepare the reaction buffer, COX probe, cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.
-
Reaction Mix: In a 96-well opaque plate, add the reaction buffer, cofactor, and COX probe to each well.
-
Inhibitor Addition: Add the quinolinone compounds at various concentrations to the sample wells. Add a known COX-2 inhibitor (e.g., celecoxib) to the positive control wells and the vehicle to the enzyme control wells.
-
Enzyme Addition: Add the COX-2 enzyme to all wells except the blank.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Calculation: Calculate the percentage of inhibition based on the rate of fluorescence increase in the sample wells compared to the enzyme control wells.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.
Detailed Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a plasmid containing the firefly luciferase gene downstream of an NF-κB promoter and a control plasmid expressing Renilla luciferase for normalization.
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the quinolinone compounds for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: After a suitable incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: In an opaque 96-well plate, add the cell lysate to the luciferase assay reagent containing luciferin.
-
Luminescence Measurement: Measure the firefly luciferase activity using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.
Conclusion and Future Directions
The quinolinone scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents. The in vitro data presented in this guide highlights the potent inhibitory effects of certain quinolinone derivatives on key inflammatory mediators and pathways. The SAR insights reveal that strategic modifications to the quinolinone core can lead to significant improvements in anti-inflammatory potency.
The detailed experimental protocols provided herein serve as a valuable resource for researchers to reliably evaluate and compare the efficacy of their own quinolinone compounds. Future research should focus on obtaining more comprehensive and directly comparable in vitro data, including IC50 values for a wider range of inflammatory markers across various quinolinone scaffolds. Furthermore, exploring the effects of these compounds on the MAPK pathway in greater detail will provide a more complete understanding of their mechanisms of action. Ultimately, the systematic in vitro comparison of these compounds is a critical step in identifying lead candidates for further preclinical and clinical development in the quest for safer and more effective anti-inflammatory therapies.
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- PubMed Central. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions.
- MDPI. Activation of ERK and p38 Reduces AZD8055-Mediated Inhibition of Protein Synthesis in Hepatocellular Carcinoma HepG2 Cell Line.
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A Comparative Guide to the Antioxidant Activity of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Oxygen and the Quest for Antioxidant Superiority
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key player in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1] This has led to a surge in the exploration of compounds with antioxidant potential. Among the myriad of natural and synthetic molecules, resveratrol, a polyphenol found in red wine, has garnered significant attention for its well-documented antioxidant properties.[2][3] However, the search for novel and potentially more potent antioxidants is a continuous endeavor in drug discovery. This guide provides a detailed comparative analysis of the antioxidant activity of the well-established resveratrol against the synthetic compound 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, a member of the quinolinone family of heterocyclic compounds which have shown promise as antioxidant agents.[4][5]
The Contenders: A Structural and Mechanistic Overview
A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The presence of specific functional groups dictates its ability to donate hydrogen atoms, scavenge free radicals, or chelate pro-oxidant metal ions.
This compound: This synthetic compound belongs to the quinolinone family.[6][7] Its antioxidant potential is primarily attributed to the hydroxyl group at the 5th position on the aromatic ring, creating a hydroquinone-like moiety. Hydroquinones are known to be excellent antioxidants, capable of donating a hydrogen atom to a free radical, thereby neutralizing it and forming a stable phenoxyl radical.[8][9][10] The presence of the lactam ring and the dihydro nature of the second ring may also influence its overall electronic properties and, consequently, its antioxidant activity.
Resveratrol (3,5,4'-trihydroxy-trans-stilbene): A naturally occurring stilbenoid, resveratrol's antioxidant prowess is well-established.[2][11] Its structure, featuring three hydroxyl groups on two aromatic rings connected by a styrene double bond, allows for efficient delocalization of the unpaired electron after hydrogen donation, resulting in a highly stabilized phenoxyl radical.[12] This structural feature is key to its potent radical scavenging activity.[13]
Mechanisms of Antioxidant Action: A Head-to-Head Comparison
The primary mechanisms by which these compounds are believed to exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET).
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater ease of hydrogen donation.
Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. This is often followed by proton loss from the radical cation.
For both this compound and resveratrol, the phenolic hydroxyl groups are the primary sites of action for both HAT and SET mechanisms. The resulting phenoxyl radicals are stabilized by resonance, which is crucial for their antioxidant efficacy. The more delocalized the resulting radical, the more stable it is, and the more potent the antioxidant.
Comparative Efficacy: Sizing Up the Antioxidant Potential
Direct experimental comparison of the antioxidant activity of this compound and resveratrol is not available. However, we can infer the potential of the quinolinone derivative based on structure-activity relationships and compare it to the well-documented efficacy of resveratrol.
Resveratrol: A Snapshot of Experimental Data
Resveratrol has been extensively studied using various in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay, is a common metric for antioxidant potency. Lower IC50 values indicate higher antioxidant activity.
| Assay | Resveratrol IC50 (µM) | Reference |
| DPPH | 81.92 ± 9.17 | [14] |
| ABTS | 2.86 µg/mL (~12.5 µM) | [15] |
| FRAP | 13.36 ± 0.91 | [14] |
| NO Scavenging | 200.68 ± 15.40 | [14] |
This compound: An Inference-Based Assessment
The antioxidant potential of this compound is primarily linked to its 5-hydroxy group, which forms a hydroquinone-like system. Hydroquinones are known to be potent antioxidants.[8][9][10] The presence of the electron-donating hydroxyl group on the aromatic ring is expected to lower the O-H bond dissociation enthalpy, facilitating hydrogen donation to free radicals.
Experimental Protocols for In Vitro Antioxidant Activity Assessment
To empirically determine and compare the antioxidant activities of compounds like this compound and resveratrol, standardized in vitro assays are employed. The following are detailed protocols for two commonly used methods: the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Prepare stock solutions of this compound, resveratrol, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
To a 96-well microplate, add a specific volume of the test sample or standard (e.g., 50 µL).
-
Add the DPPH solution to each well (e.g., 150 µL).
-
A blank well should contain the solvent instead of the test sample.
-
A control well should contain the test sample and the solvent without DPPH.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare serial dilutions of the test compounds and a positive control as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume of the test sample or standard to a cuvette or microplate well (e.g., 10 µL).
-
Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration to determine the IC50 value.
Conclusion and Future Directions
This guide provides a comparative overview of the antioxidant potential of this compound and the well-characterized antioxidant, resveratrol. While resveratrol's potent antioxidant activity is supported by a large body of experimental evidence, the antioxidant capacity of this compound is inferred from its chemical structure, specifically its hydroquinone-like moiety.
Key Takeaways:
-
Resveratrol: A proven antioxidant with robust radical scavenging capabilities attributed to its three hydroxyl groups and extensive resonance stabilization.
-
This compound: A promising candidate for antioxidant activity due to its 5-hydroxy group. However, its efficacy relative to resveratrol is yet to be determined experimentally.
Future Research:
To provide a definitive comparison, direct experimental evaluation of this compound using a battery of antioxidant assays (DPPH, ABTS, ORAC, FRAP) is imperative. Further studies should also investigate its potential for pro-oxidant activity under certain conditions, a phenomenon observed with some phenolic antioxidants. Cellular antioxidant activity assays would also provide valuable insights into its bioavailability and efficacy in a more biologically relevant context. Such research will be crucial in determining the true potential of this quinolinone derivative as a novel antioxidant for therapeutic applications.
References
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- Question on ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?
- Park, J. S., et al. (2016). Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress. Journal of Nanoscience and Nanotechnology.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Quinolinone Derivatives
For researchers, scientists, and drug development professionals, a profound understanding of the spectroscopic properties of substituted quinolinone derivatives is pivotal for advancing their application in medicinal chemistry and materials science. Quinolinone and its derivatives represent a significant class of heterocyclic compounds renowned for a wide array of biological and photophysical properties.[1] Their inherent rigid and planar structure frequently gives rise to advantageous fluorescent properties, positioning them as valuable assets in the development of fluorescent probes, sensors, and components for organic light-emitting diodes (OLEDs).[1] The spectroscopic characteristics of these molecules, including their absorption and emission wavelengths, are exquisitely sensitive to structural modifications and the surrounding solvent environment.[1]
This guide offers a comparative analysis of the spectroscopic data of select substituted quinolinone derivatives, substantiated by detailed experimental protocols and illustrative diagrams to enhance comprehension and practical application in your research endeavors.
The Quinolinone Scaffold: A Platform for Spectroscopic Tuning
The fundamental quinolinone core provides a versatile scaffold for chemical modification. Substituents at various positions on the bicyclic ring system can dramatically influence the electronic distribution within the molecule, thereby altering its interaction with electromagnetic radiation. This principle is the cornerstone of tuning the spectroscopic properties of these derivatives for specific applications.
Caption: General workflow for the spectroscopic analysis of quinolinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of quinolinone derivatives. [2]¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants are highly sensitive to the electronic effects of substituents. [3] For instance, in the ¹H-NMR spectra of formylated 8-hydroxyquinoline derivatives, the proton of the carbonyl group at the C5 and C7 positions shows distinct chemical shifts around 10.1 and 10.5 ppm, respectively. [4]The presence of intramolecular hydrogen bonds can increase the deshielding effect, resulting in low-field signals. [4]
Representative NMR Data
| Derivative Name | Nucleus | Chemical Shift (δ, ppm) | Key Features | Reference |
| 6-(Dimethylamino)quinoline-5-carbaldehyde | ¹H | 10.19 (s, 1H) | Aldehyde proton (HC=O) | [4] |
| ¹H | 3.16 (s, 6H) | Dimethylamino protons (2x NCH₃) | [4] | |
| ¹³C | 190.0 | Carbonyl carbon (C=O) | [4] | |
| ¹³C | 45.5 | Dimethylamino carbons | [4] | |
| Quinoline-2-carboxylic Acid | ¹H | 8.30 (d, J=8.6 Hz) | H-3 | [2] |
| ¹H | 8.20 (d, J=8.6 Hz) | H-4 | [2] | |
| ¹³C | 167.0 | Carboxyl carbon (COOH) | [2] | |
| ¹³C | 151.0 | C-2 | [2] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the quinolinone derivative for ¹H NMR and 20-50 mg for ¹³C NMR experiments. [2]2. Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). [2]DMSO-d₆ is often a good choice for compounds with exchangeable protons like those in carboxylic acids or hydroxyl groups. [2]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. [2]4. Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For unambiguous signal assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended. [2][3]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an essential technique for determining the molecular weight of synthesized quinolinone derivatives and for obtaining structural information through fragmentation analysis. The fragmentation patterns of quinolone antibiotics, which share a similar core structure, often show characteristic losses of small molecules like H₂O and CO. [5] The fragmentation pathways are highly dependent on the nature and position of the substituents. [6]For example, quinolone derivatives with a cyclopropyl group at the N-1 position often exhibit a characteristic loss of the cyclopropyl radical. [5]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the quinolinone derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation and Measurement: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). [7]3. Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
Conclusion
The spectroscopic characterization of substituted quinolinone derivatives is a multifaceted process that relies on the synergistic use of various analytical techniques. UV-Vis and fluorescence spectroscopy provide valuable insights into the photophysical properties, while NMR and mass spectrometry are indispensable for unequivocal structure elucidation. By systematically analyzing the spectroscopic data in conjunction with the substitution patterns, researchers can establish structure-property relationships that are crucial for the rational design of novel quinolinone derivatives with tailored functionalities for a wide range of scientific and therapeutic applications.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. For a molecule as promising as 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of central nervous system agents and anti-inflammatory drugs, this scrutiny is paramount.[1] This guide provides an in-depth, comparative analysis of the critical analytical techniques employed to ascertain the purity of this quinolinone derivative, grounded in the principles of scientific integrity and validated by experimental data.
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2][3] The journey from synthesis to a viable drug candidate is paved with analytical checkpoints, each designed to identify and quantify any deviation from the target molecular structure. Impurities, whether they are residual starting materials, byproducts, or degradation products, can significantly impact the compound's biological activity, toxicity, and overall safety profile.[4]
The Synthetic Landscape and Potential Impurities
The synthesis of this compound can be approached through various synthetic routes, each with its own set of potential impurities.[5][6] A common method involves the cyclization of α,β-unsaturated N-arylamides.[5] Another documented synthesis starts from 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione, which is treated with N-bromosuccinimide followed by extraction and purification, yielding the final product.[7]
Understanding the synthetic pathway is the first step in anticipating the types of impurities that may be present. For instance, in the latter synthesis, unreacted starting materials or byproducts from side reactions involving N-bromosuccinimide could be present. The purity of a synthesized batch was reported to be 94.3% as determined by HPLC.[7]
A Comparative Arsenal of Analytical Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture; rather, the synergistic use of several methods offers a robust and self-validating system. The choice of technique is dictated by the specific information required, the nature of potential impurities, and the available instrumentation.[8]
| Analytical Technique | Principle of Operation | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[8] | High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds, well-established and robust.[8] | Requires reference standards for absolute quantification, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[8] | Provides definitive structural confirmation of the main component and impurities, can be a primary method for quantification (qNMR).[8] | Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra, expensive instrumentation.[8] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules.[4] | High sensitivity and selectivity, provides molecular weight information, can be coupled with chromatography (LC-MS) for enhanced separation and identification.[4][9] | Can be susceptible to matrix effects, may not distinguish between isomers without fragmentation analysis. |
| Thin-Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material based on differential migration. | Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring. | Primarily qualitative, lower resolution and sensitivity compared to HPLC. |
Experimental Workflows: A Step-by-Step Approach
The following protocols provide a detailed methodology for the key analytical techniques used in assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC) Workflow
HPLC is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[8] A reversed-phase HPLC method is commonly employed for the analysis of quinolinone derivatives.[8][10][11]
Caption: Workflow for HPLC Purity Assessment.
Detailed HPLC Protocol:
-
System Setup:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in methanol.[8]
-
-
Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
NMR spectroscopy provides invaluable structural information, confirming the identity of the synthesized compound and any structurally related impurities.
Caption: Workflow for NMR Purity Assessment.
Detailed NMR Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6).[12]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz).[13]
-
-
Data Analysis:
-
Analyze the chemical shifts, integration values, and coupling constants to confirm the structure of this compound.
-
Look for any unexpected signals that may indicate the presence of impurities. The protons on the phenyl ring are expected to have signals in the range of 6-8 ppm in the ¹H NMR spectrum.[14]
-
Comparative Data and Interpretation
| Technique | Expected Results for Pure Compound | Indications of Impurities |
| HPLC | A single major peak with a purity value >98% by area percentage. | Additional peaks in the chromatogram. |
| ¹H NMR | A clean spectrum with chemical shifts, integrations, and coupling patterns consistent with the structure of this compound. | Unexplained signals, incorrect integration ratios. |
| ¹³C NMR | The expected number of signals corresponding to the unique carbon atoms in the molecule. | Additional signals. |
| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound (C₉H₉NO₂, MW: 163.17).[1][7][11] | Peaks corresponding to the molecular weights of potential impurities. |
Alternative Compounds and Future Directions
While this compound is a valuable intermediate, the broader class of quinolinone derivatives offers a rich landscape for drug discovery.[2] For example, 1-methyl-3,4-dihydroquinolin-2(1H)-one analogs have shown potent anticancer and anticonvulsant activities.[15] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[2] Researchers should consider exploring other derivatives to optimize biological activity and pharmacokinetic properties.
Conclusion
The rigorous assessment of purity is an indispensable step in the progression of any synthesized compound from the laboratory to potential clinical application. For this compound, a combination of chromatographic and spectroscopic techniques provides a comprehensive and self-validating approach to ensure its identity and purity. By understanding the potential impurities arising from the synthetic route and employing the appropriate analytical tools, researchers can have high confidence in the quality of their material, a critical factor for the reliability and reproducibility of their scientific findings.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinolinone Characterization
Introduction: The Quinolinone Challenge and the Imperative for Analytical Rigor
Quinolinone and its derivatives represent a vital scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their structural complexity and potential for isomerism demand robust analytical methods to ensure identity, purity, and potency. The journey of a drug from discovery to market is underpinned by analytical data, and the integrity of this data is non-negotiable. When analytical methods are transferred between laboratories, updated with new technology, or run in parallel to support different stages of development, we face a critical challenge: ensuring data equivalency.
This guide provides an in-depth comparison and procedural framework for the cross-validation of analytical methods used in quinolinone characterization. We will move beyond a simple recitation of regulatory guidelines to explore the scientific rationale behind experimental design, helping you, my fellow researchers and drug development professionals, to establish trustworthy and resilient analytical systems. Our focus is not just on what to do, but why we do it, ensuring that every protocol is a self-validating system.
Pillar 1: Understanding the Regulatory Landscape and Key Validation Characteristics
The foundation of any method comparison is a thorough understanding of method validation itself. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for this process.[1][2][3][4][5] The recently revised ICH Q2(R2) guideline, along with the new Q14 guideline on analytical procedure development, emphasizes a lifecycle approach to method management.[1][6][7]
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[8][9] For quinolinone analysis, this typically involves assays, impurity testing, and identification. The core performance characteristics we must evaluate are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8][9][10][11] For quinolinones, this is crucial for distinguishing between closely related structural isomers or degradation products.
-
Accuracy: The closeness of agreement between the value found and an accepted reference value.[8][10][11][12] This is often determined through recovery studies of the analyte spiked into a blank matrix.
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[8][11][13] It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[8][13]
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[8]
-
Reproducibility: Expresses the precision between laboratories. This is the primary focus of cross-validation.
-
-
Linearity & Range: The ability to obtain test results directly proportional to the analyte concentration over a specific range.[8][9][13] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[8][9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively. These are critical for impurity profiling.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[9][10]
Pillar 2: Core Analytical Techniques for Quinolinone Characterization
The choice of analytical technique is driven by the specific question being asked—be it quantification, impurity detection, or structural elucidation.
Chromatographic Methods: The Workhorses of Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of quinolinone analysis for purity and potency. The fundamental difference lies in the particle size of the stationary phase and the operating pressure.[14][15] UPLC utilizes sub-2 µm particles and operates at pressures up to 15,000 psi, while traditional HPLC uses 3-5 µm particles at lower pressures.[14][15][16]
This technological evolution offers significant advantages.[14][15][17] UPLC systems can decrease analysis time significantly compared to conventional HPLC, leading to higher throughput.[14][17] The smaller particle size enhances mass transfer, resulting in sharper, narrower peaks, which improves both resolution and sensitivity.[14][17]
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Causality Behind Performance |
| Analysis Speed | Slower (Typical run times 15-20 min)[15][16] | Faster (Typical run times 3-10 min)[16] | Higher optimal linear velocity due to smaller particles allows for faster flow rates without sacrificing efficiency.[17] |
| Resolution | Good | Excellent | Smaller particles provide more theoretical plates, leading to better separation of closely eluting peaks.[14][17] |
| Sensitivity | Good | Higher | Narrower peaks result in greater peak height and a better signal-to-noise ratio.[14][17] |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates significantly reduce solvent usage.[14][15][17] |
| System Pressure | Lower (500 - 6,000 psi)[15][16] | Very High (up to 15,000 psi)[15][16] | Required to push the mobile phase through the densely packed column of sub-2 µm particles.[15] |
| Robustness | Generally considered more robust to matrix effects and minor procedural variations. | Highly sensitive to system parameters; requires meticulous sample preparation and system maintenance.[18] | The smaller column dimensions and particle sizes make the system less forgiving of particulates and pressure fluctuations.[18] |
Hyphenated & Spectroscopic Techniques: For Identity and Structure
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the retention time data of HPLC/UPLC coupled with the mass-to-charge ratio (m/z) of the analyte and its fragments. This is invaluable for confirming identity, elucidating impurity structures, and performing forced degradation studies. The fragmentation patterns of quinolones are often characteristic of their core structure and substituents.[19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for structural elucidation of novel quinolinone derivatives.[22][23] Techniques like ¹H, ¹³C, and 2D-NMR (COSY, HSQC, HMBC) allow for the unambiguous assignment of the molecular skeleton. Furthermore, Quantitative NMR (qNMR) is emerging as a powerful primary method for determining purity and assigning a certified value to reference standards without the need for a specific analyte standard, using an internal standard of known purity instead.[24][25][26][27]
Pillar 3: The Cross-Validation Process in Practice
Cross-validation is the formal process of comparing results from two different analytical procedures or the same procedure in two different laboratories to ensure they are equivalent.[28][29] This is a critical component of analytical method transfer.[30][31][32]
Choosing the Right Cross-Validation Strategy
The strategy depends on the context of the transfer.[30] A decision must be made whether to perform comparative testing, co-validation, revalidation, or if a waiver is justifiable.[30][31]
Caption: Decision tree for selecting a method transfer approach.
Experimental Protocol: Cross-Validation of an HPLC Method with a UPLC Method for Quinolinone Assay
This protocol outlines the most common scenario: upgrading an existing HPLC method to a faster UPLC method. The goal is to prove the UPLC method produces equivalent results for the assay of a quinolinone drug substance.
1. Objective: To formally demonstrate that the newly developed UPLC assay method provides results that are equivalent to the validated HPLC reference method for the quantification of Quinolinone-X.
2. Scope: This protocol applies to the cross-validation of the HPLC Method (ID: H-QNON-001) and the UPLC Method (ID: U-QNON-001).
3. Pre-requisites:
-
A detailed, approved cross-validation protocol must be in place before initiating any experimental work.
-
The HPLC method must be fully validated according to ICH Q2(R1) guidelines.[9][33]
-
The UPLC method must be fully developed and, at a minimum, have its specificity, linearity, range, and system suitability established.
-
Analysts in both the originating (HPLC) and receiving (UPLC) groups must be fully trained on their respective procedures.
4. Materials and Equipment:
-
Reference Standard: Quinolinone-X Reference Standard (RS), Certificate of Analysis >99.5%.
-
Samples: One homogeneous batch of Quinolinone-X drug substance.
-
Instrumentation:
-
Validated HPLC system with UV detector.
-
Validated UPLC system with UV detector.
-
-
Reagents and Columns: As specified in the respective analytical procedures.
5. Acceptance Criteria: The results from the two methods will be considered equivalent if the following criteria are met:
-
System Suitability: Both methods must meet their pre-defined system suitability requirements (e.g., tailing factor, theoretical plates, %RSD for replicate injections).
-
Precision: The Relative Standard Deviation (%RSD) of the assay results from each method (n=6 sample preparations) should be ≤ 2.0%.
-
Accuracy (Comparative): The mean assay value obtained from the UPLC method should not differ from the mean assay value of the HPLC method by more than 2.0%. A statistical evaluation (e.g., Student's t-test) should show no significant difference between the means (p > 0.05).
6. Experimental Workflow:
Caption: Workflow for comparative testing between HPLC and UPLC methods.
7. Step-by-Step Procedure:
-
Protocol Approval: Ensure the final protocol with pre-defined acceptance criteria is signed by all relevant parties.
-
Sample Preparation:
-
Prepare a single stock standard solution of Quinolinone-X RS.
-
From this stock, prepare the working standard solutions required for both the HPLC and UPLC methods.
-
Prepare six independent sample preparations of the Quinolinone-X drug substance batch at the target assay concentration (e.g., 100% level).
-
-
HPLC Analysis:
-
Equilibrate the HPLC system as per method H-QNON-001.
-
Perform system suitability testing. If it fails, investigate and resolve the issue before proceeding.
-
Inject the standard solution and the six sample preparations according to the method sequence.
-
Process the data and calculate the assay value for each of the six preparations.
-
-
UPLC Analysis:
-
Equilibrate the UPLC system as per method U-QNON-001.
-
Perform system suitability testing. If it fails, investigate and resolve the issue before proceeding.
-
Inject the standard solution and the six sample preparations according to the method sequence.
-
Process the data and calculate the assay value for each of the six preparations.
-
-
Data Evaluation & Reporting:
-
Tabulate all results in a clear format (see table below).
-
Calculate the mean assay value, standard deviation, and %RSD for both the HPLC and UPLC sets of results.
-
Calculate the percentage difference between the two mean assay values.
-
Perform a two-tailed, unpaired Student's t-test on the two data sets to determine if there is a statistically significant difference.
-
Compare all results against the pre-defined acceptance criteria.
-
Write a final summary report detailing the objective, procedures, results, and a concluding statement on the equivalence of the two methods. Any deviations or unexpected results must be thoroughly documented and investigated.
-
Data Summary and Comparison
| Parameter | HPLC Method (H-QNON-001) | UPLC Method (U-QNON-001) | Acceptance Criteria | Result |
| Sample 1 Assay (%) | 99.6 | 99.8 | ||
| Sample 2 Assay (%) | 99.8 | 99.5 | ||
| Sample 3 Assay (%) | 100.1 | 100.3 | ||
| Sample 4 Assay (%) | 99.5 | 99.7 | ||
| Sample 5 Assay (%) | 99.9 | 100.1 | ||
| Sample 6 Assay (%) | 100.3 | 100.0 | ||
| Mean Assay (%) | 99.87 | 99.90 | ||
| Std. Deviation | 0.30 | 0.28 | ||
| %RSD (Precision) | 0.30% | 0.28% | ≤ 2.0% | Pass |
| % Difference of Means | - | 0.03% | ≤ 2.0% | Pass |
| Student's t-test (p-value) | - | 0.89 | p > 0.05 | Pass |
Conclusion
The cross-validation of analytical methods is a mandatory, data-driven process that ensures the consistency and reliability of analytical results across the lifecycle of a pharmaceutical product. By grounding our experimental design in the principles of regulatory guidelines and sound scientific reasoning, we build confidence in our data and, ultimately, in the quality and safety of the medicines we develop. This guide provides a framework for comparing chromatographic methods for quinolinone characterization, but the principles of defining acceptance criteria, performing direct comparative analysis, and statistical evaluation are universally applicable. A well-executed cross-validation is the final, critical handshake that confirms an analytical method is truly fit for its purpose, regardless of where or how it is implemented.
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comparative analysis of different synthesis methods for dihydroquinolinones
An In-Depth Comparative Guide to the Synthesis of Dihydroquinolinones: Methods, Mechanisms, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The dihydroquinolinone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceutical agents, and functional materials.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and neuroprotective properties, making them high-value targets in medicinal chemistry.[3][4] The development of efficient, selective, and sustainable methods to construct this framework is therefore a central focus of synthetic organic chemistry.
This guide provides a comparative analysis of the principal modern strategies for synthesizing dihydroquinolinones. Moving beyond a simple catalogue of reactions, we delve into the mechanistic underpinnings of each approach, explaining the causality behind experimental choices to empower researchers in selecting and optimizing a synthetic route for their specific target. We will explore four major pillars of dihydroquinolinone synthesis: Domino/Cascade Reactions, Radical Cyclizations, Enantioselective Strategies, and C-H Activation.
Part 1: Domino and Cascade Reactions: The Power of Efficiency
Domino reactions, also known as tandem or cascade reactions, represent a paradigm of synthetic efficiency.[5] They enable the construction of complex molecules from simple precursors in a single operation without isolating intermediates, thereby maximizing atom economy and minimizing waste—a cornerstone of green chemistry.[5][6]
Reductive Cyclization Cascades
This strategy classically begins with an aromatic nitro compound, which is reduced in situ to generate a reactive aniline intermediate. This intermediate is immediately trapped in an intramolecular cyclization, forging the dihydroquinolinone ring.
Mechanistic Insight: The workhorse for this transformation is often catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C).[3][6] The process is initiated by the reduction of the nitro group. The resulting aniline can then participate in one of several cyclization pathways. If the side chain contains an enone, a 6-exo-trig Michael addition occurs.[3][5] Alternatively, if the side chain contains a ketone, condensation followed by a second reduction of the resulting imine can yield the saturated heterocyclic core.[5][6] The choice of solvent and catalyst can be critical; for instance, dichloromethane has been shown to afford high selectivity and yields in certain reductive cyclizations of 2-nitrochalcones.[5]
Workflow: Reductive Cyclization Cascade
Caption: General workflow for dihydroquinolinone synthesis via a reductive cascade.
Representative Protocol: Reductive Cyclization of a 2-Nitrochalcone [5]
-
To a solution of the 2-nitrochalcone derivative (1.0 mmol) in dichloromethane (10 mL), add 5% Palladium on carbon (10 mol%).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) three times and then maintained under a hydrogen atmosphere (balloon pressure).
-
The mixture is stirred vigorously at room temperature for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with dichloromethane (2 x 10 mL).
-
The combined filtrate is concentrated under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,4-dihydroquinolinone.
SNAr-Terminated and Michael Addition Cascades
These methods construct the dihydroquinolinone ring by forming a key C-N or C-C bond in the final step via an intramolecular Nucleophilic Aromatic Substitution (SNAr) or Michael addition.
Mechanistic Insight: In an SNAr-terminated sequence, a precursor is designed with a nucleophilic amine and an aromatic ring activated towards nucleophilic attack (e.g., by an ortho- or para-nitro or fluoro group). The cascade can be initiated by an intermolecular reaction, which then positions the amine for the decisive intramolecular SNAr ring closure.[5] A drawback is that the reaction may not tolerate electron-donating groups on the SNAr acceptor ring.[5] In Michael addition-terminated cascades, an aniline derivative undergoes conjugate addition to an α,β-unsaturated carbonyl moiety in the side chain.[5][6]
| Method Type | Typical Precursor | Key Step | Common Conditions | Yield Range | Ref. |
| Reductive Cyclization | o-Nitroaryl ketone/enone | Nitro reduction -> Cyclization | H₂, Pd/C or Fe, AcOH | 65% - 98% | [3][5] |
| SNAr-Terminated | Amine with activated aryl halide | Intramolecular SNAr | Base (e.g., K₂CO₃), DMF | 54% - 98% | [5] |
| Michael Addition | Acetamidochalcone | Amide hydrolysis -> Michael addition | Acid or Base catalyst | 56% (reported) | [5][6] |
| Aryne Cascade | o-Silylaryl triflate + Pyrazolidinone | Aryne formation -> N-N cleavage -> Annulation | CsF, MeCN, 80 °C | Good to Excellent | [7][8] |
Part 2: Radical Cyclization Strategies
Radical cyclizations have emerged as a powerful and versatile platform for dihydroquinolinone synthesis, often proceeding under mild conditions with excellent functional group tolerance.[1] These methods typically rely on the catalytic generation of a radical species which undergoes a 6-endo-trig cyclization onto an N-aryl acrylamide acceptor.
Photoredox-Catalyzed Radical Cyclization
Visible-light photoredox catalysis harnesses the energy of light to initiate single-electron transfer (SET) events, providing a mild and sustainable way to generate radicals.[1]
Mechanistic Insight: The process begins with the excitation of a photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye like 4CzIPN) by visible light.[1][9] The excited-state photocatalyst can then engage in a SET event with a suitable precursor to generate a radical. For example, it can oxidize a tertiary amine or reduce an alkyl halide. This newly formed radical adds to the double bond of an N-arylacrylamide. The resulting radical intermediate then undergoes a 6-endo-trig cyclization onto the aromatic ring, followed by an oxidation and deprotonation sequence to rearomatize and furnish the final product.[1]
Mechanism: Photocatalytic Radical Cyclization
Caption: Simplified photocatalytic cycle for dihydroquinolinone (DHQO) synthesis.
Metal-Mediated Radical Generation
Transition metals like copper, silver, and nickel are highly effective in promoting radical reactions, often using a stoichiometric oxidant to facilitate the catalytic cycle.[1]
Mechanistic Insight: A common strategy involves the reaction of a precursor, such as an aliphatic carboxylic acid, with a metal salt (e.g., AgNO₃) and an oxidant (e.g., K₂S₂O₈).[1] The persulfate oxidant initiates the process, and the metal catalyst facilitates the decarboxylation of the carboxylic acid to generate an alkyl radical. This radical then participates in the same addition-cyclization-rearomatization cascade as seen in the photoredox pathway. This approach allows for the introduction of a diverse range of alkyl groups at the 4-position of the dihydroquinolinone core.[1]
Representative Protocol: Ag-Catalyzed Decarboxylative Cyclization [1]
-
In a reaction tube, combine the N-arylcinnamamide (0.2 mmol), the aliphatic carboxylic acid (0.4 mmol), AgNO₃ (0.02 mmol, 10 mol%), and K₂S₂O₈ (0.6 mmol).
-
Add a solvent mixture of MeCN/H₂O (1:1, 2 mL).
-
Seal the tube and stir the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 3,4-disubstituted dihydroquinolinone.
| Method Type | Radical Source | Initiation | Key Features | Yield Range | Ref. |
| Photoredox | Ethers, Alcohols, Alkyl Halides | Visible Light, Photocatalyst | Very mild conditions, metal-free options | 34% - 90% | [1] |
| Metal-Mediated | Carboxylic Acids, Benzyl Hydrocarbons | Metal Catalyst + Oxidant (e.g., K₂S₂O₈, TBPB) | Broad scope of radical precursors | Moderate to Good | [1] |
| Trifluoromethylation | Togni's Reagent, CF₃SO₂Na | CuI or AgNO₃ Catalyst | Direct introduction of CF₃ group | Moderate to Good | [1] |
Part 3: Enantioselective Synthesis: Mastering Chirality
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of enantioselective methods to synthesize dihydroquinolinones is of paramount importance for drug development.
N-Heterocyclic Carbene (NHC) Organocatalysis
Chiral N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations.
Mechanistic Insight: In a notable approach, a chiral NHC catalyst facilitates a formal [4+2] annulation.[10][11] The reaction employs a dual activation strategy where the NHC reacts with a carboxylic acid to generate a chiral azolium enolate in situ. Simultaneously, the basic conditions used for NHC generation also produce a reactive aza-o-quinone methide electrophile from a suitable precursor. These two activated species then combine in a highly stereocontrolled manner to form the dihydroquinolinone product.[10] This convergent approach allows for the rapid construction of complex chiral scaffolds.
Mechanism: NHC-Catalyzed [4+2] Annulation
Caption: Dual activation strategy in enantioselective NHC catalysis.
Palladium-Catalyzed Asymmetric Synthesis
Transition metal catalysis, particularly with palladium, offers a robust platform for asymmetric synthesis, where the stereochemical outcome is dictated by a chiral ligand.
Mechanistic Insight: An elegant method involves a palladium-catalyzed decarboxylative [4+2] cycloaddition.[12] The reaction proceeds through a sequence of decarboxylation, amidation, and a key asymmetric allylic alkylation step. A chiral phosphine ligand coordinated to the palladium center controls the facial selectivity of the intramolecular cyclization, thereby establishing the stereocenter with high enantioselectivity.[12] This method provides efficient access to chiral dihydroquinolinones, which are prevalent in bioactive molecules.
| Method Type | Catalyst System | Key Transformation | Stereocontrol Element | ee Range | Ref. |
| NHC Catalysis | Chiral Triazolium Salt / Base | [4+2] Annulation | Chiral NHC catalyst | High | [10][11] |
| Pd Catalysis | Pd₂(dba)₃ / Chiral Ligand | Decarboxylative [4+2] Cycloaddition | Chiral Phosphine Ligand | 90% - 96% | [12] |
| Synergistic Catalysis | Cu-Pybox + Chiral Benzotetramisole | Cascade Reaction | Dual chiral catalysts | High | [13] |
| Organocatalysis | Bifunctional Squaramide | Asymmetric [4+2] Cyclization | Chiral Squaramide | 52% - 97% | [14] |
Part 4: C-H Activation: The Step-Economy Approach
Direct C-H activation is a cutting-edge strategy that bypasses the need for pre-functionalized starting materials (like halides or triflates), offering a more atom- and step-economical pathway.[15]
Mechanistic Insight: These reactions typically employ a directing group on the substrate (e.g., an N-methoxy amide) that coordinates to a transition metal catalyst (commonly palladium or rhodium).[15] This coordination positions the catalyst to selectively cleave a specific ortho C-H bond, forming a stable metallacyclic intermediate. This intermediate then undergoes migratory insertion with a coupling partner, such as an allene or alkyne. The final step is a reductive elimination that releases the annulated product and regenerates the active catalyst. This method provides excellent regioselectivity and allows for the synthesis of diverse substituted dihydroquinolinones under relatively mild conditions.[15]
Representative Protocol: Pd-Catalyzed C-H Annulation [15]
-
To an oven-dried Schlenk tube, add the N-methoxybenzamide (0.5 mmol), Pd(OAc)₂ (5 mol%), and ligand (e.g., P(o-tolyl)₃, 12 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add the 2,3-allenoic acid ester (0.6 mmol) and a solvent such as 1,2-dichloroethane (DCE, 2.0 mL) via syringe.
-
Add a base, such as DIPEA (1.0 mmol), and stir the reaction mixture at 100 °C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the desired 3,4-dihydroisoquinolin-1(2H)-one (note: this reference synthesizes the isomer, but the principle is directly applicable).
Conclusion and Future Outlook
The synthesis of dihydroquinolinones is a mature yet continually evolving field. We have compared four major strategic approaches, each with distinct advantages.
-
Domino Reactions offer unparalleled efficiency for constructing molecular complexity in a single step, ideal for large-scale synthesis.
-
Radical Cyclizations , particularly those enabled by photoredox catalysis, provide access to a vast chemical space under exceptionally mild conditions with high functional group tolerance.
-
Enantioselective Methods , driven by sophisticated organocatalysts and transition metal complexes, are indispensable for the synthesis of chiral molecules required for pharmaceutical development.
-
C-H Activation represents the frontier of synthetic efficiency, minimizing pre-functionalization and maximizing atom economy.
The choice of method will ultimately depend on the specific substitution pattern of the target molecule, desired stereochemistry, scalability, and available starting materials. Future advancements will likely focus on the development of even more selective and sustainable catalysts, the application of flow chemistry for improved safety and scalability, and the integration of biocatalytic methods to further enhance the green credentials of dihydroquinolinone synthesis.
References
- Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. [Link]
- Wang, Y., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
- Kaur, M., & Singh, M. (2022). Recent updates on the synthesis of Dihydroquinolines: A review. Zenodo. [Link]
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- Li, P., et al. (2021). Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones. The Journal of Organic Chemistry, 86(21), 15203-15216. [Link]
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- Wang, Z., et al. (2025). Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. Journal of the American Chemical Society, 147(7), 5725-5735. [Link]
- Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- Li, P., et al. (2021). Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones. PubMed. [Link]
- Wang, Y., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
- Sibi, M. P., et al. (2007). Synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones by 6-exo-trig radical cyclizations of axially chiral α-halo-ortho-alkenyl anilides. Journal of the American Chemical Society, 129(15), 4542-4543. [Link]
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A Senior Application Scientist's Guide to Evaluating the Neuroprotective Potential of Novel Compounds Against Known Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective potential of novel compounds. Moving beyond a simple checklist of experiments, we delve into the causality behind experimental choices, ensuring a self-validating system for generating robust and reliable data. Our focus is on a multi-faceted in vitro approach, comparing novel candidates against well-established neuroprotective agents, Edaravone and N-acetylcysteine (NAC).
Foundational Principles: Selecting the Right In Vitro Model and Insult
The journey to identifying a promising neuroprotective agent begins with the selection of an appropriate cellular model and a clinically relevant insult. The choice of both will fundamentally influence the translational potential of your findings.
Choosing Your Cellular Battlefield:
-
Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, HT22): These are excellent for initial high-throughput screening. They are cost-effective, easy to culture, and provide a homogenous population, which reduces variability. The SH-SY5Y human neuroblastoma cell line, for instance, can be differentiated into a more mature neuronal phenotype, making it suitable for studying neurodegenerative processes.[1]
-
Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., cortical or hippocampal neurons), these cultures offer a closer representation of the in vivo neuronal environment.[2] They are post-mitotic and form synaptic connections, providing a more physiologically relevant system. However, they are more challenging to maintain and have a limited lifespan.
-
Organotypic Hippocampal Cultures: These are 3D cultures that preserve the tissue architecture of the hippocampus, offering a complex model that includes various cell types and synaptic circuits.[3] They are particularly useful for studying network-level effects of neuroprotective compounds.
Simulating Neurological Damage (The Insult):
The choice of insult should mimic the pathological conditions of the targeted neurological disorder.
-
Oxidative Stress: A common mechanism in many neurodegenerative diseases.[4][5] We can induce oxidative stress using agents like:
-
Oxygen-Glucose Deprivation (OGD): This is a widely used in vitro model for cerebral ischemia (stroke), where cells are deprived of oxygen and glucose to mimic ischemic conditions.
For this guide, we will focus on an oxidative stress model using H₂O₂ in a differentiated SH-SY5Y cell line, providing a balance between physiological relevance and experimental feasibility.
The Core Experimental Workflow: A Multi-Parametric Assessment
A single assay is insufficient to claim neuroprotection. A battery of tests targeting different cellular processes is essential for a comprehensive evaluation. Our workflow is designed to assess cell viability, oxidative stress, mitochondrial health, and apoptosis.
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for the key experiments. These protocols are designed to be self-validating by including appropriate controls.
Cell Viability Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Compound Treatment:
-
For Cytotoxicity: Treat the cells with a range of concentrations of the novel compound, Edaravone, and NAC for 24 hours.
-
For Neuroprotection: Pre-treat cells with non-toxic concentrations of the compounds for 2 hours, followed by co-incubation with H₂O₂ (a pre-determined optimal toxic concentration) for another 24 hours.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Controls:
-
Untreated Cells: Represents 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the compounds.
-
H₂O₂ Only: Represents the maximum induced cell death.
Oxidative Stress Quantification: ROS Assay
Principle: This assay uses a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and in the presence of reactive oxygen species (ROS), the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10]
Protocol:
-
Cell Treatment: Follow the same treatment procedure as in the neuroprotection MTT assay.
-
DCFH-DA Loading: After treatment, wash the cells with warm PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[10]
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[10]
Controls:
-
Untreated Cells: Basal ROS levels.
-
H₂O₂ Only: Positive control for ROS induction.
Mitochondrial Health Assessment: JC-1 Assay
Principle: The JC-1 dye is a lipophilic cationic probe that assesses mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence.[11] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[11] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[12]
Protocol:
-
Cell Treatment: Treat cells as described for the neuroprotection assays.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (2 µM) for 15-30 minutes at 37°C in a CO₂ incubator.[11][13]
-
Washing: Centrifuge the plate at 400 x g for 5 minutes and wash the cells with assay buffer.[12]
-
Fluorescence Measurement: Measure both red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) fluorescence using a fluorescence plate reader.
Controls:
-
Untreated Cells: Healthy mitochondrial membrane potential.
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A potent mitochondrial membrane potential disruptor, used as a positive control for depolarization.[13]
Apoptosis Detection: Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[14][15] This assay uses a synthetic substrate, DEVD, conjugated to a fluorescent reporter (e.g., AMC) or a colorimetric reporter (e.g., pNA).[14] When cleaved by active caspase-3, the reporter is released, and its signal can be quantified.[16]
Protocol:
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer on ice.
-
Lysate Incubation: In a 96-well plate, add cell lysate to each well.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.[14]
-
Signal Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC) using a microplate reader.[14][16]
Controls:
-
Untreated Cells: Basal caspase-3 activity.
-
Staurosporine-treated cells: A known inducer of apoptosis, used as a positive control.
-
Lysate with Caspase-3 Inhibitor (DEVD-CHO): To confirm the specificity of the assay.
Mechanistic Insights: Probing the Nrf2 Signaling Pathway
To understand how a compound confers neuroprotection, investigating key signaling pathways is crucial. The Nrf2-ARE pathway is a primary regulator of cellular antioxidant responses and a common target for neuroprotective agents.[17][18]
Western Blot Analysis: This technique can be used to quantify the protein levels of Nrf2 in the nucleus and the expression of its downstream targets, such as heme oxygenase-1 (HO-1). An increase in nuclear Nrf2 and HO-1 expression following treatment with the novel compound would provide strong evidence for its mechanism of action.
Data Presentation and Comparative Analysis
Clear and concise data presentation is paramount. Summarize all quantitative data into structured tables for easy comparison.
Table 1: Cytotoxicity of Novel Compound and Standards
| Concentration (µM) | Novel Compound X (% Viability) | Edaravone (% Viability) | N-acetylcysteine (% Viability) |
| 0.1 | 99.5 ± 2.1 | 101.2 ± 3.5 | 100.5 ± 2.8 |
| 1 | 98.7 ± 3.3 | 99.8 ± 2.9 | 101.1 ± 3.1 |
| 10 | 95.2 ± 4.1 | 98.5 ± 3.8 | 99.2 ± 2.5 |
| 50 | 88.6 ± 5.5 | 94.1 ± 4.2 | 97.8 ± 3.9 |
| 100 | 65.3 ± 6.2 | 85.3 ± 5.1 | 90.4 ± 4.7 |
Data are presented as mean ± SD. Non-toxic concentrations (e.g., up to 10 µM) would be selected for subsequent neuroprotection assays.
Table 2: Comparative Neuroprotective Efficacy Against H₂O₂-Induced Toxicity
| Treatment (10 µM) | Cell Viability (% of Control) | ROS Production (% of H₂O₂ Control) | Mitochondrial Depolarization (% of H₂O₂ Control) | Caspase-3 Activity (% of H₂O₂ Control) |
| Control | 100 ± 4.5 | N/A | N/A | N/A |
| H₂O₂ (100 µM) | 45.2 ± 3.8 | 100 ± 8.2 | 100 ± 9.1 | 100 ± 7.6 |
| H₂O₂ + Novel Compound X | 78.9 ± 5.1 | 55.4 ± 6.3 | 48.7 ± 5.9 | 52.3 ± 6.8 |
| H₂O₂ + Edaravone | 72.5 ± 4.7 | 62.1 ± 7.1 | 58.2 ± 6.5 | 61.5 ± 7.2 |
| H₂O₂ + N-acetylcysteine | 68.3 ± 5.3 | 68.5 ± 6.8 | 65.4 ± 7.3 | 67.8 ± 8.1 |
Data are presented as mean ± SD. These hypothetical data illustrate a scenario where the novel compound X shows superior neuroprotective effects compared to the known standards.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the preclinical evaluation of novel neuroprotective compounds. By employing a logical workflow, from broad viability screening to deep mechanistic studies, researchers can build a comprehensive and compelling case for their lead candidates. The comparative analysis against established standards like Edaravone and NAC provides essential context for the compound's potential therapeutic value.[19][20]
Positive results from this in vitro screening cascade would justify advancing the compound to more complex models, such as in vivo studies in animal models of neurodegenerative diseases, to further assess its efficacy, pharmacokinetics, and safety profile.[21]
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A Researcher's Guide to Benchmarking Anti-Inflammatory Activity Against Indomethacin
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel anti-inflammatory compounds is a cornerstone of preclinical research. Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long served as a critical benchmark in these investigations.[1] This guide provides an in-depth, objective comparison of experimental methodologies to benchmark the anti-inflammatory activity of test compounds against indomethacin, supported by detailed protocols and data interpretation strategies.
Understanding the Benchmark: Indomethacin's Mechanism of Action
Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By blocking prostaglandin synthesis, indomethacin effectively reduces the cardinal signs of inflammation.[3][4] It's also been shown to inhibit the motility of polymorphonuclear leukocytes and uncouple oxidative phosphorylation.[3]
While its potency makes it an excellent positive control, its non-selective nature can lead to gastrointestinal side effects due to the inhibition of COX-1, which is involved in maintaining the protective mucous lining of the gastrointestinal tract.[3] This dual-edged profile is precisely why new, potentially more selective, anti-inflammatory agents are sought.
dot
Caption: Indomethacin's non-selective inhibition of COX-1 and COX-2.
In Vitro Benchmarking: A Mechanistic First Look
In vitro assays are indispensable for the initial screening of anti-inflammatory compounds as they are cost-effective and provide direct mechanistic insights.[6]
Cyclooxygenase (COX) Inhibition Assays
Directly measuring a compound's ability to inhibit COX-1 and COX-2 is a fundamental first step. This allows for the determination of potency (IC50) and selectivity.
Experimental Protocol: Colorimetric COX (ovine) Inhibitor Screening Assay [7]
-
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solutions according to the kit manufacturer's instructions (e.g., Cayman Chemical, Item Number 760111).[7] Prepare stock solutions of the test compound and indomethacin in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Compound Addition: Add 10 µL of various concentrations of the test compound or indomethacin to the appropriate wells. Include a solvent control.
-
Initiation of Reaction: Add 10 µL of arachidonic acid to initiate the reaction.
-
Incubation and Measurement: Incubate the plate for a specified time at 37°C. The peroxidase activity is then measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of COX activity). The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[7]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin (Reference) | Variable (assay dependent) | Variable (assay dependent) | Often near or < 1 (non-selective) |
| Test Compound A | Experimental Value | Experimental Value | Calculated Value |
| Test Compound B | Experimental Value | Experimental Value | Calculated Value |
Inhibition of Pro-inflammatory Cytokine Production
Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, is a potent inducer of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells.[8][9]
Experimental Protocol: LPS-Induced Cytokine Release in Macrophages
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and seed in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or indomethacin for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (no LPS) and an LPS-only control.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.[10]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC50 values.
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Indomethacin (Reference) | Experimental Value | Experimental Value |
| Test Compound A | Experimental Value | Experimental Value |
| Test Compound B | Experimental Value | Experimental Value |
Other Relevant In Vitro Assays
-
Protein Denaturation Inhibition Assay: This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a hallmark of inflammation.[11][12]
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay: The stabilization of the HRBC membrane is analogous to the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators.[12][13]
In Vivo Benchmarking: Assessing Efficacy in a Biological System
In vivo models are crucial for evaluating the overall anti-inflammatory effect of a compound, taking into account its pharmacokinetic and pharmacodynamic properties.[14][15]
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.[16][17] Carrageenan injection induces a biphasic inflammatory response, with the later phase being sensitive to NSAIDs like indomethacin.[18]
dot
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [17][18]
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats (150-200g) for at least one week. Randomly divide them into groups (n=6): Vehicle control, Indomethacin (e.g., 5-10 mg/kg), and Test Compound (various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, indomethacin, or test compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[18][19]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18][20]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control | Mean Edema (mL) ± SEM | Mean Edema (mL) ± SEM | Mean Edema (mL) ± SEM | Mean Edema (mL) ± SEM | Mean Edema (mL) ± SEM |
| Indomethacin (10 mg/kg) | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
| Test Compound A (X mg/kg) | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
| Test Compound B (Y mg/kg) | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
Prostaglandin E2 (PGE2) Measurement in Inflammatory Exudate
To confirm that the in vivo anti-inflammatory effect is mediated by the inhibition of prostaglandin synthesis, PGE2 levels can be measured in the paw tissue or serum of the animals from the carrageenan-induced edema model.[18]
Experimental Protocol: PGE2 ELISA [21][22]
-
Sample Collection: At the end of the paw edema experiment (e.g., 5 hours), collect blood for serum and/or excise the inflamed paw tissue.
-
Sample Preparation: Homogenize the paw tissue in an appropriate buffer. Process the blood to obtain serum.[21]
-
ELISA: Quantify the PGE2 concentration in the serum and tissue homogenates using a commercial PGE2 ELISA kit.[21][22] This is a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of antibody sites.[22] The intensity of the signal is inversely proportional to the amount of PGE2 in the sample.[22]
-
Data Analysis: Compare the PGE2 levels in the treated groups to the vehicle control group. A significant reduction in PGE2 levels in the indomethacin and test compound groups would support a COX-inhibition mechanism.[18]
Data Interpretation and Statistical Analysis
-
Statistical Tests: For comparing multiple groups, use one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's or Tukey's test.[23][24] A p-value of less than 0.05 is generally considered statistically significant.[23]
-
Dose-Response Relationship: Whenever possible, test multiple doses of the compound to establish a dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect).
-
Correlation of In Vitro and In Vivo Data: A strong candidate compound will demonstrate potent and selective inhibition of COX-2 in vitro, which translates to significant edema reduction and decreased PGE2 levels in vivo.
Conclusion
Benchmarking against a well-characterized standard like indomethacin provides a robust framework for evaluating the anti-inflammatory potential of novel compounds.[1] This guide outlines a logical progression from mechanistic in vitro assays to functional in vivo models. By meticulously following these protocols and applying sound statistical analysis, researchers can confidently assess the efficacy of their test compounds and make informed decisions in the drug development process. The ultimate goal is to identify candidates with comparable or superior efficacy to indomethacin but with an improved safety profile, particularly concerning gastrointestinal effects.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Authored for the Community of Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. As a key intermediate in the development of central nervous system agents and other pharmaceuticals, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS No: 30389-33-4) is a compound handled by innovative researchers daily.[1][2] This guide moves beyond mere compliance, offering a framework for its proper disposal rooted in chemical causality and best practices, ensuring the safety of personnel and the protection of our environment.
The Foundation of Safe Disposal: Hazard Identification
Understanding the inherent risks of a compound is the critical first step in defining its disposal pathway. This compound is not a benign substance; its hazard profile necessitates its classification and handling as regulated hazardous waste. Disposal procedures are dictated by its specific toxicological and environmental risks.
Based on available Safety Data Sheets (SDS), the compound presents multiple hazards.[3] It is classified as harmful if swallowed and can cause serious, potentially irreversible, eye damage. Furthermore, it is recognized as a potential skin sensitizer, meaning repeated contact may lead to an allergic reaction.[3] Critically, it is also designated as harmful to aquatic life with long-lasting effects, making its containment from waterways a primary environmental concern.[3]
| Hazard Classification | GHS Code | Description | Primary Safety Implication |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Avoid ingestion; requires specific first aid. |
| Serious Eye Damage | H318 | Causes serious eye damage. | Mandates use of chemical safety goggles. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | Requires diligent use of compatible gloves. |
| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects. | Prohibits sewer disposal; mandates containment. |
Core Disposal Principles: A Self-Validating System
The disposal of this compound must adhere to a system that ensures safety and compliance at every stage. This involves treating the chemical and any contaminated materials as hazardous waste from the moment they are designated for disposal.
-
Segregation is Mandatory : Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials, such as strong oxidizing agents or acids, can react dangerously.[4][5]
-
Containment is Key : All waste must be stored in sealed, compatible containers to prevent leaks and environmental release.[6][7]
-
Sewer Disposal is Prohibited : Due to its aquatic toxicity, this compound must not be disposed of down the drain.[3] This aligns with the U.S. Environmental Protection Agency (EPA) ban on sewering hazardous waste pharmaceuticals.[8][9]
-
Professional Disposal is Required : Final disposal must be conducted through a licensed hazardous waste disposal company or an approved waste disposal plant, as mandated by local and national regulations.[10]
Operational Protocol for Disposal
This step-by-step protocol provides a direct workflow for the safe handling and disposal of this compound and associated materials.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The objective is to create a barrier between you and the hazardous material.
-
Eye Protection : Wear chemical safety goggles or a face shield.[11]
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[10][11]
-
Body Protection : A standard laboratory coat is required.[11]
Step 2: Waste Collection and Segregation Collect waste at the point of generation in a designated satellite accumulation area (SAA).[12]
-
Solid Waste : Place unadulterated this compound powder directly into a dedicated hazardous waste container.
-
Contaminated Labware : Items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, clearly labeled container or bag for solid hazardous waste. Do not dispose of these items in the normal trash.[13]
Step 3: Containerization and Labeling Proper containment and labeling prevent accidents and ensure regulatory compliance.
-
Container Selection : Use a container made of a compatible material (e.g., high-density polyethylene) with a tightly fitting screw-top cap.[7] Reusing the original manufacturer's container is an excellent practice.
-
Labeling : The container must be clearly labeled as soon as the first waste is added. The label must include:
Step 4: Disposal of Empty Containers An "empty" container is not truly empty and must be managed as hazardous waste.
-
Triple Rinsing : The standard and required procedure for containers of many hazardous chemicals is to triple rinse them.
-
Rinse the container with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound, using a volume equal to about 5-10% of the container's capacity.
-
Seal and shake the container.
-
Empty the rinse solvent (now called "rinseate") into a hazardous waste container for flammable liquids.
-
Repeat this process two more times.
-
-
Final Disposal : After triple rinsing, the container can often be disposed of as regular trash after defacing all chemical labels. Consult your institutional guidelines for confirmation.
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for waste up to the point of collection.
-
Contact EHS : When your waste container is full or has been in accumulation for the maximum allowed time (per institutional policy), contact your Environmental Health & Safety (EHS) office or the designated chemical safety officer to arrange for a waste pickup.[14]
-
Documentation : Be prepared to provide any necessary documentation, such as a waste manifest, detailing the contents of the container.[12]
Emergency Procedures: Spill Management
In the event of an accidental release, prompt and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Secure : Alert others in the area and restrict access.
-
Don PPE : Wear, at a minimum, a lab coat, gloves, and eye protection. A respirator may be needed for a large spill of fine powder.[11]
-
Containment : Do not use water to clean the spill area, as this can spread contamination. Cover the spill with an inert absorbent material like sand or vermiculite.[11]
-
Collection : Carefully sweep the mixture into a designated container for hazardous waste disposal. Avoid creating dust.[10]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Meda-Waste. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Chemsrc. (2023). 5-HYDROXY-3,4-DIHYDRO-1H-QUINOLIN-2-ONE Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet for 5,7-Diiodo-8-hydroxyquinoline.
- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
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Comprehensive Safety and Handling Guide for 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
This guide provides essential, immediate safety and logistical information for the handling of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS No: 30389-33-4). As a key intermediate in the synthesis of pharmaceutical compounds, particularly for central nervous system agents and anti-inflammatory drugs, understanding its safe handling is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple checklist to provide a deep, causal understanding of the necessary safety protocols, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a quinolinone derivative that presents multiple hazards.[2] A thorough understanding of these risks is the foundation of safe handling. The compound is classified with the following GHS hazard statements:
These classifications are not merely warnings; they dictate the specific personal protective equipment (PPE) and handling procedures required. The oral, dermal, and inhalation toxicity necessitates measures to prevent any direct contact or aerosol generation. The irritant nature of the compound to skin and eyes underscores the need for robust barrier protection.
Quantitative Data Summary
For quick reference, the following table summarizes key physicochemical and safety data for this compound.
| Property | Value | Source |
| CAS Number | 30389-33-4 | [4] |
| Molecular Formula | C₉H₉NO₂ | [4] |
| Molecular Weight | 163.17 g/mol | [4] |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | 225-243 °C | [1] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [1] |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[5]
-
Eye and Face Protection : Chemical safety goggles with side shields are the minimum requirement.[6][7] Given the "serious eye irritation" classification, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[8][9][10]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection against a broad range of chemicals and are recommended.[7][10] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[9][11]
-
Lab Coat : A fully buttoned lab coat serves to protect your skin and personal clothing from contamination.[6][12]
-
-
Respiratory Protection : A NIOSH/MSHA-approved respirator is required if there is a potential for dust or aerosol generation and work is not being conducted within a certified chemical fume hood.[5] An N95 dust mask may be sufficient for minor, low-dust potential tasks, but a respirator with chemical cartridges is necessary for larger spills or significant aerosolization.[13]
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting.[6]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Work Area Designation : Designate a specific area for handling, preferably within a chemical fume hood, to contain any potential spills or dust.[9][14]
-
Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7][14][15]
-
Gather Materials : Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
Handling the Compound
-
Don PPE : Put on all required PPE before entering the designated handling area.
-
Avoid Dust Formation : Handle the solid material carefully to prevent the generation of dust.[5][16]
-
Weighing : If weighing the compound, do so within the fume hood or in a ventilated balance enclosure.
-
Solutions : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact : At all times, avoid direct contact with the skin, eyes, and clothing.[5][16]
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[15]
Storage
-
Container : Store in a tightly closed, properly labeled container.[14][16]
-
Location : Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15][16]
-
Segregation : Store away from food and drink.[8]
Safe Handling Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention if irritation persists.[14]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][16] Seek immediate medical attention.[16]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][14]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[14]
-
Spill : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[14][17] Sweep up the material and place it in a sealed container for disposal.[14][17] Clean the spill area thoroughly.[17]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[17]
-
Waste Segregation :
-
Solid Waste : Collect unused compound and any contaminated disposables (e.g., gloves, weighing papers, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[17]
-
Liquid Waste : Collect solutions containing the compound in a separate, sealed, and clearly labeled liquid hazardous waste container.[17] Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling : All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Professional Disposal : The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[17] The typical method for this type of compound is high-temperature incineration to ensure complete destruction.[17] Do not attempt to dispose of this chemical down the drain or in regular trash.[14]
By integrating these detailed procedures and the rationale behind them, you can foster a laboratory environment that prioritizes safety and scientific integrity when working with this compound.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
